Homocitrulline
説明
L-Homocitrulline has been reported in Apis cerana with data available.
特性
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSAGMEBXLVJJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317386 | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
600 mg/mL | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-49-4 | |
| Record name | Homocitrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocitrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocitrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homocitrulline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCITRULLINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/133T7A0Y5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 212 °C | |
| Record name | Homocitrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Significance of Homocitrulline in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline, a non-proteinogenic amino acid, has emerged as a crucial biomarker in the diagnosis and understanding of several inherited metabolic disorders. Structurally similar to citrulline but with an additional methylene group in its side chain, this compound is primarily formed through the carbamylation of lysine residues. This process can occur non-enzymatically or be facilitated by enzymatic activity, particularly in the context of disruptions in the urea cycle. This technical guide provides an in-depth exploration of the history of this compound's discovery in metabolic diseases, detailed experimental protocols for its detection, a summary of quantitative data, and an overview of the implicated metabolic and signaling pathways.
The Historical Context of this compound in Metabolic Disorders
The recognition of this compound as a significant metabolite in human disease dates back to studies on urea cycle disorders. These genetic conditions are characterized by defects in the enzymes or transporters involved in the detoxification of ammonia to urea. A key milestone was the characterization of Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome in 1969, a rare autosomal recessive disorder.[1][2] This syndrome established a clear link between a specific metabolic disease and the presence of elevated this compound in urine.[1][2]
Subsequent research identified elevated this compound levels in other metabolic disorders, including Ornithine Transcarbamylase (OTC) deficiency , the most common urea cycle disorder, and Lysinuric Protein Intolerance (LPI) .[3][4][5] In these conditions, the accumulation of carbamoyl phosphate, a substrate in the urea cycle, is thought to drive the synthesis of this compound from lysine.[4][6] The discovery of this compound in these varied metabolic contexts solidified its role as a valuable diagnostic marker for a subset of inborn errors of metabolism.
Metabolic Pathways of this compound Formation
This compound is not incorporated into proteins during translation but is formed post-translationally or as a metabolic byproduct. There are two primary pathways for its synthesis:
-
Enzymatic Synthesis: In the context of urea cycle disorders, the accumulation of carbamoyl phosphate in the mitochondrial matrix can lead to its "spillover" into the cytoplasm. Here, it can react with the ε-amino group of lysine in a reaction that can be catalyzed by an enzyme with lysine carbamoyltransferase activity, forming this compound.[6]
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Non-Enzymatic Carbamylation: this compound can also be formed non-enzymatically through the reaction of lysine with isocyanic acid. Isocyanic acid is in equilibrium with urea, and its concentration increases in conditions with high urea levels, such as renal failure.[6] This process of carbamylation can affect various proteins and has been implicated in the pathophysiology of chronic kidney disease.
Quantitative Analysis of this compound in Metabolic Disorders
The quantification of this compound in biological fluids is a cornerstone in the diagnosis of HHH syndrome, LPI, and in differentiating various urea cycle disorders.
| Disorder | Analyte | Patient Concentration | Control Concentration | Reference(s) |
| HHH Syndrome | Urine | 13.3 - 108.2 mmol/mol creatinine | 0 - 9 mmol/mol creatinine | [7] |
| Plasma | Elevated | Normal | [2][5] | |
| Ornithine Transcarbamylase (OTC) Deficiency | Urine & Plasma | Elevated | Normal | [3] |
| Lysinuric Protein Intolerance (LPI) | Urine & Plasma | Increased | Normal | [4][5] |
Experimental Protocols for this compound Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine this compound
This method offers high sensitivity and specificity for the quantification of this compound.
Sample Preparation:
-
Dilute urine samples five-fold with a solution containing internal standards (e.g., ²H₂-citrulline and ²H₃-creatinine).
-
Vortex the mixture thoroughly.
-
The diluted sample is ready for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Column: A cyano column is typically used for separation.
-
Mobile Phase: Isocratic elution is employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for this compound (e.g., 190 > 84 and 190 > 127), and the internal standard.
Colorimetric Assay for Total this compound/Citrulline
This method provides a convenient way to measure total this compound and citrulline in various biological samples.
Sample Preparation:
-
Serum, Plasma, or Urine: Centrifuge at 10,000 rpm for 5 minutes to remove insoluble particles. The supernatant can be used directly.
-
Cell Lysates: Resuspend cells in PBS, homogenize or sonicate on ice, and centrifuge to remove debris.
-
Tissue Lysates: Homogenize the tissue sample in PBS and centrifuge at 10,000 x g for 10 minutes at 4°C.
Assay Protocol:
-
Add 50 µL of the prepared sample or standard to a microcentrifuge tube.
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution, and incubate for 2 hours at 37°C to release free this compound/citrulline.
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B.
-
Incubate at 95°C for 30 minutes.
-
Cool the tubes and centrifuge.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 540-560 nm.
-
Determine the concentration based on a standard curve.
Cellular Consequences of Elevated this compound: Signaling Pathways
Elevated levels of this compound are not merely biomarkers but are also implicated in the pathophysiology of the associated metabolic disorders. One of the key cellular targets of this compound-induced toxicity is the mitochondrion.
Studies have shown that this compound can lead to:
-
Decreased Mitochondrial Membrane Potential: This indicates a disruption of the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.
-
Reduced Cell Viability: The impairment of mitochondrial function ultimately contributes to cell death.
The accumulation of this compound can trigger a cascade of events leading to apoptosis (programmed cell death). This pathway likely involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then activate a cascade of caspases, the executioners of apoptosis.
Conclusion
The journey of this compound from a curious metabolite to a key diagnostic marker in several metabolic disorders highlights the intricate connections within human metabolism. Its formation, either through enzymatic pathways in urea cycle disorders or non-enzymatic carbamylation, provides valuable insights into the underlying pathophysiology of these conditions. The development of sensitive and specific analytical methods has been instrumental in establishing its clinical utility. For researchers and drug development professionals, understanding the history, biochemistry, and cellular impact of this compound is crucial for developing novel diagnostic tools and therapeutic strategies for these challenging metabolic diseases. Further research into the precise molecular mechanisms of this compound-induced cellular toxicity will undoubtedly open new avenues for intervention.
References
- 1. scispace.com [scispace.com]
- 2. Orphanet: Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome [orpha.net]
- 3. search-library.ucsd.edu [search-library.ucsd.edu]
- 4. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetics of Hyperammonemia-Hyperornithinemia-Homocitrullinuria (HHH) Syndrome Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. cocukmetabolizma.com [cocukmetabolizma.com]
The Biological Significance of Homocitrulline Formation In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline is a non-proteinogenic amino acid that is formed post-translationally through the carbamylation of lysine residues. This process, once considered a mere consequence of uremia, is now recognized as a significant player in a range of physiological and pathological processes. The formation of this compound can alter protein structure and function, leading to a cascade of downstream effects that are implicated in the pathogenesis of several diseases, including autoimmune disorders, cardiovascular disease, and chronic kidney disease. This technical guide provides an in-depth overview of the biological significance of this compound formation in vivo, with a focus on its molecular mechanisms, pathological implications, and methods for its detection and study.
The Chemistry and Biology of this compound Formation
This compound is structurally similar to citrulline, differing by only one additional methylene group in its side chain.[1] It is primarily formed through a non-enzymatic process known as carbamylation, where isocyanic acid reacts with the ε-amino group of lysine residues on proteins.[2]
There are two main pathways for the generation of isocyanic acid in vivo:
-
Urea-dependent pathway: In aqueous solutions, urea is in equilibrium with ammonium and cyanate.[1] Under conditions of elevated urea, such as in chronic kidney disease, the increased concentration of cyanate drives the carbamylation of proteins, leading to the formation of this compound.[1]
-
Myeloperoxidase (MPO)-dependent pathway: During inflammation, the enzyme myeloperoxidase, released from neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to produce cyanate.[2] This pathway is particularly relevant in inflammatory conditions like rheumatoid arthritis and atherosclerosis.
The formation of this compound from lysine is a post-translational modification that can alter the charge, structure, and function of proteins, potentially leading to the generation of neo-epitopes that can be recognized by the immune system.
Data Presentation: this compound Levels in Health and Disease
The concentration of this compound in biological fluids and tissues is a valuable biomarker for assessing the extent of carbamylation and is associated with several pathological conditions. The following tables summarize quantitative data on this compound levels in various diseases.
| Disease State | Biological Matrix | Patient Population | This compound Concentration | Control/Reference Value | Reference(s) |
| Chronic Kidney Disease (CKD) | Serum | CKD Stages 2-4 | Median: 352 µmol/mol lysine (IQR: 266–481) | 100–170 µmol/mol lysine | [3] |
| Serum | Acute Renal Failure (ARF) | <289 µmol/mol Lys predictive of ARF | CRF group had higher levels | [4] | |
| Rheumatoid Arthritis (RA) | Serum | RA Patients | 16.0 (SD 22.4) RU/ml (for anti-HcitLDL antibodies) | 8.1 (SD 7.8) RU/ml | [5] |
| Plasma | RA Patients | 11.79 ± 3.72 µmol/L (for homocysteine) | 8.90 ± 1.38 µmol/L | [6] | |
| Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome | Urine | HHH Patients (3 siblings) | 13.3, 21.1, 108.2 mmol/mol creatinine | 0-9 mmol/mol creatinine | [2][7] |
| Urine | HHH Patients | Elevated | Not detected in controls | [8] | |
| Coronary Artery Disease (CAD) | Serum | CAD Patients | Increased with severity (positively correlated with Gensini score) | Lower in non-CAD patients |
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of total, protein-bound, and free this compound in plasma samples.[9]
Sample Preparation:
-
Total this compound:
-
To 50 µL of plasma, add an internal standard (e.g., d7-citrulline).
-
Perform acid hydrolysis to release this compound from proteins.
-
Neutralize the sample and centrifuge to remove precipitates.
-
-
Free this compound:
-
Precipitate proteins from the plasma sample using a suitable agent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant containing free this compound.
-
Add the internal standard to the supernatant.
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.
-
Monitor specific transitions for this compound (e.g., 190.1 > 127.1 and 190.1 > 173.1) and the internal standard.[9]
-
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve.
Colorimetric Assay for Total this compound/Citrulline
This protocol is based on a commercially available assay kit and provides a convenient method for the detection of total this compound and citrulline.
Procedure:
-
Sample Preparation:
-
For serum, plasma, or urine, centrifuge to remove insoluble particles. The supernatant can be used directly or diluted.
-
For tissue lysates, homogenize the tissue in PBS and centrifuge. The supernatant is used for the assay.
-
For cell lysates, resuspend cells in PBS, sonicate on ice, and centrifuge to remove debris.
-
-
Assay:
-
Add 50 µL of standard or sample to a microcentrifuge tube.
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution, mix, and incubate for 2 hours at 37°C.
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B, mix, and incubate for 30 minutes at 95°C.
-
Cool the tubes to 4°C for 5 minutes and then centrifuge.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 540-560 nm.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Plot a standard curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Carbamylated Protein (Anti-CarP) Antibodies
This protocol outlines the general steps for detecting anti-CarP antibodies in serum or plasma samples.
Procedure:
-
Plate Coating: Coat a 96-well microplate with a carbamylated protein antigen (e.g., carbamylated fetal calf serum) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of anti-CarP antibodies in the samples by comparing their absorbance to the standard curve.[10][11][12]
Signaling Pathways and Biological Relationships
The formation of this compound on proteins can trigger a variety of signaling pathways and biological responses, particularly in the context of the immune system and cardiovascular system.
This compound Formation Pathways
The following diagram illustrates the two primary pathways of this compound formation.
Activation of T-Cells by Homocitrullinated Peptides
Homocitrullinated proteins can be processed and presented by antigen-presenting cells (APCs) to T-cells, leading to their activation and the initiation of an adaptive immune response.
Carbamylated LDL and LOX-1 Signaling in Endothelial Cells
Carbamylated low-density lipoprotein (cLDL) can bind to the Lectin-like oxidized LDL receptor-1 (LOX-1) on endothelial cells, triggering a signaling cascade that contributes to endothelial dysfunction and atherosclerosis.[13]
Conclusion
The formation of this compound through protein carbamylation is a biologically significant process with far-reaching implications for human health. Once viewed as a passive byproduct of metabolic derangement, it is now clear that this compound actively contributes to the pathophysiology of a variety of diseases. The accumulation of homocitrullinated proteins can serve as a valuable biomarker for disease activity and prognosis. Furthermore, the signaling pathways initiated by these modified proteins represent promising targets for the development of novel therapeutic interventions. Continued research into the intricate mechanisms of this compound formation and its downstream consequences is crucial for advancing our understanding of these complex diseases and for developing effective strategies for their treatment and prevention.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rheum.ca [rheum.ca]
- 6. Plasma Homocysteine Concentrations In Patients With Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. krishgen.com [krishgen.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. fn-test.com [fn-test.com]
- 13. Carbamylated Low-Density Lipoproteins Induce a Prothrombotic State Via LOX-1: Impact on Arterial Thrombus Formation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Homocitrulline in Post-Translational Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of homocitrulline, a non-enzymatic post-translational modification (PTM) with profound implications in health and disease. Carbamylation, the process that gives rise to this compound, is increasingly recognized as a critical factor in the pathogenesis of autoimmune disorders, cardiovascular diseases, and age-related tissue damage. This document details the formation of this compound, its biological consequences, and the experimental methodologies used for its detection and quantification, offering a comprehensive resource for professionals in research and drug development.
Introduction to this compound and Carbamylation
This compound is an amino acid analog of citrulline, distinguished by an additional methylene group in its side chain.[1][2][3] It is not incorporated into proteins during translation but is formed post-translationally through a non-enzymatic reaction known as carbamylation.[4][5] This process involves the chemical modification of the ε-amino group of lysine residues by isocyanic acid.[6][7][8]
The formation of this compound neutralizes the positive charge of the lysine residue, which can lead to significant alterations in protein structure, function, and immunogenicity.[9][10] This modification is irreversible and its accumulation has been linked to cellular aging and the pathology of several chronic diseases.[7][11]
The Biochemical Pathways of this compound Formation
Isocyanic acid, the key reactant in carbamylation, is generated in the body through two primary pathways:
-
Urea-Dependent Pathway: In physiological conditions, urea is in equilibrium with ammonium and cyanate.[4][9] Elevated urea levels, particularly in conditions like chronic kidney disease (CKD), drive the formation of cyanate, which is then converted to its reactive form, isocyanic acid.[1][2]
-
Myeloperoxidase (MPO)-Dependent Pathway: During inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, catalyzes the oxidation of thiocyanate (SCN⁻) in the presence of hydrogen peroxide (H₂O₂) to produce cyanate.[1][2][8] This pathway is particularly relevant in inflammatory microenvironments and is exacerbated by factors such as smoking, which increases circulating thiocyanate levels.[4][12]
Pathophysiological Significance of this compound
The accumulation of homocitrullinated proteins has been implicated in a range of pathological conditions.
Autoimmune Diseases: Rheumatoid Arthritis
In rheumatoid arthritis (RA), this compound is considered a potential confounding antigen for antibodies targeting citrullinated proteins, which are key biomarkers for the disease.[1] Antibodies that recognize carbamylated proteins (anti-CarP antibodies) have been identified in the sera of RA patients and are associated with a more severe disease course and joint damage.[6][13] Both this compound and the enzymes responsible for its formation, such as MPO, have been found in the synovial tissues and rheumatoid nodules of RA patients, particularly in areas of necrosis.[1][14] This suggests a local generation of these modified proteins within the inflamed joint, contributing to the autoimmune response.[14] The pro-inflammatory responses of T-cells to homocitrullinated peptides further highlight their role in RA pathogenesis.[15]
Cardiovascular Disease: Atherosclerosis
Protein carbamylation is a significant, non-traditional risk factor for atherosclerosis.[16][17] Homocitrullinated low-density lipoproteins (Hcit-LDL) have been identified in atherosclerotic plaques.[18] The modification of LDL promotes the formation of foam cells, a critical step in the development of atherosclerosis.[18] Furthermore, MPO-mediated carbamylation of proteins is thought to be a key link between smoking and atherogenesis.[19] Studies have demonstrated a positive correlation between serum this compound concentrations and the presence and severity of coronary artery disease (CAD).[16][17][20]
Chronic Kidney Disease (CKD) and Aging
In CKD, elevated urea levels lead to increased protein carbamylation.[1][2] This has been linked to the progression of the disease and increased cardiovascular mortality in these patients.[10] Carbamylation can alter the function of various proteins, including hemoglobin and albumin, contributing to the complications associated with renal failure.[9] Beyond specific diseases, the accumulation of carbamylated proteins, particularly long-lived extracellular matrix proteins like collagen, is considered a hallmark of molecular aging.[7] The rate of this compound accumulation has been shown to be inversely correlated with longevity.[7]
Quantitative Data on this compound Levels
Several studies have quantified this compound levels in various biological samples, providing valuable insights into its association with disease.
| Condition | Sample Type | Patient Group | This compound Level | Control Group | This compound Level | Fold Change/Significance | Reference |
| Uremia | Plasma | Uremic Mice (n=10) | 2.10 ± 0.50 µmol/mol amino acids | Control Mice (n=10) | 0.78 ± 0.12 µmol/mol amino acids | 2.7-fold increase (p < 0.001) | [21] |
| HHH Syndrome | Urine | Sibling 1 | 13.3 mmol/mol creatinine | Controls (n=120) | 0-9 mmol/mol creatinine | Elevated | [22] |
| Sibling 2 | 21.1 mmol/mol creatinine | Elevated | [22] | ||||
| Sibling 3 | 108.2 mmol/mol creatinine | Elevated | [22] | ||||
| Coronary Artery Disease | Serum | CAD Patients (n=76) | Significantly higher | Control Subjects (n=45) | Lower | p < 0.001 | [16] |
| Threshold for CAD prediction: 0.16 mmol/mol Lys | Area under the curve = 0.908 | [16] | |||||
| Rheumatoid Arthritis | Serum | RA Patients (N=29) | 16.0 (SD 22.4) RU/ml | Healthy Controls (N=31) | 8.1 (SD 7.8) RU/ml | p = 0.0203 | [18] |
HHH Syndrome: Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome CAD: Coronary Artery Disease RA: Rheumatoid Arthritis
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound are crucial for research and clinical applications. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for quantifying total protein-bound this compound in plasma or tissue samples.[21][23][24]
1. Sample Preparation and Protein Hydrolysis:
-
Plasma/Serum:
-
Precipitate proteins using an appropriate solvent (e.g., trichloroacetic acid).
-
Wash the protein pellet to remove free amino acids.
-
Perform acid hydrolysis of the protein pellet (e.g., 6 M HCl at 110°C for 24 hours) in a sealed, oxygen-free environment to break down proteins into individual amino acids.
-
-
Tissue:
-
Homogenize the tissue sample.
-
Perform delipidation and protein precipitation.
-
Proceed with acid hydrolysis as described for plasma.
-
2. Sample Derivatization (Optional but common for older methods):
-
Some methods may require derivatization of the amino acids to improve chromatographic separation and detection. However, modern HILIC-based methods often do not require this step.[21]
3. Chromatographic Separation:
-
Utilize a liquid chromatography system, often with a hydrophilic interaction liquid chromatography (HILIC) column, for the separation of this compound from other amino acids and sample components.[21]
-
An isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile and ammonium formate buffer) is employed.
4. Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Detection is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity.
-
Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., deuterated citrulline) are monitored.
5. Quantification:
-
A calibration curve is generated using known concentrations of this compound standards.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Immunodetection of Homocitrullinated Proteins
Immunological methods, such as ELISA and Western blotting, can be used to detect carbamylated proteins.
1. In-house ELISA for Anti-Homocitrulline Antibodies:
-
Coat microtiter plates with a homocitrullinated protein (e.g., carbamylated fetal calf serum).
-
Block non-specific binding sites.
-
Incubate with diluted patient or control serum.
-
Wash to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Add a substrate and measure the resulting colorimetric reaction.
-
Quantify antibody levels based on a standard curve.
2. Western Blotting for Homocitrullinated Proteins:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., nitrocellulose).
-
Block the membrane.
-
Incubate with a primary antibody specific for this compound.[8]
-
Wash and incubate with a labeled secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
Conclusion and Future Directions
The post-translational modification of lysine to this compound through carbamylation is a significant process with far-reaching implications in human health and disease. Its role in promoting inflammation, autoimmunity, and atherosclerosis makes it a compelling target for further research and therapeutic development. The methodologies outlined in this guide provide a foundation for the continued investigation of this compound's biological functions and its potential as a biomarker and therapeutic target. Future research should focus on elucidating the specific signaling pathways initiated by homocitrullinated proteins and on the development of inhibitors of the carbamylation process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Implications of Post-Translational Modifications in Autoimmunity with Emphasis on Citrullination, Homocitrullination and Acetylation for the Pathogenesis, Diagnosis and Prognosis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pnas.org [pnas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Avenues for post-translational protein modification prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myeloperoxidase-catalyzed oxidation of cyanide to cyanate: A potential carbamylation route involved in the formation of atherosclerotic plaques? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Rheumatoid arthritis antigens this compound and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigating this compound-Specific T-Cell Responses in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 16. Increased serum this compound concentrations are associated with the severity of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased serum this compound concentrations are associated with the severity of coronary artery disease [ouci.dntb.gov.ua]
- 18. rheum.ca [rheum.ca]
- 19. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 20. ovid.com [ovid.com]
- 21. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Homocitrulline: A Metabolic Byproduct of the Urea Cycle with Significant Clinical Implications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Homocitrulline, an amino acid analog of citrulline, is increasingly recognized for its association with dysfunctions in the urea cycle and other metabolic pathways. While not a direct intermediate of the canonical urea cycle, its formation is intricately linked to the availability of urea cycle substrates and the enzymatic activity of its key components. This technical guide provides a comprehensive overview of this compound's genesis, its diagnostic significance in urea cycle disorders such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome, and its role as a marker of carbamylation stress. Detailed experimental protocols for its quantification and visualization of the relevant metabolic pathways are presented to facilitate further research and therapeutic development.
Introduction to this compound and its Relation to the Urea Cycle
This compound [N6-(aminocarbonyl)-L-lysine] is structurally similar to citrulline, differing by an additional methylene group in its side chain.[1][2] Its presence in biological fluids is often indicative of underlying metabolic disturbances, particularly those affecting the urea cycle.[1][2] The formation of this compound is primarily attributed to two distinct mechanisms: the non-enzymatic carbamylation of lysine and the enzymatic conversion of lysine by ornithine transcarbamylase (OTC) under specific pathological conditions.[1][3]
The urea cycle is a critical metabolic pathway that occurs primarily in the liver and is responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.[4][5] The cycle involves a series of enzymatic reactions that convert ornithine and carbamoyl phosphate into citrulline, which is then further metabolized to arginine and ultimately urea, regenerating ornithine for the next round of the cycle.[4][5] Disruptions in this cycle, due to genetic defects in the involved enzymes or transporters, lead to the accumulation of ammonia and other precursors, resulting in severe clinical manifestations.[6]
Pathways of this compound Formation
Non-Enzymatic Carbamylation of Lysine
The most prevalent pathway for this compound formation is the non-enzymatic carbamylation of the ε-amino group of lysine residues in proteins.[1][7] This reaction is driven by cyanate, which exists in equilibrium with urea in the body.[1][2]
Conditions that lead to elevated urea levels, such as chronic kidney disease, promote the formation of cyanate and subsequent protein carbamylation.[1][8][9] Furthermore, during inflammation, the enzyme myeloperoxidase, released by neutrophils, can catalyze the oxidation of thiocyanate to cyanate, thereby accelerating this compound formation.[1][2] This post-translational modification can alter protein structure and function, contributing to the pathophysiology of various diseases.[1][2]
Enzymatic Synthesis by Ornithine Transcarbamylase (OTC)
In the context of certain urea cycle disorders, this compound can be synthesized enzymatically. Ornithine transcarbamylase (OTC), a key mitochondrial enzyme in the urea cycle, primarily catalyzes the reaction between ornithine and carbamoyl phosphate to form citrulline.[10][11] However, when carbamoyl phosphate accumulates due to a downstream block in the urea cycle or impaired ornithine transport, lysine can serve as an alternative substrate for OTC, leading to the formation of this compound.[1][3] The affinity of OTC for lysine is significantly lower than for ornithine, meaning this reaction is negligible under normal physiological conditions.[3]
This compound in Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome
Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome is a rare autosomal recessive urea cycle disorder characterized by the triad of elevated plasma ornithine, intermittent hyperammonemia, and the presence of this compound in the urine.[12][13][14] This syndrome is caused by mutations in the SLC25A15 gene, which encodes the mitochondrial ornithine transporter 1 (ORNT1).[12][15]
A defective ORNT1 impairs the transport of ornithine from the cytosol into the mitochondrial matrix.[13][16] This leads to a deficiency of mitochondrial ornithine, which is a crucial substrate for OTC.[14][16] The resulting decrease in citrulline synthesis and the subsequent steps of the urea cycle leads to hyperammonemia.[16] The accumulation of ornithine in the cytosol and plasma is a hallmark of the disease.[12][17] The intramitochondrial depletion of ornithine leads to an accumulation of carbamoyl phosphate, which then drives the enzymatic formation of this compound from lysine by OTC and also gets shunted into the pyrimidine synthesis pathway, leading to increased orotic acid excretion.[16][18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Urea cycle - Wikipedia [en.wikipedia.org]
- 6. metabolon.com [metabolon.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Orphanet: Hyperornithinemia-hyperammonemia-homocitrullinuria syndrome [orpha.net]
- 13. researchgate.net [researchgate.net]
- 14. Hyperornithinemia, Hyperammonemia, and Homocitrullinuria Syndrome Causing Severe Neonatal Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. metabolicsupportuk.org [metabolicsupportuk.org]
- 16. researchgate.net [researchgate.net]
- 17. Hyperornithinemia-Hyperammonemia-Homocitrullinuria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-Homocitrulline: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-homocitrulline, a non-proteinogenic amino acid, is gaining significant attention in the scientific community for its role as a biomarker in various pathological conditions, including urea cycle disorders and autoimmune diseases like rheumatoid arthritis. This document provides an in-depth technical overview of the chemical structure and physicochemical properties of L-homocitrulline. It details methodologies for its synthesis and quantification in biological matrices and illustrates key biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and biomedical research.
Chemical Structure and Identification
L-homocitrulline, systematically named (2S)-2-amino-6-(carbamoylamino)hexanoic acid, is an alpha-amino acid.[1][2] Structurally, it is a derivative of L-lysine where the ε-amino group has been carbamylated.[2] It is also a higher homolog of L-citrulline, containing an additional methylene group in its side chain.[1][3] This structural distinction is crucial for its unique biochemical role and analytical identification.
Table 1: Chemical Identifiers for L-Homocitrulline
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-6-(carbamoylamino)hexanoic acid[2] |
| Common Synonyms | N(6)-carbamoyl-L-lysine, N6-(aminocarbonyl)-L-lysine[2][3][4] |
| CAS Number | 1190-49-4[1][2][4] |
| Molecular Formula | C₇H₁₅N₃O₃[1][2][3][4] |
| SMILES | C(CCNC(=O)N)C--INVALID-LINK--O)N[1][2] |
| InChI Key | XIGSAGMEBXLVJJ-YFKPBYRVSA-N[1][2] |
Physicochemical Properties
The physicochemical properties of L-homocitrulline are essential for its handling, formulation, and detection. The compound exists as a white to beige solid powder.
Table 2: Quantitative Physicochemical Data for L-Homocitrulline
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 189.21 g/mol | PubChem, Sigma-Aldrich[2] |
| Melting Point | 211-212 °C (with decomposition) | Human Metabolome Database, ChemBK[2][5] |
| Water Solubility | 600 mg/mL | Human Metabolome Database[2] |
| 50 mg/mL (sonication recommended) | TargetMol[6] | |
| 2 mg/mL | Sigma-Aldrich | |
| PBS (pH 7.2) Solubility | 3 mg/mL | Cayman Chemical[7] |
| Other Solubilities | Slightly soluble in DMF, DMSO, Ethanol | Cayman Chemical[7] |
| Predicted pKa (Acidic) | 2.35 - 2.53 | ChemAxon, FooDB[8][9] |
| Predicted pKa (Basic) | 9.53 | ChemAxon, FooDB[8][9] |
| Optical Rotation [α]²⁰_D_ | +2.53° (c=0.01 g/mL in H₂O) | MedchemExpress[10] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of L-homocitrulline.
Table 3: NMR Spectroscopic Data for L-Homocitrulline in D₂O
| ¹H NMR (400 MHz) | ¹³C NMR (25.16 MHz) | ||
|---|---|---|---|
| Chemical Shift (ppm) | Proton Assignment | Chemical Shift (ppm) | Carbon Assignment |
| 3.73 - 3.76 | α-CH | 176.5 | C=O (Carboxyl) |
| 3.10 - 3.13 | ε-CH₂ | 161.5 | C=O (Carbamoyl) |
| 1.84 - 1.92 | β-CH₂ | 55.8 | α-CH |
| 1.51 - 1.58 | δ-CH₂ | 40.6 | ε-CH₂ |
| 1.35 - 1.46 | γ-CH₂ | 31.4 | β-CH₂ |
| 29.1 | δ-CH₂ | ||
| 23.3 | γ-CH₂ |
Source: PubChem. Proton assignments are inferred from structure.[2]
Biochemical Formation and Metabolic Significance
L-homocitrulline is not incorporated into proteins during translation but is formed post-translationally through the carbamylation of lysine residues.[1][3] This process is particularly relevant in conditions of elevated urea or inflammation.
Under physiological conditions, urea exists in equilibrium with ammonium and isocyanic acid. Isocyanic acid can react with the nucleophilic ε-amino group of lysine residues to form L-homocitrulline.[1][3] This reaction is exacerbated in patients with renal failure due to high urea concentrations.[1][3] Additionally, during inflammation, the enzyme myeloperoxidase (MPO), released by neutrophils, can oxidize thiocyanate (SCN⁻) to generate isocyanic acid, further promoting carbamylation.[1][3]
L-homocitrulline is also a key metabolite in certain urea cycle disorders, such as Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome.[1][3][11] In this condition, a deficiency in the mitochondrial ornithine transporter (ORNT1) leads to a depletion of mitochondrial ornithine.[11] This impairs the urea cycle, causing an accumulation of carbamoyl phosphate, which is then utilized in the synthesis of L-homocitrulline from lysine.[1][3][6][12]
Experimental Protocols
Synthesis of L-Homocitrulline from L-Lysine
This protocol is adapted from a method described for environmentally friendly chemical synthesis.[13]
-
Protection of α-Amino Group:
-
Dissolve L-lysine monohydrochloride in an aqueous solution.
-
Add a copper salt (e.g., copper sulfate pentahydrate) under alkaline conditions. The copper(II) ion forms a complex with the α-amino and carboxyl groups, protecting them from subsequent reactions.
-
-
Carbamylation of ε-Amino Group:
-
Introduce carbamide (urea) to the reaction mixture.
-
Heat the solution to facilitate the formylation (carbamylation) of the unprotected ε-amino group of the lysine-copper complex.
-
-
Deprotection (Copper Ion Removal):
-
To release the L-homocitrulline, add a reagent that strongly binds to copper ions, such as a sulfide (e.g., Na₂S) or an organic acid (e.g., oxalic acid), to precipitate the copper.
-
Alternatively, microwave irradiation can be applied at this stage to shorten the reaction time.
-
-
Purification:
-
Filter the mixture to remove the copper precipitate.
-
The resulting solution containing L-homocitrulline can be further purified using standard techniques such as crystallization or chromatography.
-
Quantification of L-Homocitrulline in Urine by LC-MS/MS
This protocol is based on a published method for the diagnosis of HHH syndrome.[14]
-
Sample Preparation:
-
Collect urine samples.
-
Prepare a working solution of internal standards (e.g., ²H₂-citrulline and ²H₃-creatinine).
-
Dilute the urine sample five-fold with the internal standard mixture.
-
Vortex the mixture thoroughly. No further extraction is required.
-
-
Chromatographic Separation:
-
LC System: Standard HPLC or UPLC system.
-
Column: A cyano-bonded silica column.
-
Mobile Phase: Isocratic elution with an appropriate solvent system (details to be optimized based on the specific column and system).
-
Flow Rate: Maintain a constant flow rate for a total run time of approximately 7 minutes.
-
-
Mass Spectrometric Detection:
-
MS System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-homocitrulline: 190 -> 84 and 190 -> 127
-
²H₂-citrulline (IS): 178 -> 115
-
Creatinine: 114 -> 44
-
²H₃-creatinine (IS): 117 -> 47
-
-
-
Quantification:
-
Construct a calibration curve using standards of known L-homocitrulline concentrations.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to creatinine concentration.
-
Quantification by Colorimetric Assay
This protocol describes the general steps for commercially available this compound/citrulline assay kits.[15][16]
-
Sample Preparation:
-
Prepare samples (e.g., plasma, serum, urine, cell/tissue lysates) as per the kit's instructions.
-
For protein-bound this compound, enzymatic digestion is required. Add the provided SDS solution and Proteinase K to each sample.
-
Incubate for 2 hours at 37°C to release free this compound residues.
-
-
Standard Curve Preparation:
-
Prepare a dilution series of the L-homocitrulline standard provided in the kit to generate a standard curve.
-
-
Colorimetric Reaction:
-
Add Assay Reagent A and Assay Reagent B to each standard and unknown sample tube.
-
Mix well and incubate for 30 minutes at 95°C. During this step, the reagents react with this compound (and citrulline) to produce a colored product.
-
-
Measurement:
-
Transfer the cooled reaction mixture to a 96-well microtiter plate.
-
Read the absorbance at 540-560 nm using a microplate reader.
-
-
Calculation:
-
Subtract the blank absorbance from all readings.
-
Plot the standard curve (absorbance vs. concentration).
-
Determine the this compound/citrulline concentration in the unknown samples from the standard curve.
-
Conclusion
L-homocitrulline is a molecule of considerable interest due to its structural simplicity and profound implications in human health and disease. A thorough understanding of its chemical properties, structure, and biochemical context is paramount for any researcher investigating its biological roles or developing it as a clinical biomarker. The standardized protocols for synthesis and analysis provided herein offer a solid foundation for facilitating reproducible and accurate scientific inquiry in this expanding field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H15N3O3 | CID 65072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [biosyn.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. L-Homocitrulline | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000679) [hmdb.ca]
- 9. Showing Compound this compound (FDB022178) - FooDB [foodb.ca]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Homocitrullinuria and homoargininuria in lysinuric protein intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. This compound/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]
The Enigmatic Presence of Homocitrulline in the Human Diet: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homocitrulline, a non-proteinogenic amino acid, is increasingly recognized for its implications in human health and disease, particularly in the context of autoimmune disorders and renal dysfunction. While its endogenous formation through the carbamylation of lysine residues is well-documented, its natural occurrence in dietary sources remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the presence of this compound in food, methodologies for its detection, and its metabolic fate. The available data, though sparse, suggest that this compound is not a common constituent of raw food items but can be formed during food processing, particularly with the application of heat. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of dietary this compound, highlighting knowledge gaps and opportunities for future research.
Introduction: The Significance of Dietary this compound
This compound is structurally similar to the amino acid citrulline, differing by an additional methylene group in its side chain.[1] In the human body, it is primarily formed endogenously via the non-enzymatic carbamylation of lysine residues, a process that is exacerbated in inflammatory conditions and uremia.[2] The accumulation of this compound-containing proteins can elicit autoimmune responses and is implicated in the pathogenesis of diseases such as rheumatoid arthritis.
The potential for dietary sources to contribute to the body's this compound pool is an area of growing interest. Understanding the types of foods that contain this compound and the conditions under which it is formed is crucial for several reasons:
-
Disease Pathogenesis: Dietary intake could potentially influence the progression of diseases associated with protein carbamylation.
-
Nutritional Science: The presence of modified amino acids in processed foods may have implications for protein quality and overall nutritional value.
-
Drug Development: Modulating the dietary intake of this compound or its precursors could be explored as a therapeutic strategy.
This guide synthesizes the available scientific literature on the natural occurrence of this compound in dietary sources, providing quantitative data where available, detailing analytical methodologies, and illustrating relevant biochemical pathways.
Quantitative Occurrence of this compound in Dietary Sources
The quantification of this compound in a wide array of food products is not yet a standard component of nutritional analysis. Consequently, comprehensive databases detailing its content in common foods are largely unavailable. The Human Metabolome Database and FooDB have noted the detection of this compound in animal products such as poultry and pork, but quantitative data is not provided.[3]
The most definitive quantitative data on dietary this compound comes from studies on processed dairy products. Heat treatment of milk, particularly in the presence of urea, has been shown to induce the formation of this compound through the carbamylation of lysine residues in milk proteins.
Table 1: this compound Content in Heated Milk
| Milk Treatment | This compound Concentration (mM) | Reference |
| In-bottle sterilized milk | ~0.3 | [4] |
| UHT sterilized milk | < 0.01 | [4] |
| Milk with 10 mM added urea (heated) | Formation stimulated | [4] |
| Urea-free milk (heated) | Not formed | [4] |
Data is derived from studies on the heat treatment of milk and illustrates the potential for processing-induced formation of this compound.
The lack of extensive quantitative data in other food categories, such as meat, fish, and plant-based products, represents a significant knowledge gap. Future research employing sensitive analytical techniques is necessary to build a comprehensive database of this compound content in the human diet.
Experimental Protocols for this compound Analysis
The accurate detection and quantification of this compound in complex food matrices require sophisticated analytical methodologies. The following sections detail the key experimental protocols cited in the literature.
Sample Preparation for this compound Analysis from Food Matrices
A generic workflow for the extraction of this compound from a solid food matrix for subsequent analysis is outlined below. This process involves enzymatic or acid hydrolysis to liberate the amino acid from proteins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
-
Principle: This technique separates this compound from other sample components using liquid chromatography, followed by its ionization and fragmentation in a mass spectrometer. The specific mass-to-charge ratios of the parent ion and its fragments allow for precise identification and quantification.
-
Sample Preparation (from biological fluids, adaptable for food extracts):
-
Protein Precipitation: For liquid samples like milk, proteins are precipitated using an acid (e.g., trichloroacetic acid) and removed by centrifugation.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d7-citrulline) is added to the supernatant for accurate quantification.
-
Derivatization (Optional): While not always necessary for MS detection, derivatization can sometimes improve chromatographic performance.
-
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used to retain and separate the polar this compound molecule.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typically employed.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Transitions Monitored: Specific precursor-to-product ion transitions are monitored for this compound (e.g., m/z 190.1 > 127.1 and 190.1 > 173.1) and the internal standard.[5]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of the amino acid to make it fluorescent.
-
Principle: this compound is chemically modified with a fluorescent tag (derivatization), separated by HPLC, and then detected by a fluorescence detector.
-
Derivatization:
-
Reagents: o-phthalaldehyde (OPA) is a common derivatizing agent for primary amines like this compound. For secondary amines, 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used in a two-step process.[6]
-
Procedure: The derivatization reaction is typically automated in modern HPLC systems and occurs just before injection onto the column.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used to separate the derivatized amino acids.
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile, methanol) is employed.[7]
-
-
Fluorescence Detection:
-
Excitation/Emission Wavelengths: The detector is set to the specific excitation and emission wavelengths of the derivatized this compound. For OPA derivatives, this is typically around 340 nm for excitation and 450 nm for emission.[8]
-
Ion-Exchange Chromatography (IEC)
IEC is a classical method for amino acid analysis.
-
Principle: This technique separates amino acids based on their net charge at a specific pH. The amino acids are passed through a column containing a charged resin, and their retention is dependent on their interaction with the resin.
-
Procedure:
-
The sample extract is loaded onto the ion-exchange column.
-
A series of buffers with increasing ionic strength or varying pH are used to elute the bound amino acids sequentially.
-
After elution, the amino acids are typically derivatized post-column with ninhydrin, which produces a colored compound that can be detected spectrophotometrically.[9]
-
-
Advantages: IEC is a robust and well-established method for amino acid analysis.
-
Disadvantages: It can be more time-consuming and may require dedicated instrumentation compared to modern HPLC and LC-MS/MS methods.
Biochemical Pathways and Metabolic Fate
Formation of this compound via Carbamylation
The primary pathway for this compound formation, both endogenously and potentially during food processing, is the carbamylation of the ε-amino group of lysine residues.
In the context of food, the heat applied during processing can accelerate the decomposition of urea (naturally present or added) into isocyanic acid, which then reacts with the lysine residues of proteins to form this compound.
Absorption and Metabolism of Dietary this compound
Studies on the gastrointestinal fate of this compound indicate that it is absorbed from the digestive tract.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000679) [hmdb.ca]
- 4. Formation of this compound during heating of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. files.core.ac.uk [files.core.ac.uk]
The Role of Homocitrulline in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocitrulline, a post-translationally modified form of lysine, is emerging as a critical modulator of cellular signaling pathways, particularly in the context of autoimmune diseases and atherosclerosis. Generated through a non-enzymatic process known as carbamylation, the presence of this compound on proteins can trigger aberrant cellular responses, leading to pathology. This technical guide provides an in-depth exploration of the signaling cascades initiated by homocitrullinated proteins, focusing on their interaction with immune and endothelial cells. We present quantitative data from key studies, detailed experimental methodologies, and visual representations of the signaling pathways to offer a comprehensive resource for researchers and drug development professionals in this field.
Introduction to this compound and Carbamylation
This compound is formed when the primary amine group of a lysine residue reacts with isocyanic acid.[1] This process, termed carbamylation, is a non-enzymatic post-translational modification.[1] Under physiological conditions, isocyanic acid is in equilibrium with urea.[1] In pathologies such as chronic kidney disease, elevated urea levels can drive increased protein carbamylation.[1] An inflammatory microenvironment can also promote carbamylation through the action of myeloperoxidase (MPO), which oxidizes thiocyanate to generate cyanate.[1] The structural similarity of this compound to citrulline, another post-translational modification implicated in autoimmunity, allows for immunological cross-reactivity, further complicating the inflammatory response.[1]
Signaling Pathways Modulated by this compound
This compound, primarily in the form of carbamylated proteins, has been shown to activate several key cellular signaling pathways. These can be broadly categorized into immune cell activation and endothelial dysfunction.
T-Cell Receptor Signaling in Autoimmunity
Homocitrullinated peptides are recognized as neoantigens by the immune system, leading to the activation of T-cells and contributing to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2]
The binding of a homocitrullinated peptide presented by a Major Histocompatibility Complex (MHC) class II molecule to a T-cell receptor (TCR) initiates a signaling cascade. This cascade begins with the activation of the Src-family kinase Lck, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex.[3] This phosphorylation creates docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated by Lck, leading to its activation.[4][5]
Activated ZAP-70 phosphorylates downstream adaptor proteins, including LAT and SLP-76, which nucleate the formation of a larger signaling complex. This complex activates Phospholipase C-γ1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a sustained influx of extracellular calcium.[4] This increase in intracellular calcium activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, allowing its translocation to the nucleus to promote the expression of pro-inflammatory cytokines. DAG activates Protein Kinase C θ (PKCθ), which in turn activates the NF-κB and MAPK pathways, further amplifying the inflammatory response.[4]
B-Cell Receptor Signaling
Similar to T-cells, B-cells can recognize homocitrullinated antigens, leading to their activation and the production of autoantibodies. The binding of a homocitrullinated antigen to the B-cell receptor (BCR) triggers the phosphorylation of ITAMs in the Igα/Igβ signaling subunits by Src-family kinases like Lyn. This recruits and activates Syk, which then phosphorylates the adaptor protein BLNK. Phosphorylated BLNK serves as a scaffold to recruit PLCγ2 and Bruton's tyrosine kinase (Btk). This complex leads to the activation of downstream pathways, including the PLCγ2-mediated calcium flux and DAG-mediated activation of PKC and Ras/MAPK pathways, ultimately resulting in the activation of transcription factors like NF-κB and promoting B-cell proliferation, differentiation, and autoantibody production.[6][7]
Endothelial Dysfunction and Atherosclerosis
Carbamylated low-density lipoprotein (cLDL) is a key player in the development of atherosclerosis. cLDL binds to the Lectin-like oxidized LDL receptor-1 (LOX-1) on endothelial cells.[8][9][10] This interaction triggers a signaling cascade that leads to increased production of reactive oxygen species (ROS) and apoptosis.[8][11]
The binding of cLDL to LOX-1 activates NADPH oxidase, a major source of cellular ROS.[10] The subsequent increase in ROS can lead to the phosphorylation of ERK1/2 MAPK and the expression of the tumor suppressor p53, culminating in apoptosis.[11] Furthermore, cLDL-LOX-1 signaling can attenuate the phosphorylation of endothelial nitric oxide synthase (eNOS), reducing the production of vasoprotective nitric oxide and contributing to endothelial dysfunction.[11]
Quantitative Data on this compound's Signaling Effects
The following tables summarize key quantitative findings from studies investigating the impact of this compound and carbamylation on cellular signaling.
Table 1: Effects of Carbamylated LDL on Endothelial Cells
| Parameter | Cell Type | Treatment | Result | Reference |
| ROS Generation | HUVECs | 100 µg/mL cLDL | ~2-fold increase | [11] |
| Apoptosis | HUVECs | 100 µg/mL cLDL | ~6-fold increase | [11] |
| LOX-1 Upregulation | HUVECs | 20 and 100 µg/mL cLDL | Upregulation observed | [11] |
| eNOS Phosphorylation | HUVECs | 100 µg/mL cLDL | Attenuated | [11] |
| ERK1/2 MAPK Phosphorylation | HUVECs | 100 µg/mL cLDL | Increased | [11] |
Table 2: Immune Response to Homocitrullinated Peptides
| Parameter | Model | Treatment | Result | Reference |
| CD25+ CD4+ T-cells | DR4-Transgenic Mice | Immunization with HomoCitJED peptide | 2.5% vs 1.4% in controls (p=0.0022) | [2] |
| KLRG1+ CD8+ T-cells | DR4-Transgenic Mice | Immunization with HomoCitJED peptide | 6.5% vs 2.8% in controls (p=0.0003) | [2] |
Table 3: this compound/Carbamylation Levels in Human Disease
| Analyte | Patient Group | Sample Type | Finding | Reference |
| This compound | Seropositive RA | Metatarsal Synovial Tissue | Mean: 0.013 µg/mg wet weight tissue | [9] |
| This compound | Seropositive RA | Knee Synovial Tissue | Mean: 0.004 µg/mg wet weight tissue | [9] |
| This compound | Seronegative RA | Knee Synovial Tissue | Mean: 0.003 µg/mg wet weight tissue | [9] |
| Carbamyl-lysine (CBL) | Deceased COVID-19 | Serum | Significantly higher than survivors (p=0.0011) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cellular signaling.
Western Blotting for Detection of Carbamylated Proteins
This protocol is adapted from standard Western blotting procedures to specifically detect carbamylated proteins.
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 4-20% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound (carbamyl-lysine) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
In Vitro T-Cell Stimulation with Homocitrullinated Peptides
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with synthetic homocitrullinated peptides to assess T-cell activation.
1. Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
2. Stimulation:
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the synthetic homocitrullinated peptide of interest to the desired final concentration (e.g., 10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28 antibodies).
-
Incubate the plate in a humidified 37°C, 5% CO2 incubator for 2-4 days.
3. Analysis of Activation:
-
T-cell proliferation can be measured by [3H]-thymidine incorporation or using proliferation dyes like CFSE.
-
Cytokine production in the supernatant can be quantified by ELISA.
-
Expression of activation markers (e.g., CD25, CD69) can be assessed by flow cytometry.
Measurement of Intracellular Calcium Flux in T-Cells
This protocol outlines the measurement of calcium mobilization in T-cells following stimulation, a key indicator of activation.
1. Cell and Dye Preparation:
-
Resuspend T-cells at 2.5 x 10^6 cells/mL in cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).
-
Load cells with a calcium indicator dye, such as Indo-1 AM (final concentration 1.5 µM), by incubating for 45 minutes at 37°C in the dark.[13]
-
Wash the cells twice and resuspend at 1 x 10^6 cells/mL in loading medium. Equilibrate at 37°C for 30-60 minutes.[13]
2. Flow Cytometry Analysis:
-
Acquire a baseline fluorescence reading of the dye-loaded cells for 30-60 seconds.
-
Add the stimulating agent (e.g., homocitrullinated peptide presented by APCs or ionomycin as a positive control).
-
Continue acquiring data for several minutes to record the change in fluorescence over time.
-
The ratio of calcium-bound to calcium-free dye fluorescence is plotted against time to visualize the calcium flux.
Conclusion and Future Directions
The post-translational modification of proteins by carbamylation, leading to the formation of this compound, represents a significant mechanism for the initiation and propagation of pathological signaling in autoimmune and cardiovascular diseases. The activation of T-cell and B-cell receptors by homocitrullinated antigens and the induction of endothelial dysfunction by carbamylated LDL highlight key pathways that are amenable to therapeutic intervention. Future research should focus on the development of specific inhibitors of the carbamylation process and on targeting the downstream signaling molecules in these pathways. A deeper understanding of the interplay between carbamylation and other post-translational modifications will also be crucial in elucidating the full extent of this compound's role in cellular signaling.
References
- 1. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. T-cell receptor - Wikipedia [en.wikipedia.org]
- 4. T cell receptor (TCR) signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of ZAP-70 kinase activity by phosphorylation of tyrosine 493 is required for lymphocyte antigen receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mednexus.org [mednexus.org]
- 8. Carbamylated low-density lipoprotein increases reactive oxygen species (ROS) and apoptosis via lectin-like oxidized LDL receptor (LOX-1) mediated pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamylated-Oxidized LDL: Proatherosclerotic Effects on Endothelial Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KUMEL Repository: Carbamylated LDL Increases ROS and Apoptosis via LOX-1 Mediated Pathway in Human Umbilical Vein Endothelial Cells [kumel.medlib.dsmc.or.kr]
- 12. Association of inflammation and protein carbamylation in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of Homocitrulline in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline, an amino acid isomer of citrulline, is formed through the non-enzymatic carbamylation of lysine residues.[1][2] This post-translational modification is implicated in the pathogenesis of several diseases, including chronic renal failure and atherosclerosis, making its accurate quantification in plasma a valuable tool for clinical research and drug development.[2][3] This document provides a detailed protocol for the quantification of total, protein-bound, and free this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway: this compound Formation
This compound is primarily formed from the reaction of lysine with cyanate, which is in equilibrium with urea in the body.[4] Under inflammatory conditions or in patients with renal dysfunction, elevated urea levels can lead to increased carbamylation of proteins, resulting in higher concentrations of this compound.[1][4]
Figure 1: Carbamylation of Lysine to form this compound.
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis for the quantification of this compound in plasma.
Sample Preparation
The following protocol is adapted for the analysis of total this compound and can be modified for the specific analysis of free or protein-bound forms.
Materials:
-
Plasma samples (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN)
-
0.1 mol/L Hydrochloric acid (HCl)
-
Internal Standard (IS) solution: d7-citrulline (0.2 mg/L in ACN/H2O 9:1 v/v)[2][5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 10 µL of plasma, blank (water), or standard solution.[5]
-
Add 50 µL of 0.1 mol/L HCl to each tube.[5]
-
Add 1 mL of the internal standard solution (d7-citrulline in ACN/H2O) to precipitate proteins.[5]
-
Vortex mix the solution thoroughly for 30 seconds.
-
Centrifuge at 16,000 x g for 5 minutes.[5]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography), 2.1 x 100 mm, 1.7 µm particles[3][5]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.45 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Gradient: A typical gradient starts at high organic content (e.g., 90% B), ramps down to a lower organic content (e.g., 55% B) to elute the analyte, followed by a wash and re-equilibration step.[5] A total run time of approximately 5.2 minutes can be achieved.[3]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 190.1 | 127.1 | 173.1 |
| d7-citrulline (IS) | 183.1 | 120.2 | - |
| Table 1: Mass Spectrometry Transitions for this compound and Internal Standard.[2][3] |
| Parameter | Value |
| Linearity Range | 10 nmol/L to 1.6 µmol/L |
| Inter-assay CV | < 5.85% |
| Mean Recoveries | 97% to 106% |
| Table 2: Method Validation Parameters.[3] |
Experimental Workflow
The overall workflow for the quantification of plasma this compound is depicted below.
Figure 2: LC-MS/MS Workflow for this compound Quantification.
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in plasma. The detailed protocol and established performance characteristics make it suitable for a wide range of research and clinical applications, from fundamental studies on protein carbamylation to the development of novel therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [biosyn.com]
- 5. nvkc.nl [nvkc.nl]
Application Note: Detection of Homocitrulline in Protein Hydrolysates via Amino Acid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocitrulline is an amino acid analog of citrulline, distinguished by an additional methylene group in its side chain.[1] It is not incorporated into proteins during translation but is formed post-translationally through a process called carbamylation, where the ε-amino group of a lysine residue reacts with isocyanic acid.[2] This non-enzymatic modification can alter the structure and function of proteins.[3]
The presence of this compound in proteins is of growing interest as it is implicated in the pathophysiology of several diseases. Elevated levels of protein-bound this compound are considered a promising biomarker for conditions such as chronic renal failure, atherosclerosis, and rheumatoid arthritis.[4] In patients with renal failure, increased urea levels lead to a higher concentration of cyanate, promoting protein carbamylation.[1][3] In inflammatory conditions like rheumatoid arthritis, the enzyme myeloperoxidase can generate cyanate from thiocyanate, also leading to this compound formation.[1][5]
Accurate and robust methods for the quantification of this compound in protein hydrolysates are crucial for both basic research and clinical diagnostics. This application note provides a detailed protocol for the detection and quantification of this compound using amino acid analysis, a widely accessible and reliable technique.[3]
Formation of this compound via Carbamylation
This compound is formed from the carbamylation of lysine residues in proteins. This process can occur through two primary pathways, particularly under specific physiological or pathological conditions. In individuals with kidney dysfunction, elevated urea is in equilibrium with cyanate, which can then react with the primary amine of lysine.[3] Alternatively, during inflammation, myeloperoxidase (MPO) released from neutrophils can oxidize thiocyanate (SCN⁻) to produce cyanate.[1][6] The resulting isocyanic acid reacts with the ε-amino group of lysine to form this compound.[2]
Caption: Formation of this compound from Lysine via Carbamylation.
Experimental Workflow
The overall workflow for the analysis of this compound in protein hydrolysates involves several key steps. It begins with the hydrolysis of the protein sample to liberate individual amino acids. This is followed by the separation of the amino acids using a chromatographic method. The separated amino acids are then derivatized, either before (pre-column) or after (post-column) separation, to enable detection. Finally, the derivatized amino acids are detected and quantified.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Materials and Reagents
-
Protein sample (e.g., purified protein, plasma, tissue homogenate)
-
This compound standard
-
Amino acid standard mix
-
6 M Hydrochloric acid (HCl) containing 0.1% phenol[7]
-
Internal standard (e.g., Norvaline)
-
Derivatization reagent (e.g., Phenylisothiocyanate (PITC) for pre-column derivatization)[7]
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)[7]
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers for mobile phase
-
Vacuum hydrolysis tubes or glass tubes with Teflon-lined screw caps[8]
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump
-
Centrifuge
-
Syringe filters (0.22 µm)
Sample Preparation: Acid Hydrolysis of Proteins
Acid hydrolysis is a common and effective method for breaking down proteins into their constituent amino acids.[7]
-
Sample Aliquoting: Place an accurately measured amount of the protein sample (typically 1-5 mg of protein) into a vacuum hydrolysis tube.[9] If the sample is in solution, it should be dried under a stream of nitrogen or in a vacuum centrifuge.
-
Addition of Internal Standard: Add a known amount of internal standard (e.g., Norvaline) to each sample. This will help to correct for variations in hydrolysis and derivatization efficiency.
-
Acid Addition: Add 200 µL of 6 M HCl with 0.1% phenol for every 500 µg of lyophilized protein.[7] The phenol is added to prevent halogenation of tyrosine residues.[7]
-
Vacuum Sealing: For vacuum hydrolysis tubes, freeze the sample in liquid nitrogen, and then evacuate the tube to a high vacuum before sealing with a torch. Alternatively, for screw-cap tubes, flush the tube with nitrogen before sealing tightly.[8]
-
Hydrolysis: Place the sealed tubes in an oven or heating block at 110°C for 24 hours.[8][10] For some proteins, a shorter hydrolysis time at a higher temperature (e.g., 4 hours at 145°C) may be suitable.[8]
-
Acid Removal: After hydrolysis, cool the tubes to room temperature and open carefully. Remove the HCl by evaporation under vacuum.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., sample loading buffer or a weak acid) for amino acid analysis.
-
Filtration: Centrifuge the reconstituted sample to pellet any insoluble material and filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC/UPLC system.
Amino Acid Analysis by HPLC with Pre-column PITC Derivatization
This protocol outlines a common method using pre-column derivatization with Phenylisothiocyanate (PITC), followed by reversed-phase HPLC.[7]
-
Standard Preparation: Prepare a calibration curve by derivatizing known concentrations of the amino acid standard mix and the this compound standard.
-
Derivatization of Samples and Standards:
-
To a dried aliquot of the sample hydrolysate or standard, add a solution of PITC in a suitable solvent (e.g., a mixture of ethanol, water, and triethylamine).
-
Incubate at room temperature for a short period (e.g., 20 minutes) to allow the reaction to complete.
-
Remove the excess reagent and by-products by evaporation under vacuum.
-
Reconstitute the derivatized sample in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
System: HPLC or UPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate) at a specific pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to separate the derivatized amino acids. The exact gradient will need to be optimized for the specific column and system used.
-
Flow Rate: Typically 1.0 mL/min for HPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Detection: UV detection at 254 nm for PTC-amino acids.[7]
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by comparing its retention time to that of the this compound standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.
-
Normalize the amount of this compound to the amount of a stable amino acid (e.g., leucine) or the total amount of amino acids to account for variations in sample loading.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between different samples.
| Sample ID | Sample Type | This compound (pmol/µg protein) | Lysine (pmol/µg protein) | This compound/Lysine Ratio (%) |
| Control 1 | Healthy Plasma | 0.52 | 580.3 | 0.09 |
| Control 2 | Healthy Plasma | 0.48 | 595.1 | 0.08 |
| Control Avg. | 0.50 | 587.7 | 0.085 | |
| Patient 1 | Uremic Plasma | 2.15 | 565.8 | 0.38 |
| Patient 2 | Uremic Plasma | 2.31 | 550.2 | 0.42 |
| Patient Avg. | 2.23 | 558.0 | 0.40 |
Alternative and Advanced Methods
While HPLC with UV detection is a robust and widely available method, other techniques can offer higher sensitivity and specificity.
-
Ion-Exchange Chromatography (IEC): This is a classic method for amino acid analysis, often coupled with post-column ninhydrin derivatization for detection.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of this compound.[4][11] It can be particularly useful for complex samples or when very low levels of this compound are expected. Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation prior to mass spectrometry.[4]
Troubleshooting and Considerations
-
Purity of Reagents: Use high-purity reagents and solvents to avoid interfering peaks in the chromatogram.
-
Complete Hydrolysis: Incomplete hydrolysis can lead to underestimation of amino acid content. For some proteins, hydrolysis time may need to be optimized.
-
Amino Acid Stability: Some amino acids (e.g., serine, threonine) are partially degraded during acid hydrolysis. Tryptophan is completely destroyed under standard conditions. Cysteine and methionine can be oxidized.[8]
-
Co-elution: Ensure that the chromatographic method provides sufficient resolution to separate this compound from other amino acids and potential contaminants.
-
Derivatization Efficiency: The derivatization reaction should be consistent and complete. Inconsistent derivatization can lead to poor quantitative accuracy.
Conclusion
The method described in this application note provides a reliable framework for the detection and quantification of this compound in protein hydrolysates. Accurate measurement of this post-translational modification is essential for advancing our understanding of its role in various diseases and for the development of new diagnostic and therapeutic strategies. The choice of analytical technique will depend on the specific requirements of the study, including sensitivity, sample complexity, and available instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [biosyn.com]
- 4. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 8. academic.oup.com [academic.oup.com]
- 9. biosyn.com [biosyn.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Homocitrulline Following Chemical Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline, an amino acid isomer of citrulline, is a product of the carbamylation of lysine residues. Its quantification in biological matrices is of increasing interest as a potential biomarker for various pathological conditions. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for the analysis of amino acids; however, the inherent low volatility of this compound necessitates chemical derivatization prior to analysis. This document provides detailed application notes and protocols for the chemical derivatization of this compound for GC-MS analysis, with a focus on addressing the challenges associated with its structural similarity to other amino acids.
Challenges in this compound Analysis
A significant challenge in the GC-MS analysis of this compound is its potential conversion to lysine during certain derivatization procedures.[1][2][3][4][5] This is particularly problematic in common two-step derivatization methods that involve an initial acidic esterification step, which can lead to the hydrolysis of the carbamide group of this compound.[1][2][3][4][5] This document outlines a conventional method and a modified protocol designed to mitigate this issue.
Derivatization Strategies for this compound
The primary goal of derivatization for GC-MS analysis is to increase the volatility and thermal stability of the analyte. This is typically achieved by replacing active hydrogens on polar functional groups (e.g., -COOH, -NH2, -OH) with less polar moieties. For amino acids like this compound, this often involves a two-step process of esterification of the carboxyl group followed by acylation of the amino groups.
Common derivatization reagents for amino acids include:
-
Silylating agents: such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace acidic protons with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[6][7] TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.
-
Acylating agents: such as pentafluoropropionic anhydride (PFPA) and N-methyl-bis(trifluoroacetamide) (MBTFA), which introduce fluoroacyl groups.[1][2][8]
-
Alkyl chloroformates: which react with amino acids in an aqueous solution.[6][9]
This document will focus on a two-step derivatization using esterification with methanolic HCl and acylation with pentafluoropropionic anhydride (PFPA), as this method is well-documented for amino acid analysis. We will present both the conventional and a modified protocol to address the specific challenges of this compound analysis.
Experimental Protocols
Protocol 1: Conventional Two-Step Derivatization (Procedure A)
This protocol involves esterification followed by acylation. Caution: This method has been shown to convert this compound to lysine.[1][2][3][4][5]
Materials:
-
This compound standard or sample
-
2 M HCl in Methanol (CH3OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA)
-
Toluene
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
Procedure:
-
Drying: Dispense the sample containing this compound into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in methanol to the dried sample. Seal the vial tightly and heat at 80°C for 60 minutes.[1][2][3][4]
-
Drying: Cool the vial to room temperature and evaporate the methanolic HCl to dryness under a stream of nitrogen.
-
Acylation: Add 100 µL of a freshly prepared solution of PFPA in ethyl acetate (1:4 v/v). Seal the vial and heat at 65°C for 30 minutes.[1][2][3][4]
-
Reconstitution: Cool the vial to room temperature and evaporate the reagent mixture under a stream of nitrogen. Reconstitute the residue in a suitable volume of toluene for GC-MS analysis.[2]
Protocol 2: Modified Two-Step Derivatization (Procedure B)
This protocol reverses the order of derivatization steps to prevent the conversion of this compound to lysine.[1][2][3][4][5]
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying: Dispense the sample containing this compound into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Acylation: Add 100 µL of a freshly prepared solution of PFPA in ethyl acetate. Seal the vial tightly and heat at 65°C for 30 minutes.[1][2][3]
-
Drying: Cool the vial to room temperature and evaporate the reagent mixture to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in methanol to the dried, acylated sample. Seal the vial and heat at 80°C for 30 minutes.[1][2][3]
-
Extraction: After cooling, add 200 µL of toluene, vortex for 60 seconds, and centrifuge. Transfer the upper organic phase to an autosampler vial for GC-MS analysis.[2]
Data Presentation
The following tables summarize the expected GC-MS data for this compound and its related compounds when derivatized using the modified protocol (Procedure B).
Table 1: GC-MS Retention Times and Mass Spectra of this compound and Lysine Derivatives (Procedure B) [3]
| Compound | Derivative | Retention Time (t R, min) | Key Mass Fragments (m/z) |
| This compound | Me-PFP | Not specified | Not specified |
| Lysine (from hCit) | Me-PFP | 11.2 | 330, 176, 148 |
| N⁶-Carboxy-Lys | Me-PFP | 11.8 | 330, 176, 148 |
Note: In Procedure B, the most abundant reaction product of this compound is lysine, with a minor product identified as likely being N⁶-Carboxy-Lysine.[1][3][4]
Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: Workflow for this compound derivatization and analysis.
Derivatization Reaction Pathways
The following diagrams illustrate the chemical transformations during the two different derivatization procedures.
Procedure A: Esterification followed by Acylation (Leads to Conversion)
Caption: Conversion of this compound using Procedure A.
Procedure B: Acylation followed by Esterification (Preserves Information)
Caption: Derivatization of this compound using Procedure B.
Conclusion
The choice of derivatization protocol is critical for the accurate quantification of this compound by GC-MS. The conventional method of esterification followed by acylation leads to the conversion of this compound to lysine, resulting in inaccurate measurements.[1][2][3][4][5] The modified protocol, which reverses the derivatization steps, allows for the discrimination of this compound from lysine, although it may still result in multiple reaction products.[1][3][4] Researchers should carefully validate their chosen method to ensure specificity and accuracy for this compound analysis in their specific biological matrix. Further optimization of the derivatization conditions for Procedure B for biological samples may be required.[4]
References
- 1. GC-MS Discrimination of Citrulline from Ornithine and this compound from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS Discrimination of Citrulline from Ornithine and this compound from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Homocitrulline in a Rheumatoid Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a homocitrulline-based mouse model of rheumatoid arthritis (RA). This model is instrumental in studying the autoimmune responses to post-translationally modified proteins, a key feature of RA, and for the preclinical evaluation of novel therapeutic agents. The following protocols detail the induction of arthritis using a homocitrullinated peptide and the subsequent analysis of the immune response.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. A hallmark of RA is the presence of autoantibodies against citrullinated and carbamylated (homocitrullinated) proteins.[1][2][3] The use of homocitrullinated antigens in animal models allows for the investigation of the specific roles of T and B cell responses to these modified proteins in the pathogenesis of RA.[4][5][6] This model utilizes HLA-DR4 transgenic mice, which express a human MHC class II allele strongly associated with RA, making it a clinically relevant system.[4][5][7]
Data Presentation
Table 1: T-Cell Responses in Draining Lymph Nodes of DR4tg Mice 10 Days Post-Immunization with Homocitrullinated Peptide
| T-Cell Subset | Fold Change vs. Control (PBS) | Key Observations | Reference |
| CD4+ T Helper Cells | |||
| Th1 (T-bet+) | 16 to 25-fold increase | Robust expansion of pro-inflammatory Th1 cells. | [5][6][7] |
| Th17 (RORγt+) | Significant increase | Contributes to inflammation and autoimmunity. | [6] |
| Activated T-bet+RORγt+ | Significant increase | Indicates a population of activated, pro-inflammatory T cells. | [5][7] |
| Other T-Cell Observations | |||
| Activated T cells (Total) | 1.8-fold increase | General increase in T-cell activation. | [6] |
| Terminally Exhausted T cells | Elevated levels | May contribute to chronic disease. | [6] |
| Central Memory T cells | Elevated levels | Contributes to the persistence of the autoimmune response. | [6] |
Table 2: B-Cell and Pathological Responses in DR4tg Mice Following Immunization with Homocitrullinated Peptide
| Parameter | Observation | Timepoint | Reference |
| Antibody Response | |||
| Anti-Homocitrullinated Peptide Antibodies | Early development of T and B cell responses. | Early post-immunization | [4] |
| Anti-Citrullinated Peptide Antibodies (cross-reactivity) | Late development of responses to citrullinated peptides. | Late post-immunization | [4] |
| Anti-CCP2 Antibodies | Development of antibodies against cyclic citrullinated peptide 2. | Post-immunization | [4] |
| Clinical Manifestation | |||
| Ankle Swelling | All immunized mice developed ankle swelling. | By day 100 | [5][7] |
| Knee Swelling | Developed following intra-articular injection of the homocitrullinated peptide. | Post-injection | [8] |
Experimental Protocols
Protocol 1: Induction of Arthritis in HLA-DR4 Transgenic Mice using a Homocitrullinated Peptide
Materials:
-
HLA-DRB1*04:01 transgenic (DR4tg) mice (8-12 weeks old)
-
C57BL/6 mice (as controls)
-
Synthetic homocitrullinated peptide (e.g., HomoCitJED)
-
Phosphate-Buffered Saline (PBS)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Preparation: Dissolve the synthetic homocitrullinated peptide in sterile PBS to a final concentration of 1 mg/mL.
-
Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA). To do this, draw the peptide solution and CFA into two separate syringes connected by a stopcock. Force the mixture back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Subcutaneously inject 100 µL of the emulsion (containing 50 µg of the peptide) at the base of the tail or in the flank of each DR4tg mouse.
-
Control Group: Inject a control group of DR4tg mice with an emulsion of PBS and CFA. C57BL/6 mice can also be used as a negative control strain.
-
Booster Immunization (Optional but Recommended): On day 21 post-primary immunization, administer a booster injection prepared in the same manner.
-
Monitoring: Monitor the mice regularly for signs of arthritis, including ankle swelling, redness, and loss of function. Ankle thickness can be measured using a digital caliper.
Protocol 2: Analysis of T-Helper Cell Subsets by Flow Cytometry
Materials:
-
Spleens and draining lymph nodes from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Cell strainers (70 µm)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD4, T-bet (for Th1), RORγt (for Th17), and FOXP3 (for Tregs)
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Cell Isolation: At a designated time point (e.g., day 10 post-immunization), euthanize the mice and aseptically harvest the spleens and draining lymph nodes (inguinal).
-
Single-Cell Suspension: Prepare single-cell suspensions by gently mashing the tissues through a 70 µm cell strainer into RPMI medium.
-
Red Blood Cell Lysis (for spleens): Centrifuge the spleen cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature, then quench the reaction with excess RPMI medium.
-
Cell Counting and Staining: Wash the cells with FACS buffer and count them. For intracellular staining, first stain for the surface marker (CD4). Then, fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the fluorochrome-conjugated antibodies against the transcription factors (T-bet, RORγt, FOXP3) and incubate in the dark.
-
Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the CD4+ T-cell population and then determine the percentage of cells expressing T-bet (Th1) and RORγt (Th17).
Protocol 3: Measurement of Anti-Carbamylated Protein (Anti-CarP) Antibodies by ELISA
Materials:
-
Serum samples from immunized and control mice
-
ELISA plates
-
Homocitrullinated protein (e.g., carbamylated fetal calf serum) or the specific homocitrullinated peptide used for immunization
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the homocitrullinated antigen (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-mouse IgG antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: The antibody levels can be expressed as optical density (OD) values or quantified using a standard curve.
Mandatory Visualizations
References
- 1. Mouse Th1/Th17 Phenotyping Kit [bdbiosciences.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkishimmunology.org [turkishimmunology.org]
Measuring Protein-Bound Homocitrulline in Tissue Samples: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the quantification of protein-bound homocitrulline in tissue samples, a key indicator of protein carbamylation. Carbamylation is a non-enzymatic post-translational modification implicated in aging and various pathologies, including chronic kidney disease and atherosclerosis.[1][2][3][4] Accurate measurement of this compound in tissues is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions.
Two primary methodologies are presented: a colorimetric assay for high-throughput screening and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for precise quantification.[1][2][5][6]
Signaling Pathway of Protein Carbamylation
Protein carbamylation is a non-enzymatic reaction where isocyanic acid binds to the free amino groups of proteins, primarily the ε-amino group of lysine residues, forming this compound.[1][7][8] Isocyanic acid is primarily generated from the dissociation of urea or through the action of the enzyme myeloperoxidase.[3][4] This modification can alter the structure and function of proteins.[1][2]
Caption: Protein Carbamylation Pathway Leading to this compound Formation.
Experimental Protocols
Protocol 1: Colorimetric Assay for Total this compound/Citrulline
This protocol is adapted from commercially available kits and provides a convenient method for the detection of total this compound and citrulline in tissue lysates.[8][9][10][11][12]
A. Materials
-
Phosphate Buffered Saline (PBS)
-
Sodium Dodecyl Sulfate (SDS) Solution
-
Proteinase K
-
Assay Reagent A
-
Assay Reagent B
-
This compound and Citrulline Standards
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 540-560 nm
B. Sample Preparation
-
Excise and weigh the tissue sample.
-
Add PBS to the tissue and homogenize or sonicate on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[9][10][11]
-
Collect the supernatant for analysis. The supernatant can be assayed directly or diluted in PBS if necessary.
C. Assay Procedure
-
Prepare a dilution series of this compound or Citrulline standards in PBS, typically in the range of 0 to 2400 µM.[9][10]
-
To 50 µL of each standard or unknown sample in a microcentrifuge tube, add 5 µL of SDS solution and 5 µL of Proteinase K solution.[9][10][12]
-
Mix thoroughly and incubate for 2 hours at 37°C to release free this compound/citrulline residues.[9][10][12]
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube.[9][10][12]
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[10]
-
Transfer 200 µL of the supernatant from each tube to a 96-well plate.
-
Read the absorbance at 540-560 nm using a microplate reader.
-
Determine the concentration of this compound/citrulline in the samples by comparing their absorbance to the standard curve.
Protocol 2: LC-MS/MS for Protein-Bound this compound
This protocol provides a highly specific and sensitive method for the quantification of protein-bound this compound and is adapted from established research protocols.[1][2][5][13]
A. Materials
-
Milli-Q purified water
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl), 12 M
-
Ammonium formate
-
Internal standard (e.g., d7-citrulline)
-
Pepsin
-
LC-MS/MS system
B. Sample Preparation and Protein Hydrolysis
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., using a FastPrep-24 system). Centrifuge at 14,000 x g for 5 minutes at 4°C.[5]
-
Protein Precipitation and Washing: To the supernatant, add an equal volume of 20% TCA and incubate on ice to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Wash the protein pellet to remove free amino acids.
-
Enzymatic Predigestion (Optional but Recommended): Resuspend the protein pellet and treat with pepsin (e.g., >3,000 IU/mg) and incubate for 24 hours at 37°C. This step improves the efficiency of acid hydrolysis.[5]
-
Acid Hydrolysis: Transfer the sample to a glass ampoule and add 12 M HCl. Seal the ampoule under nitrogen.[5] Incubate at 110°C for 18 hours.[5]
-
Drying and Reconstitution: After cooling, open the ampoules and transfer the hydrolysate to a microcentrifuge tube. Evaporate the HCl under a stream of nitrogen. Reconstitute the dried sample in a suitable buffer, such as 125 mM ammonium formate.[5]
-
Internal Standard Addition: Add the internal standard (e.g., d7-citrulline) to the reconstituted hydrolysate.[1]
-
Centrifugation: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes at 20°C to remove any particulate matter.[5] The supernatant is now ready for LC-MS/MS analysis.
C. LC-MS/MS Analysis
-
Chromatographic Separation: Separate this compound from other amino acids using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[14]
-
Mass Spectrometric Detection: Detect and quantify this compound using tandem mass spectrometry by monitoring specific transitions (e.g., 190.1 > 127.1 and 190.1 > 173.1 for this compound).[1][14]
-
Quantification of Lysine: To normalize the this compound content, quantify the amount of lysine in the same hydrolysate using a similar LC-MS/MS approach.
-
Data Analysis: Calculate the concentration of protein-bound this compound, typically expressed as micromoles of this compound per mole of lysine (µmol/mol lysine).[1]
Experimental Workflow Diagram
Caption: Experimental Workflow for Measuring Protein-Bound this compound.
Data Presentation
The following table summarizes quantitative data for protein-bound this compound in various tissues from a study in mice with chronic kidney disease (CKD) compared to sham-operated controls.[15] This data illustrates the application of the described methodologies in a research context.
| Tissue | Condition | This compound (µmol/mol lysine) |
| Skin | Sham | ~150 |
| CKD | ~350 | |
| Aorta | Sham | ~100 |
| CKD | ~250 | |
| Heart | Sham | ~75 |
| CKD | ~175 | |
| Kidney | Sham | ~50 |
| CKD | ~150 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[15]
This application note provides a comprehensive guide for the measurement of protein-bound this compound in tissue samples. The choice between the colorimetric and LC-MS/MS methods will depend on the specific requirements of the study, with the former being suitable for rapid screening and the latter for detailed, quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. Protein carbamylation is a hallmark of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 7. Protein Carbamylation Assays and Reagents | Cell Biolabs [cellbiolabs.com]
- 8. This compound/Citrulline Assay Kit [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. This compound/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]
- 11. This compound/Citrulline Assay Kit | ABIN5067570 [anticorps-enligne.fr]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Anti-Homocitrulline Antibodies via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline, a non-standard amino acid, is formed through a post-translational modification process known as carbamylation, where a lysine residue on a protein reacts with cyanate.[1][2] This modification can alter the structure and function of proteins.[3] In the context of autoimmune diseases, particularly rheumatoid arthritis (RA), proteins containing this compound can become targets for the immune system, leading to the production of anti-homocitrulline antibodies, also referred to as anti-carbamylated protein (anti-CarP) antibodies.[1] The presence of these autoantibodies has been linked to disease severity and may serve as a valuable biomarker for diagnosis and prognosis.[4]
These application notes provide a comprehensive guide to the development and execution of Enzyme-Linked Immunosorbent Assays (ELISAs) for the detection of anti-homocitrulline antibodies. Detailed protocols for both in-house assay development and the use of commercially available kits are presented, along with data on assay performance and the biological context of protein carbamylation.
Biological Pathway of this compound Formation
In inflammatory conditions, the formation of this compound is often enzymatically driven. Neutrophils release the enzyme myeloperoxidase (MPO), which catalyzes the conversion of thiocyanate to cyanate.[3][4][5] Cyanate then non-enzymatically carbamylates the epsilon-amino group of lysine residues on various proteins, converting them into this compound.[1][6] This process is particularly relevant in the inflamed joints of RA patients, where MPO is found in the synovium.[7][8]
Quantitative Data Summary
The performance of ELISAs for detecting anti-homocitrulline antibodies can vary depending on the assay format and the patient cohort. Below is a summary of reported performance characteristics.
| Assay Type | Patient Cohort | Sensitivity | Specificity | Reference |
| In-house ELISA (Carbamylated FCS) | Early Arthritis | 44% | 89% | [5] |
| In-house ELISA (Carbamylated FCS) | Rheumatoid Arthritis | 46.8% | 91.95% | [6][9] |
| Meta-analysis (various assays) | Rheumatoid Arthritis | 42% | 96% | [2] |
| Meta-analysis (in-house ELISAs) | Rheumatoid Arthritis | 44% | 96% | [8] |
| In-house ELISA (Carbamylated FCS) | ACPA-negative RA | 12% | 91% | [5] |
Table 1. Performance Characteristics of Anti-Homocitrulline Antibody ELISAs.
Levels of this compound have also been quantified in the tissues of RA patients, highlighting its presence at the site of inflammation.
| Tissue Type | Patient Group | Mean this compound Level (µg/mg wet weight) | Reference |
| Metatarsal Synovial Tissue | Seropositive RA | 0.013 | [7] |
| Knee Synovial Tissue | Seropositive RA | 0.004 | [7] |
| Synovial Tissue | Seronegative RA | 0.003 | [7] |
| Synovial Tissue | Osteoarthritis | 0.002 | [7] |
Table 2. This compound Levels in Joint Tissues. [7]
Experimental Protocols
Protocol 1: In-House Development of an Indirect ELISA for Anti-Homocitrulline Antibodies
This protocol describes the development of an indirect ELISA using in-house carbamylated fetal calf serum (FCS) as the antigen.
1. Preparation of Carbamylated Antigen (Ca-FCS)
-
Dissolve Fetal Calf Serum (FCS) in Phosphate Buffered Saline (PBS) to a final concentration of 10 mg/mL.
-
Add potassium cyanate to a final concentration of 1 M.
-
Incubate the mixture at 37°C for 24 hours with gentle agitation.
-
Dialyze the carbamylated FCS extensively against PBS at 4°C to remove excess potassium cyanate.
-
Determine the protein concentration of the Ca-FCS using a standard protein assay (e.g., BCA assay).
-
Quality Control: Confirm successful carbamylation by Western blot using an anti-homocitrulline (anti-carbamyl-lysine) antibody.
-
Store the prepared Ca-FCS at -20°C in aliquots.
2. ELISA Procedure
-
Antigen Coating:
-
Dilute the prepared Ca-FCS and unmodified FCS (as a control for non-specific binding) to 10 µg/mL in coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted Ca-FCS and FCS to separate wells of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Sample Incubation:
-
Dilute patient sera, positive controls, and negative controls (e.g., 1:100) in blocking buffer.
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Secondary Antibody Incubation:
-
Dilute an HRP-conjugated anti-human IgG antibody in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the wells five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
For each sample, subtract the optical density (OD) value from the unmodified FCS well from the OD value of the Ca-FCS well to obtain the specific anti-homocitrulline antibody reactivity.
-
Protocol 2: General Protocol for a Commercial Competitive Anti-Homocitrulline Antibody ELISA Kit
This protocol outlines the general steps for using a commercially available competitive ELISA kit. Always refer to the specific kit insert for detailed instructions.
-
Reagent Preparation:
-
Prepare all reagents, including standards, controls, and wash buffer, according to the kit manual.
-
-
Sample and Conjugate Addition:
-
Add a defined volume of standards, controls, and patient samples to the appropriate wells of the microplate, which is pre-coated with a carbamylated protein antigen.
-
Add the HRP-conjugated anti-homocitrulline antibody (or a competing carbamylated protein-HRP conjugate) to each well.
-
-
Incubation:
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 60 minutes at 37°C).[10] During this step, the patient's anti-homocitrulline antibodies and the HRP-conjugated antibodies compete for binding to the coated antigen.
-
-
Washing:
-
Aspirate the solution from the wells and wash five times with the provided wash buffer.
-
-
Substrate Development:
-
Add the TMB substrate solution to each well.
-
Incubate in the dark at room temperature for the recommended time.
-
-
Stopping the Reaction:
-
Add the stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
The intensity of the color is inversely proportional to the concentration of anti-homocitrulline antibodies in the sample.
-
Generate a standard curve by plotting the OD of the standards against their known concentrations.
-
Determine the concentration of anti-homocitrulline antibodies in the patient samples by interpolating from the standard curve.
-
Sample Preparation
Proper sample preparation is critical for accurate ELISA results.
-
Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1,000-2,000 x g for 10-15 minutes. Aspirate the serum and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000-2,000 x g for 10-15 minutes within 30 minutes of collection. Aspirate the plasma and store as for serum.
-
Cell Culture Supernatants: Centrifuge the cell culture media to remove any cells and debris. Aliquot the supernatant and store at -20°C or -80°C.
Cross-Reactivity Considerations
Due to the structural similarity between this compound and citrulline, there is a potential for cross-reactivity of the antibodies.[11] Studies have shown that while some anti-homocitrulline antibodies can cross-react with citrullinated antigens, and vice versa, distinct antibody populations that specifically recognize either this compound or citrulline also exist.[12] When developing or interpreting an anti-homocitrulline antibody ELISA, it is important to consider the potential for cross-reactivity, especially in patient populations where anti-citrullinated protein antibodies (ACPAs) are also prevalent. Inhibition or depletion experiments can be performed to assess the degree of cross-reactivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ionsource.com [ionsource.com]
- 3. Carbamylated Protein Quantification ELISA - Novatein Biosciences [novateinbio.com]
- 4. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 7. Endogenous myeloperoxidase is a mediator of joint inflammation and damage in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunological detection of myeloperoxidase in synovial fluid from patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different amounts of protein-bound citrulline and this compound in foot joint tissues of a patient with anti-citrullinated protein antibody positive erosive rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Homocitrulline Analysis in Urine
Introduction
Homocitrulline, an amino acid isomer of citrulline, is gaining prominence as a biomarker in clinical research. It is formed through the carbamylation of lysine residues, a non-enzymatic post-translational modification associated with urea cycle disorders and chronic kidney disease.[1] Accurate and reliable quantification of this compound in urine is crucial for researchers, scientists, and drug development professionals investigating its role in various physiological and pathological processes.
This document provides detailed application notes and protocols for the preparation of urine samples for this compound analysis using various analytical techniques. The methods described below range from simple dilution for high-throughput screening to more extensive procedures for specific research applications.
Method 1: Direct "Dilute-and-Shoot" for LC-MS/MS Analysis
This method is ideal for rapid and high-throughput analysis of this compound in urine samples with minimal matrix effects.
Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules like this compound. The "dilute-and-shoot" approach minimizes sample preparation time and potential for analyte loss.
Experimental Protocol
-
Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. For short-term storage (up to 24 hours), keep the samples at 2-8°C. For long-term storage, freeze at -80°C.
-
Reagents and Materials:
-
Milli-Q or equivalent high-purity water.
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar compound not present in urine (e.g., ²H₂-citrulline and ²H₃-creatinine).[2]
-
Microcentrifuge tubes (1.5 mL).
-
Autosampler vials with inserts.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.[3]
-
Prepare a working solution of the internal standard in a suitable solvent (e.g., 50% methanol in water).
-
In a clean microcentrifuge tube, dilute the urine supernatant 5-fold by adding 50 µL of urine to 200 µL of the internal standard working solution.[2]
-
Vortex the mixture thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters (Example)
-
LC Column: A cyano column is suitable for separation.[2]
-
Mobile Phase: Isocratic elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
Data Presentation
| Parameter | Value | Reference |
| Linearity | Up to 100 µmol/L | [2] |
| Intraday Variation (n=7) | < 10% | [2] |
| Interday Variation (n=6) | < 10% | [2] |
| Control Values (n=120) | 0-9 mmol/mol creatinine | [2] |
Workflow Diagram
Caption: Workflow for "Dilute-and-Shoot" LC-MS/MS Analysis.
Method 2: Derivatization for GC-MS Analysis
This method is suitable for laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS) and is necessary to differentiate this compound from its structural isomer, lysine.
Principle
GC-MS requires analytes to be volatile and thermally stable. Derivatization with agents like pentafluoropropionic anhydride (PFPA) and subsequent esterification makes this compound amenable to GC-MS analysis and allows for its separation from lysine.[4][5]
Experimental Protocol
-
Sample Collection and Storage: As described in Method 1.
-
Reagents and Materials:
-
Pentafluoropropionic anhydride (PFPA).
-
Ethyl acetate (EA).
-
2 M HCl in Methanol (CH₃OH).
-
Internal Standard: Stable isotope-labeled this compound.
-
Glass reaction vials with screw caps.
-
Nitrogen gas supply for evaporation.
-
Heating block.
-
-
Sample Preparation (Procedure B): [4][6]
-
This procedure involves reversing the typical two-step derivatization to enable discrimination.[4][5]
-
Step 1: Pentafluoropropionylation:
-
To a dried urine extract, add a solution of PFPA in ethyl acetate.
-
Heat the mixture at 65°C for 30 minutes.[4]
-
-
Step 2: Methyl Esterification:
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Add 2 M HCl in methanol to the residue.
-
Heat at 80°C for 60 minutes.[4]
-
-
After cooling, the sample is ready for GC-MS injection.
-
Note: This derivatization procedure has been shown to enable the discrimination of this compound from lysine; however, its utility for simultaneous quantitative analysis in biological samples like urine requires further optimization.[4][5]
Data Presentation
Quantitative data for this specific derivatization protocol in urine is not yet fully established and would require in-house validation.
Workflow Diagram
Caption: Workflow for GC-MS Derivatization.
Method 3: Colorimetric Assay Kit
This method is a convenient and straightforward approach for the quantification of total this compound/citrulline in urine samples without the need for sophisticated instrumentation like LC-MS/MS or GC-MS.
Principle
Commercially available kits typically involve an initial enzymatic step to release free this compound and citrulline from proteins. This is followed by a chemical reaction that produces a colored product, the absorbance of which is proportional to the total this compound/citrulline concentration.[7][8]
Experimental Protocol (Based on a generic kit) [3][7][8][9]
-
Sample Collection and Storage: As described in Method 1.
-
Reagents and Materials (Typically provided in the kit):
-
This compound/Citrulline Standard.
-
SDS Solution.
-
Proteinase K Solution.
-
Assay Reagent A.
-
Assay Reagent B.
-
Microcentrifuge tubes (2 mL).
-
96-well microplate.
-
Microplate reader.
-
-
Sample Preparation:
-
To remove insoluble particles, centrifuge urine samples at 10,000 rpm for 5 minutes. The supernatant can be used directly or diluted as necessary.[3]
-
Add 50 µL of the urine supernatant or standard to a 2 mL screwcap tube.
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution to each tube and mix.
-
-
Assay Procedure:
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube.
-
Transfer the tubes to 4°C for 5 minutes.
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[3][7]
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 540-560 nm using a microplate reader.[7][8]
-
-
Quantification: Determine the this compound/citrulline concentration in the samples by comparing their absorbance to the standard curve.
Data Presentation
| Parameter | Value | Reference |
| Detection Sensitivity | 37.5 µM | [7][8] |
Workflow Diagram
Caption: Workflow for Colorimetric Assay Kit.
Alternative Sample Preparation Methods (General Protocols)
For certain research applications, more extensive sample clean-up and concentration may be required. The following are general protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted for this compound analysis in urine. These methods will likely require optimization and validation for this specific analyte.
Solid-Phase Extraction (SPE)
Principle
SPE is a technique used to isolate and concentrate analytes from a complex matrix. For amino acids, ion-exchange or reversed-phase SPE cartridges can be employed.
General Protocol
-
Cartridge Selection: Choose an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a C18 cartridge).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated urine sample (e.g., diluted and acidified) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the this compound with an appropriate solvent (e.g., a buffer with a high salt concentration or an organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE)
Principle
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
General Protocol
-
Solvent Selection: Choose an organic solvent in which this compound has some solubility and which is immiscible with water (e.g., ethyl acetate).
-
pH Adjustment: Adjust the pH of the urine sample to optimize the partitioning of this compound into the organic phase.
-
Extraction: Mix the urine sample with the organic solvent and vortex thoroughly.
-
Phase Separation: Allow the two phases to separate (centrifugation can aid this process).
-
Collection: Collect the organic phase containing the this compound.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
The choice of sample preparation method for this compound analysis in urine depends on the specific requirements of the study, including the desired throughput, sensitivity, and the available analytical instrumentation. The "dilute-and-shoot" LC-MS/MS method offers a rapid and sensitive approach for high-throughput analysis. GC-MS with derivatization provides an alternative for laboratories equipped with this technology, although further method development is needed. Colorimetric assay kits are a convenient option for routine analysis without the need for advanced analytical instruments. For applications requiring extensive sample clean-up, SPE and LLE can be considered, but require significant method development and validation.
References
- 1. This compound [biosyn.com]
- 2. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]
- 4. GC-MS Discrimination of Citrulline from Ornithine and this compound from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Discrimination of Citrulline from Ornithine and this compound from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] GC-MS Discrimination of Citrulline from Ornithine and this compound from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine | Semantic Scholar [semanticscholar.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. This compound/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
Synthesis of Stable Isotope-Labeled Homocitrulline for Use as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocitrulline, an amino acid isomer of citrulline, is formed via the carbamylation of lysine residues.[1][2] Elevated levels of this compound have been implicated in various pathological conditions, including rheumatoid arthritis and chronic kidney disease, making it a significant biomarker in clinical and pharmaceutical research.[3] Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease progression and for the development of targeted therapeutics. Stable isotope dilution mass spectrometry (MS) is the gold standard for accurate quantification of small molecules in complex samples. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.[4] This application note provides a detailed protocol for the chemical synthesis of stable isotope-labeled L-homocitrulline and its application as an internal standard for the quantification of this compound in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of Stable Isotope-Labeled L-Homocitrulline
The synthesis of stable isotope-labeled L-homocitrulline is achieved through the carbamylation of the ε-amino group of a commercially available stable isotope-labeled L-lysine precursor (e.g., ¹³C₆,¹⁵N₂-L-lysine, D₄-L-lysine). The following protocol is adapted from a method for the synthesis of unlabeled L-homocitrulline.[5]
Principle:
The synthesis involves a three-step process:
-
Protection of the α-amino group: The α-amino group of the stable isotope-labeled L-lysine is protected by forming a complex with a copper salt. This ensures that the subsequent carbamylation reaction occurs specifically at the ε-amino group.
-
Carbamylation of the ε-amino group: The ε-amino group is then reacted with a carbamoylating agent, such as potassium cyanate, to form the ureido group, resulting in the formation of the protected, labeled this compound.
-
Deprotection of the α-amino group: The copper ion is removed to yield the final stable isotope-labeled L-homocitrulline.
Experimental Protocol: Synthesis of Stable Isotope-Labeled L-Homocitrulline
Materials:
-
Stable Isotope-Labeled L-Lysine Monohydrochloride (e.g., ¹³C₆,¹⁵N₂-L-Lysine·HCl, D₄-L-Lysine·HCl)
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Hydroxide (NaOH)
-
Potassium Cyanate (KOCN)
-
Hydrogen Sulfide (H₂S) gas or Sodium Sulfide (Na₂S)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Ion-exchange resin (e.g., Dowex 50W-X8)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle
-
pH meter or pH paper
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Protection of the α-amino group:
-
Dissolve 10 mmol of stable isotope-labeled L-lysine monohydrochloride in 50 mL of deionized water in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 10 mmol of copper (II) sulfate pentahydrate in 50 mL of deionized water.
-
Slowly add the copper sulfate solution to the lysine solution while stirring.
-
Adjust the pH of the mixture to approximately 9.0 with 1 M NaOH. A blue precipitate of the copper-lysine complex will form.
-
Stir the reaction mixture at room temperature for 1 hour.
-
-
Carbamylation of the ε-amino group:
-
To the suspension of the copper-lysine complex, add a solution of 15 mmol of potassium cyanate in 20 mL of deionized water.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Deprotection of the α-amino group:
-
Cool the reaction mixture to room temperature.
-
Carefully bubble hydrogen sulfide gas through the solution for 30 minutes to precipitate copper sulfide, or add a stoichiometric amount of sodium sulfide solution.
-
Filter the mixture to remove the copper sulfide precipitate.
-
Adjust the pH of the filtrate to 2.0 with 1 M HCl.
-
-
Purification:
-
Load the acidified filtrate onto a column packed with Dowex 50W-X8 ion-exchange resin (H⁺ form).
-
Wash the column with deionized water to remove any unreacted reagents and salts.
-
Elute the stable isotope-labeled L-homocitrulline with 2 M ammonium hydroxide solution.
-
Collect the fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin test or LC-MS).
-
Combine the fractions containing the purified product and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a water/ethanol mixture.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the synthesized stable isotope-labeled L-homocitrulline using mass spectrometry and NMR spectroscopy.[6]
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of L-homocitrulline from L-lysine using different copper salts for the protection step.[5] These yields can be considered indicative for the synthesis of the stable isotope-labeled analogue.
| Copper Salt | Molar Ratio (Lysine:Copper Salt) | Yield of Copper Complex (%) | Deprotection Reagent | Yield of L-Homocitrulline (%) |
| Copper Carbonate | 1:1 | 70.3 | Hydrogen Sulfide | 95.0 |
| Copper Sulfate Pentahydrate | 1:1 | 83.5 | Hydrogen Sulfide | 95.0 |
| Copper Nitrate Trihydrate | 1:1 | 76.2 | Hydrogen Sulfide | 95.0 |
| Copper Chloride Dihydrate | 1:1 | 88.5 | Hydrogen Sulfide | 95.0 |
Application of Stable Isotope-Labeled this compound as an Internal Standard
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in human plasma using the synthesized stable isotope-labeled this compound as an internal standard.
Materials:
-
Plasma samples
-
Synthesized stable isotope-labeled L-homocitrulline (Internal Standard, IS) solution of known concentration
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Deionized water
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the stable isotope-labeled L-homocitrulline internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound (Analyte): 190.1 > 127.1 and 190.1 > 173.1[7]
-
Stable Isotope-Labeled this compound (IS): The specific transition will depend on the isotopic label used (e.g., for ¹³C₆,¹⁵N₂-L-homocitrulline, the precursor ion would be m/z 198.1). The product ions would be expected to be shifted accordingly.
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
References
- 1. This compound [biosyn.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. spectrabase.com [spectrabase.com]
- 7. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Homocitrulline in Studies of Renal Pathophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocitrulline, an amino acid isomer of citrulline, has emerged as a significant molecule in the study of renal pathophysiology.[1] It is formed through a non-enzymatic post-translational modification process known as carbamylation, where isocyanic acid, a dissociation product of urea, reacts with the ε-amino group of lysine residues in proteins.[2][3] In the context of chronic kidney disease (CKD), elevated urea levels create a pro-carbamylation environment, leading to increased formation of this compound.[1][2] This accumulation of this compound is not merely a bystander effect but is increasingly recognized as an active contributor to the progression of kidney disease and its systemic complications.[4][5]
These application notes provide a comprehensive overview of the role of this compound in renal pathophysiology, detailing its mechanisms of action, its utility as a biomarker, and protocols for its study in both clinical and preclinical settings.
Mechanism of Action: The Role of Carbamylation
The primary mechanism through which this compound exerts its pathological effects is protein carbamylation. This process alters the structure and function of a wide array of proteins, leading to cellular dysfunction.[4][6]
Key consequences of protein carbamylation in renal pathophysiology include:
-
Endothelial Dysfunction: Carbamylation of endothelial proteins can impair nitric oxide (NO) bioavailability, a key regulator of vascular tone and health. This contributes to the endothelial dysfunction commonly observed in CKD patients.[1]
-
Inflammation and Oxidative Stress: Carbamylated proteins can be recognized by the immune system as modified-self, triggering inflammatory responses.[6] They can also promote the generation of reactive oxygen species (ROS), leading to a state of oxidative stress that further damages renal tissues.
-
Fibrosis: Carbamylated proteins may activate signaling pathways in renal cells that promote the production of extracellular matrix proteins, contributing to the development of renal fibrosis, a hallmark of progressive CKD.[7]
-
Atherosclerosis: The carbamylation of low-density lipoproteins (LDL) is implicated in the accelerated atherosclerosis seen in CKD patients.[6]
This compound as a Biomarker in Renal Disease
This compound has shown significant promise as a biomarker for various aspects of renal disease.[8]
-
Marker of Uremic Toxicity: As its formation is directly linked to urea levels, this compound serves as an integrated measure of the "urea burden" over time, reflecting the cumulative exposure to this uremic toxin.[7]
-
Distinguishing Acute from Chronic Kidney Disease: Studies have shown that serum this compound concentrations are significantly higher in patients with chronic renal failure (CRF) compared to those with acute renal failure (ARF), suggesting its potential as a differential diagnostic marker.[9][10][11] A proposed threshold of <289 μmol/mol Lys has been suggested to be predictive of ARF.[9][10][11]
-
Prognostic Indicator: Elevated levels of this compound have been independently associated with an increased risk of mortality and adverse cardiovascular events in patients with CKD.[12][13]
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from studies on this compound in renal pathophysiology.
Table 1: this compound Levels in Different Renal Conditions
| Patient Group | Sample Size (n) | Mean this compound Concentration (μmol/mol Lysine) | Key Finding | Reference |
| Acute Renal Failure (ARF) | 39 | 241.7 (95% CI: 195.5–287.9) | Significantly lower than in CRF. | [3] |
| ARF on Chronic Renal Failure (A/CRF) | 29 | 443.5 (95% CI: 335.3–551.7) | Intermediate levels. | [3] |
| Chronic Renal Failure (CRF) | 145 | 560.5 (95% CI: 511.7–609.3) | Significantly higher than in ARF. | [3] |
| Hemodialysis Patients (before HD) | 108 | ~1000 | Levels decreased by 50% after 6 months of HD. | [8][14] |
| Non-dialysis CKD | 2195 | Median: 352 (IQR: 266–481) | Higher levels associated with increased risk of major adverse cardiovascular events and mortality. | [12] |
Table 2: Correlation of this compound with Other Parameters
| Parameter | Correlation Coefficient (r) | Patient Population | Significance | Reference |
| Urea | 0.51 | Acute Renal Failure | Positive correlation | [9][10][15] |
| Time since onset of ARF | 0.57 | Acute Renal Failure | Positive correlation | [9][10][15] |
| Urea | 0.73 | Non-dialysis CKD | Strong positive correlation | [12] |
| eGFR | -0.57 | Non-dialysis CKD | Negative correlation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound and renal pathophysiology.
Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted from established methods for the sensitive and specific quantification of this compound.[16][17][18]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): d7-citrulline
-
Sulfosalicylic acid (30%)
-
Mobile Phase A: Ammonium formate in water (pH 2.8)
-
Mobile Phase B: Ammonium formate in water and acetonitrile (80/20 v/v)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Mixed-mode chromatography column (e.g., Acclaim™ Trinity)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma/serum, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid.
-
Vortex for 30 seconds.
-
Incubate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard solution (d7-citrulline in 100% Mobile Phase A).
-
Vortex for 30 seconds.
-
-
LC-MS/MS Analysis:
-
Inject 4 µL of the final solution into the LC-MS/MS system.
-
Liquid Chromatography:
-
Column Temperature: 30°C
-
Gradient elution as per instrument-specific optimization. A typical gradient would involve a gradual increase in Mobile Phase B.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Monitor the following transitions:
-
This compound: 190.1 > 127.1 and 190.1 > 173.1
-
d7-citrulline (IS): 183.1 > 120.2
-
-
-
-
Data Analysis:
-
Quantify this compound concentration by comparing the peak area ratio of this compound to the internal standard against a standard curve.
-
Express results as µmol/L or normalized to lysine concentration (µmol/mol Lys) for protein-bound this compound.
-
Protocol 2: Induction of Chronic Kidney Disease in Mice - 5/6 Nephrectomy Model
This surgical model is widely used to induce progressive chronic kidney disease.[13][14][19][20][21]
Materials:
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Antibiotics (e.g., penicillin)
Procedure:
-
Pre-operative Care:
-
Administer analgesia (buprenorphine, 0.1 mg/kg, s.c.) and antibiotics.
-
-
Step 1: Left Kidney Pole Ligation:
-
Anesthetize the mouse with isoflurane.
-
Place the mouse on its right side on a warming pad to maintain body temperature at 37°C.
-
Shave and disinfect the left flank.
-
Make a small lumbar incision to expose the left kidney.
-
Gently exteriorize the kidney.
-
Ligate the upper and lower poles of the left kidney with a non-absorbable suture. This will infarct approximately 2/3 of the kidney.
-
Return the kidney to the abdominal cavity.
-
Suture the muscle and skin layers.
-
-
Post-operative Care:
-
Monitor the animal until it recovers from anesthesia. Provide post-operative analgesia as needed.
-
-
Step 2: Right Nephrectomy (7 days after Step 1):
-
Anesthetize the mouse.
-
Place the mouse on its left side.
-
Shave and disinfect the right flank.
-
Make a lumbar incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter with a single suture.
-
Excise the right kidney.
-
Suture the muscle and skin layers.
-
-
Sham Operation (Control Group):
-
Perform the same surgical procedures but without ligation of the left kidney poles or removal of the right kidney.
-
Protocol 3: Induction of Uremia in Rats - Adenine Diet Model
This non-surgical model induces CKD through the administration of an adenine-rich diet.[2][22][23][24]
Materials:
-
Male Sprague-Dawley rats, 6-8 weeks old
-
Standard rat chow
-
Adenine
-
Metabolic cages for urine collection
Procedure:
-
Diet Preparation:
-
Prepare a diet containing 0.75% (w/w) adenine mixed into the standard chow.
-
-
Induction Phase (4 weeks):
-
House rats individually in metabolic cages.
-
Provide the adenine-containing diet and water ad libitum for 4 weeks.
-
A control group should receive the standard chow.
-
-
Monitoring:
-
Monitor body weight, food, and water intake regularly.
-
Collect 24-hour urine samples weekly to measure urine volume, creatinine, and protein excretion.
-
Collect blood samples at baseline and at the end of the study to measure serum creatinine, urea, and this compound.
-
-
Tissue Collection:
-
At the end of the study, euthanize the rats and collect kidney tissues for histological analysis (e.g., H&E, Masson's trichrome staining) to assess renal injury and fibrosis.
-
Protocol 4: Assessment of Endothelial Function - Ex Vivo Aortic Ring Assay
This assay is used to evaluate endothelium-dependent vasodilation.[5][8][12][25][26]
Materials:
-
Thoracic aorta from experimental animals
-
Krebs-Henseleit buffer
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Organ bath system with force transducers
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
-
Assessment of Vasoconstriction:
-
Contract the aortic rings with phenylephrine (PE, e.g., 10⁻⁶ M).
-
-
Assessment of Endothelium-Dependent Vasodilation:
-
Once a stable contraction is achieved, cumulatively add acetylcholine (ACh, e.g., 10⁻⁹ to 10⁻⁵ M) to assess endothelium-dependent relaxation.
-
-
Assessment of Endothelium-Independent Vasodilation:
-
After washing out the ACh, re-contract the rings with PE and then cumulatively add sodium nitroprusside (SNP, e.g., 10⁻¹⁰ to 10⁻⁶ M) to assess endothelium-independent relaxation (a measure of vascular smooth muscle function).
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by PE.
-
Compare the dose-response curves for ACh between different experimental groups to determine differences in endothelial function.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and experimental procedures related to the study of this compound in renal pathophysiology.
Caption: Formation of this compound and its downstream pathological effects.
Caption: Experimental workflow for studying this compound in a CKD animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic kidney disease induced by adenine: a suitable model of growth retardation in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Protein carbamylation and chronic kidney disease progression in the Chronic Renal Insufficiency Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel evaluation of endothelial dysfunction ex vivo: “Teaching an Old Drug a New Trick” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajkdblog.org [ajkdblog.org]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Video: A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 15. Homocysteine induces endothelial dysfunction via inhibition of arginine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Surgical Techniques for Catheter Placement and 5/6 Nephrectomy in Murine Models of Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy [jove.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. A Novel Model of Chronic Kidney Disease in Rats: Dietary Adenine in Combination with Unilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ex Vivo Mouse Aortic Ring Angiogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Homocitrulline and Methionine Co-elution in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of homocitrulline and methionine during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and methionine frequently co-elute in our HPLC system?
A1: this compound and methionine can be challenging to separate due to their similar chemical properties. In certain chromatography modes, such as some ninhydrin-based ion-exchange systems, their retention times can be nearly identical, leading to co-elution[1]. Several factors can contribute to this, including the column chemistry, mobile phase composition, and pH.
Q2: We are observing peak tailing and co-elution of several amino acids, including methionine. What could be the cause?
A2: If you observe sudden and persistent co-elution and peak tailing not just for this compound and methionine but for other amino acids like serine, arginine, and lysine, it could indicate a systemic issue. Even with a new column and fresh mobile phase, such problems can persist[2]. Potential causes include problems with the HPLC system itself, such as issues with the gradient formation, pump performance, or injector.
Q3: Can derivatization help in resolving the co-elution?
A3: Yes, pre-column or post-column derivatization is a common strategy to improve the separation and detection of amino acids.[3][4] Derivatization alters the chemical structure of the amino acids, which can lead to different retention behaviors on the column. Reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are widely used for this purpose.[5] However, it's important to note that even with derivatization, co-elution can still occur, and the choice of derivatizing agent and reaction conditions are critical.[6]
Q4: Are there alternative chromatography modes to reversed-phase HPLC for separating these compounds?
A4: Absolutely. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds like amino acids.[7][8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide a different selectivity compared to reversed-phase HPLC. Additionally, ion-exchange chromatography remains a robust and widely used method for amino acid analysis.[11][12]
Q5: Our lab uses a ninhydrin-based system. How can we resolve the co-elution of this compound and methionine?
A5: Co-elution of this compound and methionine is a known issue with some ninhydrin-based detection systems.[1] To address this, you can consider optimizing your ion-exchange chromatography conditions, such as adjusting the buffer pH, ionic strength, or temperature gradient.[11] Alternatively, employing a different detection method, such as mass spectrometry (MS), can provide the necessary specificity to distinguish between these two compounds even if they are not chromatographically separated.[1]
Troubleshooting Guide
If you are experiencing co-elution of this compound and methionine, follow this step-by-step troubleshooting guide.
Step 1: Initial System Check
Before making significant changes to your method, ensure your HPLC system is functioning correctly.
-
Verify System Performance: Check for stable pressure, accurate flow rate, and precise gradient formation.
-
Column Health: Ensure your column is not clogged or degraded. If in doubt, test with a standard mixture to check for efficiency and peak shape. Even a new column can sometimes be faulty[2].
-
Fresh Mobile Phase and Standards: Always use freshly prepared mobile phases and standards to rule out degradation or contamination[2].
Step 2: Method Optimization
If the system is performing as expected, the next step is to optimize your chromatographic method.
-
Adjust Mobile Phase pH: The charge state of amino acids is highly dependent on the pH of the mobile phase. A small change in pH can significantly alter their retention on an ion-exchange or even a reversed-phase column, potentially resolving co-eluting peaks.
-
Modify the Gradient: Altering the gradient slope can improve separation. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance resolution.
-
Change the Organic Modifier: If using reversed-phase HPLC, switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase. Experiment with different column temperatures to see if it improves resolution.
Step 3: Advanced Separation Strategies
If basic method optimization is unsuccessful, consider more advanced strategies.
-
Switch to a Different Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. For polar analytes like this compound and methionine, a HILIC column is a highly effective option.[7][8][9][10] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also offer unique selectivity.
-
Implement Derivatization: If you are not already using derivatization, this can be a powerful tool. Pre-column derivatization with reagents like OPA or FMOC can significantly alter the properties of the amino acids, facilitating their separation.[5]
-
Utilize a More Specific Detector: If chromatographic separation remains challenging, coupling your HPLC to a mass spectrometer (LC-MS) can provide the specificity needed to differentiate between co-eluting compounds based on their mass-to-charge ratio.[1]
Experimental Protocols
Protocol 1: HILIC Method for Underivatized Amino Acids
This method is adapted from a published protocol for the analysis of underivatized amino acids in plasma and has been shown to separate a wide range of amino acids, including this compound and methionine.[8][9]
| Parameter | Specification |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.15% Formic Acid (pH 3.0) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Gradient | 100% A for 6 min, then a linear gradient to 94.1% A over 0.1 min |
Protocol 2: Pre-column Derivatization with OPA/FMOC
This protocol uses automated pre-column derivatization for the analysis of proteinogenic amino acids.[5]
| Parameter | Specification |
| Column | Shim-pack XR-ODS II (100 mm x 3.0 mm I.D., 2.2 µm) |
| Derivatization Reagents | o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) |
| Detection | Fluorescence (Ex. 350 nm, Em. 450 nm) |
| Mobile Phase A | Phosphate Buffer |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture |
| Gradient | A gradient elution is used to separate the derivatized amino acids. |
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
References
- 1. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailing and co-elution in UPLC amino acid analyzer - Chromatography Forum [chromforum.org]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. actascientific.com [actascientific.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. waters.com [waters.com]
- 11. 193.16.218.141 [193.16.218.141]
- 12. pickeringlabs.com [pickeringlabs.com]
Technical Support Center: Minimizing Ion Suppression in Homocitrulline Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate ion suppression in the mass spectrometric analysis of homocitrulline.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] It happens when molecules co-eluting with this compound from the sample matrix interfere with the ionization process in the MS source.[2] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity.[3] The consequences for your analysis include poor sensitivity, inaccurate quantification, and reduced reproducibility, which can compromise the validity of your results.[1][3]
Q2: What are the common sources of ion suppression when analyzing this compound in biological samples?
A2: When analyzing this compound in complex biological matrices like plasma, serum, or urine, several endogenous and exogenous substances can cause ion suppression. Common sources include:
-
Salts and Buffers : High concentrations of non-volatile salts can suppress the analyte signal.[2][4]
-
Phospholipids : Abundant in biological membranes, phospholipids are notorious for causing significant ion suppression, particularly in protein precipitation extracts.[5]
-
Proteins and Peptides : Although many are removed during sample preparation, residual proteins and peptides can interfere with ionization.[4][5]
-
Mobile Phase Additives : Certain additives, like ion-pairing agents, can cause suppression.[6][7]
-
Column Bleed : Hydrolysis products from the LC column's stationary phase can co-elute with the analyte and cause interference.[8]
Q3: How can I determine if ion suppression is impacting my results?
A3: There are established experimental protocols to detect and quantify the extent of ion suppression in your assay.[1] The most common method is the post-column infusion experiment.[7] In this setup, a standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the stable baseline signal of this compound indicates the retention times where suppressive matrix components are eluting.
Q4: What are the primary strategies to minimize or compensate for ion suppression?
A4: A multi-faceted approach is often required. The main strategies fall into three categories:
-
Improved Sample Preparation : This is considered the most effective way to combat ion suppression.[9] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[2][5]
-
Chromatographic Optimization : Modifying the LC method to achieve better separation between this compound and interfering compounds can significantly reduce suppression.[10] This can involve adjusting the mobile phase, using a different gradient, or employing advanced column chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC), which has been used effectively for this compound analysis.[11]
-
Compensation and Method Adjustment : Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensation.[12] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for an accurate analyte/IS ratio and reliable quantification.[13] Additionally, preparing calibration standards in a matrix identical to the sample (matrix-matched standards) can help compensate for the effect.[2]
Troubleshooting Guide
Problem 1: Poor or no detectable signal for this compound.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | Co-eluting matrix components are preventing effective ionization of this compound.[2] |
| 1. Enhance Sample Cleanup: Switch from protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more thoroughly remove interferences.[9] | |
| 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, although this may also lower the analyte signal.[3] | |
| 3. Optimize Chromatography: Develop a new LC gradient to better resolve this compound from the regions of suppression identified by a post-column infusion experiment.[10] | |
| Suboptimal Ionization | The chosen ionization source or mode may not be efficient for this compound. |
| 1. Change Ionization Source: If available, try Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to ion suppression than Electrospray Ionization (ESI).[3][4] | |
| 2. Switch Polarity: If using ESI, try switching from positive to negative ion mode (or vice versa) to see if signal improves and interferences are reduced.[3] |
Problem 2: Inconsistent and irreproducible quantification of this compound across a sample batch.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | The composition of the biological matrix can vary from sample to sample, causing different degrees of ion suppression for each injection.[4] |
| 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting variability.[12] The SIL-IS experiences the same suppression as the analyte, normalizing the response and ensuring accurate quantification.[13] A deuterated citrulline has been successfully used as an internal standard for this compound analysis.[11] | |
| 2. Prepare Matrix-Matched Calibrators: Construct your calibration curve by spiking known concentrations of this compound into a blank matrix that is representative of your study samples.[2] |
Experimental Protocols & Data
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol helps visualize the chromatographic regions where matrix components cause ion suppression.[5]
Methodology:
-
Prepare Analyte Solution: Create a solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
System Setup:
-
Place the this compound solution in a syringe pump.
-
Connect the syringe pump outlet to a T-junction.
-
Connect the outlet of the LC analytical column to the second port of the T-junction.
-
Connect the third port of the T-junction to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the LC gradient run without any injection and start the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Monitor the this compound-specific transition (e.g., m/z 190.1 > 127.1 or 190.1 > 173.1).[11] You should observe a stable, elevated signal.
-
Inject a prepared blank matrix sample (e.g., a protein-precipitated plasma extract with no analyte).
-
-
Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region where matrix components are eluting and causing ion suppression.
-
Data Summary: Efficacy of Sample Preparation Techniques
The choice of sample preparation method has a direct impact on the level of residual matrix components and, consequently, on the degree of ion suppression.
| Technique | Mechanism | Efficiency in Removing Phospholipids | Relative Potential for Ion Suppression | Reference |
| Protein Precipitation (PPT) | Proteins are denatured by an organic solvent and removed by centrifugation. | Low to Moderate | High | [9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer. | Moderate to High | Moderate | [2] |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away, followed by selective elution of the analyte. | High | Low | [2] |
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for identifying, mitigating, and validating solutions for ion suppression.
Experimental Setup for Post-Column Infusion
Caption: Schematic of the post-column infusion setup to detect ion suppression zones.
Comparison of Sample Preparation Workflows
Caption: Comparison of common sample preparation workflows for biological matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Ion Suppression in Mass Spectrometry: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Digestion of Homocitrulline-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homocitrulline-containing proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your enzymatic digestion protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in my experiments?
This compound is a post-translational modification (PTM) formed through a process called carbamylation, where an isocyanic acid molecule reacts with the epsilon-amino group of a lysine residue.[1] This modification can alter a protein's structure, function, and stability and is implicated in various physiological and pathological processes, including aging and certain diseases.[1][2] Accurate identification and quantification of this compound are crucial for understanding its biological roles.
Q2: I am not getting complete digestion of my protein. Could this compound be the cause?
Yes, this is a common issue. Carbamylation of lysine residues to form this compound blocks the cleavage site for trypsin, a commonly used protease that cleaves at the C-terminus of lysine and arginine.[3] This results in missed cleavages and incomplete digestion, which can complicate downstream analysis by mass spectrometry.
Q3: My protein sample is not carbamylated, but I am seeing evidence of this compound after sample preparation. Why is this happening?
This is likely due to artifactual carbamylation during sample preparation.[3] The use of urea as a denaturant is a primary cause. In aqueous solutions, urea can decompose into isocyanic acid, which then reacts with lysine residues in your protein sample to form this compound.[3][4][5] This reaction is more likely to occur at higher temperatures and with prolonged incubation times.[4][6]
Q4: How can I prevent artificial carbamylation during my sample preparation?
To minimize artifactual carbamylation, consider the following strategies:
-
Use fresh urea solutions: Always prepare urea solutions fresh before use, as urea in solution can degrade to isocyanic acid over time.[6]
-
Control the temperature: Avoid heating samples in urea-containing buffers above 37°C.[5] If reduction and alkylation steps require elevated temperatures, it is best to perform them at room temperature when urea is present.[6]
-
Use alternative denaturants: Consider using denaturants that do not cause carbamylation, such as guanidine hydrochloride or acid-labile surfactants like RapiGest SF.[7][8]
-
Use cyanate scavengers: Buffers containing primary amines, such as Tris or ammonium bicarbonate, can act as scavengers for cyanate, reducing the extent of protein carbamylation.[4][5] High concentrations of ammonium bicarbonate (e.g., 1M) have been shown to effectively inhibit carbamylation without significantly affecting trypsin activity.[4]
Q5: Which enzyme is best for digesting this compound-containing proteins?
Since trypsin is inhibited by this compound, alternative or combined enzyme strategies are recommended. Endoproteinase Lys-C is a good option as it specifically cleaves at the C-terminus of lysine.[9][10] Lys-C is also advantageous because it can remain active in high concentrations of urea (up to 8M), which is often used to denature proteins for digestion.[7][10] A common strategy is a sequential digestion with Lys-C first in a high urea concentration, followed by dilution and the addition of trypsin.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low peptide yield after digestion | Incomplete protein denaturation. | Ensure complete denaturation by using 8M urea or an alternative denaturant like guanidine hydrochloride or RapiGest SF. |
| Inefficient enzyme activity. | Check the enzyme-to-substrate ratio (typically 1:20 to 1:100 w/w). Ensure the digestion buffer has the optimal pH for the enzyme (e.g., pH 8.0-8.5 for Lys-C). | |
| Carbamylation of lysine residues is inhibiting trypsin cleavage. | Use Endoproteinase Lys-C, which is not inhibited by this compound. Consider a sequential Lys-C/trypsin digestion.[7] | |
| High number of missed cleavages in mass spectrometry data | Presence of this compound at trypsin cleavage sites. | This is expected if your protein is endogenously carbamylated. Use Lys-C for digestion to generate peptides with C-terminal lysine. |
| Suboptimal digestion conditions. | Increase digestion time (e.g., overnight). Optimize the enzyme-to-substrate ratio. | |
| Inconsistent results between replicates | Variable levels of artifactual carbamylation. | Strictly control sample preparation conditions. Always use freshly prepared urea solutions and avoid heating.[5][6] |
| Incomplete protein solubilization. | Ensure the protein pellet is fully dissolved in the denaturation buffer before proceeding with digestion. | |
| Difficulty identifying this compound sites by mass spectrometry | Low abundance of homocitrullinated peptides. | Consider enrichment strategies for carbamylated peptides, such as using biotin thiol tags.[11] |
| Ambiguous fragmentation spectra. | This compound-containing peptides can exhibit characteristic neutral losses (isocyanic acid) upon fragmentation, which can be used for identification.[12] |
Experimental Protocols
Protocol 1: In-Solution Digestion with Lys-C and Trypsin for Carbamylated Proteins
This protocol is designed for proteins that may contain this compound, using a sequential digestion approach to maximize peptide recovery.
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in 100 µL of 8M urea in 100 mM Tris-HCl, pH 8.5.
-
Add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Lys-C Digestion:
-
Add Endoproteinase Lys-C at an enzyme-to-protein ratio of 1:100 (w/w).
-
Incubate for 4 hours at 37°C.[13]
-
-
Trypsin Digestion:
-
Dilute the sample four-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Sample Cleanup:
-
Acidify the reaction by adding trifluoroacetic acid (TFA) to a final concentration of 0.5-1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column before analysis by mass spectrometry.
-
Protocol 2: In-Solution Digestion with Urea and Ammonium Bicarbonate to Minimize Artifactual Carbamylation
This protocol is suitable for proteins where minimizing in-solution carbamylation is critical.
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in 100 µL of 8M urea in 1M ammonium bicarbonate, pH 8.0.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample five-fold with 1M ammonium bicarbonate to a final urea concentration of approximately 1.6M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C with shaking.[4]
-
-
Digestion Quenching and Sample Cleanup:
-
Acidify the reaction by adding TFA to a final pH of <3.
-
Proceed with C18 SPE cleanup for mass spectrometry analysis.
-
Visualizations
Caption: Sequential Lys-C/Trypsin digestion workflow.
References
- 1. pnas.org [pnas.org]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 4. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Universitetet i Bergen [uib.no]
- 7. Effects of Modified Digestion Schemes on the Identification of Proteins from Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of digestion parameters for protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Lys-C, Mass Spec Grade | Protein Digestion [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 13. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
strategies to prevent artificial carbamylation during sample preparation
Welcome to the technical support center for preventing artificial carbamylation during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this common artifact and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is artificial carbamylation and why is it a problem?
A1: Artificial carbamylation is a non-enzymatic post-translational modification of proteins that can occur during sample preparation.[1] It is primarily caused by the reaction of isocyanic acid, a breakdown product of urea, with free amino groups on the protein, such as the N-terminus and the side chains of lysine and arginine residues.[2][3] This modification can be detrimental to your experiments for several reasons:
-
Interference with Protein Characterization: Carbamylation blocks the N-terminal ends and side chains of amino acids, making them unavailable for further analysis or use.[3]
-
Enzymatic Digestion Inhibition: It can hinder the enzymatic digestion of proteins, particularly by trypsin, which cleaves at lysine and arginine residues.[3]
-
Altered Mass Spectrometry (MS) Analysis: Carbamylation changes the mass and charge state of peptides, leading to unexpected retention times, increased sample complexity, and reduced ionization efficiency, which negatively impacts protein identification and quantification.[2][3]
-
Inaccurate In Vivo Studies: It can confound the results of studies focused on naturally occurring in vivo carbamylation, which is a biomarker for various diseases.[2][4]
Q2: What are the main factors that promote artificial carbamylation?
A2: The primary factors that contribute to artificial carbamylation during sample preparation are:
-
Urea Concentration: Higher concentrations of urea lead to a greater abundance of isocyanic acid and therefore, a higher risk of carbamylation.[2]
-
Temperature: Elevated temperatures accelerate the decomposition of urea into isocyanic acid.[3][5]
-
Incubation Time: Longer incubation times in urea-containing solutions increase the extent of carbamylation.[3]
-
pH: Alkaline pH (above 7) promotes the formation of isocyanic acid.[6][7]
Q3: What are the most effective strategies to prevent artificial carbamylation?
A3: Several strategies can be employed to minimize artificial carbamylation:
-
Use Freshly Prepared Urea Solutions: Always use high-quality urea and prepare solutions fresh before use to minimize the initial concentration of cyanate.[3][8]
-
Control Temperature: Avoid heating urea-containing buffers above 37°C.[3] Whenever possible, perform sample preparation steps at room temperature or on ice.[8]
-
Use Cyanate Scavengers: Incorporate amine-containing reagents in your buffers to act as scavengers for isocyanic acid. Ammonium bicarbonate and Tris-HCl are commonly used and effective options.[2][3]
-
Consider Urea Alternatives: In some applications, detergents like sodium deoxycholate (SDC) can be used as an alternative to urea for protein solubilization and denaturation, thereby avoiding carbamylation.[8][9]
-
Remove Urea Before Digestion: If feasible, remove urea from the sample before enzymatic digestion using methods like dialysis, spin columns, or precipitation.[3][10][11]
-
Acidify the Sample: Lowering the pH of the urea solution can help to reduce the formation of isocyanic acid.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of carbamylation detected in mass spectrometry data. | Use of old or poor-quality urea solution. | Always prepare urea solutions fresh using high-purity urea.[3] |
| Incubation at elevated temperatures. | Avoid heating samples in urea-containing buffers above 37°C.[3] Perform incubations at room temperature or on ice if the protocol allows.[8] | |
| Prolonged incubation in urea. | Minimize the time your sample spends in urea-containing solutions. | |
| Alkaline pH of the buffer. | Use a buffer with a slightly acidic to neutral pH, or consider adding a cyanate scavenger like ammonium bicarbonate.[2][7] | |
| Poor trypsin digestion efficiency. | Carbamylation of lysine and arginine residues, blocking trypsin cleavage sites. | Implement preventative measures such as using fresh urea, controlling temperature, and adding cyanate scavengers.[2][3] Consider removing urea before digestion.[3] |
| Inconsistent quantification in proteomics experiments. | Variable levels of carbamylation between samples affecting peptide ionization and detection. | Standardize your sample preparation protocol to ensure consistent conditions for all samples. Implement robust carbamylation prevention strategies across all experiments. |
| Difficulty distinguishing between in vivo and artificial carbamylation. | Carbamylation introduced during sample preparation masks the endogenous modification. | Use a sample preparation method that avoids urea, such as one with SDC.[8][9] This will limit carbamylation to endogenous levels. |
Quantitative Data on Prevention Strategies
The following tables summarize the effectiveness of different strategies in preventing artificial carbamylation.
Table 1: Effect of Different Buffers on Peptide Carbamylation in 8M Urea
| Buffer | Relative Carbamylation Ratio (%) |
| 0.1M Phosphate Buffer (PB), pH 8 | 100 |
| 0.2M Tris-HCl, pH 7.6 | ~40 |
| 0.2M NH₄HCO₃ | ~10 |
| 1M NH₄HCO₃ | <1 |
Data adapted from a study on the carbamylation of standard peptides. The relative carbamylation ratio was normalized to the level observed in phosphate buffer.[2]
Table 2: Impact of Urea Alternatives on Carbamylation
| Denaturant | Reduction in Carbamylated Lysine Residues |
| Sodium Deoxycholate (SDC) | >67% |
Comparison based on studies using SDC as an alternative to urea-based buffers.[8]
Experimental Protocols
Protocol 1: Minimizing Carbamylation during In-Solution Digestion with Urea
This protocol incorporates the use of a cyanate scavenger to reduce artificial carbamylation.
-
Protein Solubilization and Reduction:
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.[13]
-
-
Digestion:
-
Dilute the sample 4-fold with 100mM NH₄HCO₃ to reduce the urea concentration to 2M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[2]
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Proceed with desalting using a C18 column.
-
Protocol 2: Urea-Free Sample Preparation using Sodium Deoxycholate (SDC)
This protocol is an alternative to urea-based methods to completely avoid artificial carbamylation.
-
Lysis and Denaturation:
-
Lyse cells or solubilize protein pellets in a buffer containing 1% SDC, 100mM Tris-HCl pH 8.5, and protease/phosphatase inhibitors.
-
Sonicate the sample to ensure complete lysis and shear DNA.
-
-
Reduction and Alkylation:
-
Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Add iodoacetamide to a final concentration of 40 mM and incubate for 30 minutes in the dark at room temperature.
-
-
Digestion:
-
Add trypsin at a 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
SDC Removal and Desalting:
-
Acidify the sample with formic acid to a final concentration of 1% to precipitate the SDC.
-
Centrifuge to pellet the SDC and transfer the supernatant containing the peptides.
-
Proceed with desalting using a C18 column.
-
Visualizations
References
- 1. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News in Proteomics Research: Protein carbamylation is a hallmark of aging - and how to detect it [proteomicsnews.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 9. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
Technical Support Center: Homocitrulline Sample Stability and Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homocitrulline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in biological samples. Accurate measurement of this compound is critical for its investigation as a biomarker in various diseases, including chronic renal failure and rheumatoid arthritis.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an amino acid derivative formed through a non-enzymatic post-translational modification called carbamylation, where isocyanic acid reacts with the epsilon-amino group of a lysine residue.[2][3] Isocyanic acid can be generated from the breakdown of urea or through the enzymatic activity of myeloperoxidase.[2][3] The stability of this compound in samples is a significant concern because its concentration can be artificially altered in vitro after sample collection, leading to inaccurate quantification and misinterpretation of experimental results. Both degradation of existing this compound and the new formation from lysine and cyanate can occur.
Q2: What are the primary factors that affect this compound stability in samples?
The main factors influencing this compound stability include:
-
Temperature: Elevated temperatures can accelerate both the formation and degradation of this compound.[4]
-
pH: this compound is known to be labile at low pH and its stability can be affected by shifts in the pH of the sample during storage and processing.[5]
-
Urea Concentration: Samples with high urea concentrations, such as those from uremic patients, have a higher potential for in vitro carbamylation of lysine to form this compound.[2]
-
Storage Duration: Prolonged storage can lead to changes in sample pH and increase the likelihood of both degradation and artificial formation of this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can impact the stability of amino acids in general, and may affect this compound concentrations.
Q3: Can this compound be formed in my samples after collection?
Yes, this is a critical issue. This compound can be formed in vitro through the carbamylation of lysine residues.[6] This is particularly problematic in samples with high urea content, as urea can degrade to cyanate, which then reacts with lysine to form this compound.[2][3] This artificial formation can lead to falsely elevated this compound levels.
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected this compound levels in stored samples.
| Potential Cause | Troubleshooting Action |
| In vitro carbamylation | Analyze samples as soon as possible after collection. If storage is necessary, freeze samples immediately at -80°C. For samples with high urea content, consider methods to inhibit carbamylation, such as immediate protein precipitation or the use of carbamylation inhibitors, though the latter is not standard practice and requires validation. |
| Improper storage temperature | Always store samples at ≤ -20°C, with -80°C being the recommended temperature for long-term storage to minimize chemical reactions. Avoid repeated exposure to room temperature. |
| pH shifts during storage | The pH of plasma and urine can increase upon storage.[5] For critical applications, consider collecting samples into tubes containing a buffer to stabilize the pH.[5] |
Issue 2: Low or undetectable this compound levels.
| Potential Cause | Troubleshooting Action |
| Degradation due to improper pH | Avoid highly acidic conditions during sample processing unless part of a validated protocol (e.g., acid hydrolysis for total this compound). Be aware that this compound can slowly decompose to lysine during acid hydrolysis.[7] |
| Prolonged heating | Minimize the heating time and temperature during sample preparation. Studies on milk have shown that prolonged heating can lead to the breakdown of this compound.[4] |
| Multiple freeze-thaw cycles | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. While specific data for this compound is limited, general studies on amino acids show significant changes in concentration after repeated freeze-thaw cycles.[8] |
Data on Sample Stability
While specific quantitative data on this compound stability is not abundant in the literature, the following table summarizes general recommendations for sample handling and storage based on studies of amino acids and related compounds.
| Parameter | Condition | Potential Impact on this compound | Recommendation |
| Storage Temperature | Room Temperature (22°C) | Potential for significant in vitro carbamylation, especially in high-urea samples. General amino acid concentrations can change significantly within hours.[8] | Avoid. Process or freeze immediately. |
| Refrigerated (4°C) | Slows down but does not stop carbamylation. General amino acid concentrations can still change within 24 hours.[8] | Suitable for short-term storage (a few hours) only. | |
| Frozen (-20°C) | Generally adequate for short- to medium-term storage. | Recommended for storage up to a few months. | |
| Ultra-low (-80°C) | Considered the optimal temperature for long-term storage to minimize biochemical changes. | Recommended for long-term storage. | |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation of proteins and release of amino acids, potentially altering the free this compound pool. General amino acid stability is compromised.[8] | Aliquot samples to avoid repeated freeze-thaw cycles. |
| pH | Acidic (low pH) | This compound is labile and can degrade. | Avoid acidic conditions unless required for specific protocols like acid hydrolysis. |
| Alkaline (high pH) | The pH of biological fluids can increase during storage, which may affect analyte stability.[5] | Consider buffering for long-term storage or when pH stability is critical. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma/Serum
This protocol is designed to evaluate the stability of this compound under various storage conditions.
-
Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).
-
Baseline Measurement: Process a portion of the fresh sample immediately to determine the baseline this compound concentration.
-
Aliquoting: Aliquot the remaining plasma/serum into multiple small tubes to avoid freeze-thaw cycles for each time point.
-
Storage Conditions:
-
Temperature: Store aliquots at room temperature (22°C), 4°C, -20°C, and -80°C.
-
Freeze-Thaw: Subject a set of aliquots stored at -80°C to multiple freeze-thaw cycles (e.g., 1, 3, 5 cycles). A cycle consists of thawing at room temperature for 30 minutes followed by refreezing at -80°C for at least one hour.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 4, 24, 48 hours, 1 week, 1 month, 3 months) for each storage condition.
-
Analysis: Quantify this compound concentrations using a validated method, such as LC-MS/MS.[1]
-
Data Analysis: Compare the this compound concentrations at each time point and condition to the baseline measurement to determine the percentage of degradation or formation.
Visualizations
Caption: Factors influencing this compound concentration in samples.
Caption: Workflow for assessing this compound stability.
References
- 1. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [biosyn.com]
- 4. Formation of this compound during heating of milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shift in pH of biological fluids during storage and processing: effect on bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of carbamylated human serum albumin: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of homocitrulline from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of homocitrulline from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery from biological samples?
Low recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:
-
Sample Handling and Storage: Improper storage conditions can lead to the degradation of this compound. It is crucial to minimize the time samples spend at room temperature and to store them at -80°C for long-term stability.
-
Inefficient Protein Precipitation: If protein precipitation is incomplete, this compound may be lost along with the protein pellet. The choice of precipitation agent and the ratio of solvent to sample are critical.
-
Suboptimal Solid-Phase Extraction (SPE): Issues with SPE, such as an inappropriate sorbent, incorrect pH of the loading or elution buffers, or the cartridge drying out, can lead to poor recovery.
-
Degradation during Acid Hydrolysis: When quantifying protein-bound this compound, the acid hydrolysis step can cause some this compound to decompose into lysine, leading to an underestimation of its concentration.
-
Derivatization Issues (for GC-MS): Certain derivatization procedures, particularly those involving acidic conditions during esterification, can convert this compound to lysine, resulting in lower measured values.
-
Matrix Effects in LC-MS/MS: Co-eluting substances from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
Q2: How can I improve the efficiency of protein precipitation for this compound analysis?
To enhance protein precipitation efficiency, consider the following:
-
Choice of Solvent: Acetonitrile is commonly used for protein precipitation in amino acid analysis. Other organic solvents like methanol and acetone, or acids like trichloroacetic acid (TCA), can also be effective. The choice may depend on your specific matrix and downstream analytical method.
-
Solvent-to-Sample Ratio: A typical ratio for acetonitrile precipitation is 3:1 (v/v) of solvent to plasma or serum. Ensure this ratio is optimized for your samples.
-
Thorough Mixing: Vortex the sample vigorously after adding the precipitating solvent to ensure complete mixing and denaturation of proteins.
-
Incubation and Centrifugation: Optimize incubation time and temperature, as well as centrifugation speed and duration, to achieve a compact protein pellet. For instance, centrifugation at a higher speed for a longer period can improve the separation of the supernatant containing this compound.
Q3: What should I check if I suspect my Solid-Phase Extraction (SPE) protocol is causing low recovery?
If you are experiencing low recovery with SPE, review the following aspects of your protocol:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for retaining this compound. For a polar analyte like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a suitable ion-exchange sorbent may be effective.
-
pH Adjustment: The pH of your sample and wash solutions should be optimized to ensure this compound is retained on the sorbent.
-
Elution Solvent Strength: The elution solvent must be strong enough to desorb this compound from the sorbent. You may need to increase the organic solvent concentration or adjust the pH of the elution buffer.
-
Flow Rate: A high flow rate during sample loading can prevent efficient binding of this compound to the sorbent.
-
Cartridge Conditioning: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample, and do not let the sorbent bed dry out.
Q4: How can I minimize this compound degradation during acid hydrolysis?
To minimize the decomposition of this compound to lysine during acid hydrolysis for the analysis of protein-bound this compound, it is important to strictly control the hydrolysis conditions. A common method involves hydrolysis with 6 M HCl at 110°C for 18 to 24 hours under a vacuum or inert atmosphere to limit oxidative degradation.[1][2] It is also advisable to perform a time-course study to determine the optimal hydrolysis time for your specific sample type that maximizes this compound release while minimizing its degradation.
Experimental Protocols
Protocol 1: this compound Extraction from Serum/Plasma for LC-MS/MS Analysis
This protocol details a common method for the extraction of free and protein-bound this compound from serum or plasma.
-
Sample Preparation:
-
For free this compound, proceed directly to protein precipitation.
-
For total this compound (free + protein-bound), first perform acid hydrolysis.
-
-
Protein Precipitation (for free this compound):
-
Acid Hydrolysis (for total this compound):
-
LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Detection is typically achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Transitions for this compound are often m/z 190.1 → 127.1 and 190.1 → 173.1.[3]
-
Data Presentation
Table 1: Comparison of Protein Precipitation Methods for General Protein Recovery
| Method | Principle | Typical Protein Purity (%) | Typical Protein Yield (%) | Advantages | Disadvantages |
| Ammonium Sulfate Precipitation | Salting out: High salt concentration reduces protein solubility. | 60-80 | 70-90 | Gentle, preserves protein activity, cost-effective. | Co-precipitation of contaminants, requires a downstream desalting step. |
| Acetone Precipitation | Organic solvent precipitation: Reduces the dielectric constant of the solution. | 70-90 | 60-85 | Effective for concentrating dilute protein solutions. | Can denature proteins, may not be suitable for all downstream applications. |
| Trichloroacetic Acid (TCA) Precipitation | Acid precipitation: Reduces the pH to the protein's isoelectric point. | >90 | >90 | High recovery and purity. | Denatures proteins, residual TCA can interfere with downstream analysis. |
Note: The values presented are illustrative and can vary depending on the specific protein and sample matrix. Data compiled from multiple sources.[5][6][7][8][9]
Table 2: Reported Recovery Rates for this compound in Plasma
| Analytical Method | Sample Preparation | Mean Recovery (%) | Reference |
| LC-MS/MS with HILIC | Protein precipitation with acetonitrile | 97-106 | Jaisson et al., 2012[3] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. keypublishing.org [keypublishing.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. Assessment of Different Urinary Protein Precipitation Methods for Protein Profiling by Mass Spectrometry [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. bbrc.in [bbrc.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Homocitrulline in Low-Abundance Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of homocitrulline detection, particularly in samples where it is present in low abundance.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and specific quantification of this compound.[1][2][3] This method allows for the accurate differentiation of this compound from its structural isomer, citrulline, and can detect very low concentrations in complex biological matrices like plasma, serum, urine, and tissue homogenates.[4][5]
Q2: Why is it challenging to differentiate this compound from citrulline?
A2: this compound and citrulline are structural isomers, meaning they have the same molecular weight but a different atomic arrangement. This compound has an additional methylene group in its side chain compared to citrulline.[6] This structural similarity makes it difficult to distinguish between them using methods that are not highly specific, such as some immunoassays where antibodies may exhibit cross-reactivity.[3][7][8] Mass spectrometry is essential for definitive differentiation.[3]
Q3: What is protein carbamylation and how does it relate to this compound?
A3: Protein carbamylation is a non-enzymatic post-translational modification where isocyanic acid binds to the primary amine groups of proteins, most notably the ε-amino group of lysine residues.[2][9] This modification converts lysine into this compound.[1][6] Carbamylation can alter the structure and function of proteins and is associated with various pathological conditions, including atherosclerosis and chronic kidney disease.[1][9]
Q4: Can I use an ELISA kit to measure this compound?
A4: While some commercial ELISA kits are available for the detection of citrulline or total citrulline/homocitrulline, their specificity for this compound alone can be a concern.[10][11][12][13] Studies have shown that antibodies raised against citrulline can cross-react with this compound, and vice-versa.[7][8] Therefore, for precise and sensitive quantification of this compound, especially in low-abundance samples, LC-MS/MS is the recommended method.[3]
Q5: What are the main sources of experimental error in this compound detection?
A5: The main sources of error include:
-
Artificial Carbamylation: The use of urea in buffers can lead to the artificial carbamylation of lysine residues in the sample, generating this compound and leading to falsely elevated results.[14]
-
Co-elution with other molecules: In chromatographic methods, other molecules with similar properties to this compound can co-elute, interfering with detection. This is a known issue with some older ninhydrin-based and o-phthalaldehyde-based detection systems.[4][15]
-
Matrix Effects in Mass Spectrometry: Components of the biological sample (e.g., salts, lipids) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Inefficient Hydrolysis: When measuring protein-bound this compound, incomplete acid hydrolysis of the protein can lead to an underestimation of the total this compound content.
Troubleshooting Guides
Issue 1: Low or No this compound Signal in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction | Review your sample preparation protocol. For plasma or serum, ensure complete protein precipitation. For tissues, ensure efficient homogenization and lysis. |
| Degradation of this compound | Ensure samples are stored properly at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometry parameters, including parent and fragment ion selection (e.g., transitions 190.1 > 127.1 and 190.1 > 173.1 for this compound).[5] Optimize the chromatography method to ensure good peak shape and retention of this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for polar molecules like this compound.[5] |
| Matrix Effects | Perform a matrix effect study by comparing the signal of a this compound standard in solvent versus the signal in a sample matrix. If significant suppression is observed, consider further sample cleanup (e.g., solid-phase extraction) or the use of a stable isotope-labeled internal standard. |
Issue 2: High Background or Non-Specific Signal
| Possible Cause | Troubleshooting Step |
| Artificial Carbamylation | Avoid using urea in any of your buffers during sample preparation. If urea is unavoidable, consider alternative denaturing agents.[14] |
| Contaminated Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh solutions regularly. |
| Co-elution of Interferences | Adjust the chromatographic gradient to improve the separation of this compound from interfering compounds.[4][15] A longer column or a different stationary phase may be necessary. |
| Carryover on the LC System | Implement a rigorous needle and column wash protocol between sample injections to prevent carryover from high-concentration samples. |
Issue 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step | | :--- | Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and incubation times. The use of an internal standard added early in the workflow can help to correct for variability.[4][5] | | Incomplete Acid Hydrolysis | For the analysis of protein-bound this compound, ensure that the acid hydrolysis step is complete. This typically involves heating the sample in 6M HCl at 110°C for 18-24 hours.[1] | | LC-MS/MS System Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to assess the consistency of retention time and peak area. |
Experimental Protocols
Protocol 1: Quantification of Total this compound in Plasma/Serum by LC-MS/MS
This protocol is adapted from established methods for the quantification of total (free and protein-bound) this compound.[1][5]
1. Sample Preparation and Protein Hydrolysis: a. To 50 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., d7-citrulline).[5] b. Add 750 µL of 20% (w/v) trichloroacetic acid to precipitate proteins. Vortex for 10 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. d. Wash the protein pellet with an appropriate solvent. e. Add 0.6 mL of 12 M HCl to the protein pellet in a glass ampoule. f. Seal the ampoule under nitrogen and incubate at 110°C for 18 hours for acid hydrolysis. g. After cooling, open the ampoule and transfer the hydrolysate to a microcentrifuge tube. h. Evaporate the HCl under a stream of nitrogen or in a vacuum concentrator. This may require repeated additions of water and evaporation to ensure complete removal of the acid.[1] i. Reconstitute the dried sample in a suitable buffer, such as 125 mM ammonium formate, for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis: a. Chromatography: Use a HILIC column for separation. b. Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate). c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
- This compound transitions: m/z 190.1 → 127.1 and 190.1 → 173.1.[5]
- Internal Standard (d7-citrulline) transition: m/z 183.1 → 120.2.[5] d. Quantification: Create a calibration curve using known concentrations of this compound standards prepared in the same manner as the samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
| Method | Sample Type | Linearity Range | Inter-assay CV (%) | Reference |
| LC-MS/MS (HILIC) | Plasma | 10 nmol/L to 1.6 µmol/L | < 5.85% | [5] |
| LC-MS/MS | Urine | Up to 100 µmol/L | < 10% | [4] |
Visualizations
Signaling Pathway of Protein Carbamylation
Caption: Pathways of protein carbamylation leading to this compound formation.
Experimental Workflow for this compound Quantification
Caption: General workflow for LC-MS/MS-based this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [biosyn.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Human Citrulline Elisa Kit – AFG Scientific [afgsci.com]
- 12. Human Cit(Citrulline) ELISA Kit [elkbiotech.com]
- 13. This compound/Citrulline Assay Kit (ab242292) | Abcam [abcam.com]
- 14. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]
- 15. researchgate.net [researchgate.net]
quality control measures for homocitrulline analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions for the quality control of homocitrulline analytical methods. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users may encounter several issues during the quantification of this compound. The following table summarizes common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Signal or Poor Sensitivity | Incomplete release of protein-bound this compound. | Ensure complete protein digestion by verifying the activity of Proteinase K and optimizing incubation time (2 hours at 37°C is a common starting point).[1][2][3] |
| Suboptimal pH for the analytical reaction. | Verify the pH of all buffers and reagents. For colorimetric assays, ensure the reaction conditions are met as specified in the protocol. | |
| Degraded standards or reagents. | Use fresh standards and reagents. Store all components at the recommended temperatures (e.g., this compound Standard at -20°C).[2] | |
| Insufficient sample concentration. | Concentrate the sample or use a larger sample volume if the protocol allows. For urine samples, consider normalization to creatinine concentration.[4] | |
| High Background or Non-Specific Signal | Contamination of reagents or labware. | Use high-purity solvents and reagents. Ensure all tubes and plates are clean and free of contaminants. |
| Presence of interfering substances in the sample matrix. | Optimize sample preparation to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction. | |
| Co-elution with other amino acids (e.g., methionine, taurine) in chromatography-based methods.[4][5] | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry) to improve separation. A cyano column has been shown to be effective.[4] | |
| Poor Reproducibility (High CV%) | Inconsistent sample preparation. | Standardize all sample preparation steps, including pipetting, incubation times, and temperatures. Use of an internal standard is highly recommended for LC-MS/MS methods.[4][6] |
| Fluctuations in instrument performance. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Variable incubation times or temperatures. | Use a calibrated incubator or water bath and a precise timer for all incubation steps. | |
| Standard Curve Issues (Poor Linearity, Inaccurate Back-Calculation) | Improper preparation of standard dilutions. | Carefully prepare serial dilutions of the standard. Use calibrated pipettes and high-quality diluents. Prepare fresh standards for each assay. |
| Incorrect concentration of the stock standard. | Verify the concentration of the stock solution. If possible, use a certified reference material. | |
| Saturation of the detector at high concentrations. | Extend the standard curve to a lower concentration range or dilute samples that fall outside the linear range. |
Method Validation Parameters
The following table summarizes key validation parameters for different this compound analytical methods to aid in method selection and quality control.
| Method | Linearity Range | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Mean Recoveries (%) | Reference |
| LC-MS/MS (Urine) | Up to 100 µmol/L | < 10% | < 10% | Not specified | [4] |
| HILIC-MS/MS (Plasma) | 10 nmol/L to 1.6 µmol/L | < 5.85% | < 5.85% | 97% to 106% | [6] |
Frequently Asked Questions (FAQs)
Q1: How can I ensure the complete release of protein-bound this compound from my samples?
A1: To release protein-bound this compound, enzymatic digestion is crucial. A common method involves treating the sample with Sodium Dodecyl Sulfate (SDS) to denature proteins, followed by incubation with Proteinase K to digest them.[1][2][3] For tissue samples, initial homogenization or sonication is necessary to lyse the cells and release cellular contents.[1][2][3]
Q2: What are the best practices for preparing different types of samples for this compound analysis?
A2:
-
Cell Culture Supernatants: Avoid using media containing this compound. Centrifuge to remove insoluble particles before analysis.[1][2][3]
-
Tissue Lysates: Homogenize or sonicate the tissue in a suitable buffer (e.g., PBS) and centrifuge to remove debris.[1][2][3]
-
Cell Lysates: Resuspend cells in buffer, homogenize or sonicate on ice, and then centrifuge.[1]
-
Serum, Plasma, or Urine: Centrifuge to remove any particulate matter before proceeding with the assay.[1][2][3] For urine, dilution with an internal standard solution is a common practice for LC-MS/MS methods.[4]
Q3: My colorimetric assay results are not consistent. What should I check first?
A3: First, verify the preparation of your standard curve and ensure the reagents are not expired and have been stored correctly. Inconsistent incubation times and temperatures are a common source of variability; ensure these are precisely controlled. Also, check for any potential contamination in your reagents or labware.
Q4: I am seeing co-elution of this compound with other compounds in my LC-MS/MS analysis. How can I resolve this?
A4: Co-elution can be a significant issue. To address this, you can try modifying your chromatographic method. This could involve changing the mobile phase composition, adjusting the gradient profile, or using a different type of chromatography column. For instance, hydrophilic interaction liquid chromatography (HILIC) has been successfully used for plasma this compound analysis.[6] Using tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for this compound will also significantly improve specificity.[4][6]
Experimental Protocols
Protocol 1: Sample Preparation for Total this compound Measurement (Colorimetric Assay)
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Collection: Collect blood, urine, or tissue samples using standard procedures. For blood, plasma or serum can be used.
-
Initial Processing:
-
Plasma/Serum/Urine: Centrifuge at 10,000 x g for 5 minutes to remove any precipitates.[1][2][3]
-
Tissues: Homogenize the tissue sample in PBS, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.[1][2][3]
-
Cells: Resuspend cells in PBS and lyse by sonication or homogenization on ice, then centrifuge to clear the lysate.[1]
-
-
Protein Digestion:
-
Colorimetric Reaction:
-
Measurement:
Protocol 2: Validation of an LC-MS/MS Method for this compound
This protocol outlines the key steps for validating an LC-MS/MS method for this compound quantification.
-
Specificity: Analyze blank matrix samples (e.g., plasma from a healthy donor) to ensure no interfering peaks are present at the retention time of this compound and its internal standard.
-
Linearity and Range: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix. Analyze these standards and plot the peak area ratio (this compound/internal standard) against the concentration. Perform a linear regression and determine the coefficient of determination (r²), which should be >0.99. The linear range is the concentration range over which the assay is linear.
-
Precision and Accuracy:
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Intra-day Precision: Analyze multiple replicates (n=6) of each QC level on the same day. The coefficient of variation (CV%) should be within an acceptable range (e.g., <15%).
-
Inter-day Precision: Analyze the QC samples on different days (at least 3 different days). The CV% should be within an acceptable range (e.g., <15%).
-
Accuracy: The mean measured concentration of the QC samples should be within a certain percentage (e.g., ±15%) of the nominal concentration.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD as the lowest concentration of analyte that can be reliably detected.
-
Determine the LOQ as the lowest concentration that can be quantified with acceptable precision and accuracy.
-
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of this compound and the internal standard by comparing the response in the matrix to the response in a neat solution.
-
Stability: Assess the stability of this compound in the sample matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
Visualizations
Caption: Workflow for this compound analysis from sample to result.
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. This compound/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of collision energy for homocitrulline fragmentation in MS/MS
Welcome to the technical support center for the optimization of collision energy for homocitrulline fragmentation in tandem mass spectrometry (MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing collision energy crucial for analyzing this compound-containing peptides?
A1: Optimizing collision energy is a critical step in tandem mass spectrometry (MS/MS) to achieve efficient fragmentation of a precursor ion into product ions. For this compound-containing peptides, this optimization is essential for maximizing the signal intensity of specific fragment ions, which is vital for accurate quantification and confident identification. The fragmentation behavior of this compound is highly dependent on the applied collision energy.
Q2: What are the typical fragmentation patterns observed for this compound in Collision-Induced Dissociation (CID)?
A2: Under CID conditions, this compound residues are prone to a neutral loss of isocyanic acid (HNCO), which results in the formation of a lysine residue.[1] This initial fragmentation step significantly influences the subsequent cleavage of the peptide backbone. The resulting lysine residue can then promote cleavage at its C-terminus through a neighboring group reaction, leading to the formation of a seven-membered lactam.[1] Common product ions monitored for this compound include transitions such as 190 > 84 and 190 > 127.[2][3]
Q3: How does the fragmentation of this compound compare to that of citrulline?
A3: While structurally similar, this compound and citrulline exhibit different fragmentation behaviors. Citrulline often displays a pronounced "citrulline effect," characterized by a preferential cleavage at its C-terminus, leading to intense y-type ions.[1][4] In contrast, studies have shown that at the same collision energies, this compound provides inconclusive results for a similar C-terminal cleavage enhancement.[1][5][6][7] The fragmentation of this compound is more complex and highly dependent on the collision energy and its position within the peptide sequence.[1][4]
Troubleshooting Guides
Issue 1: Low or Inconsistent Fragmentation Efficiency for this compound-Containing Peptides.
-
Possible Cause 1: Suboptimal Collision Energy.
-
Solution: The optimal collision energy for this compound fragmentation may differ significantly from that of citrulline or other amino acids. It is recommended to perform a collision energy optimization experiment for each specific this compound-containing peptide. A typical starting point is to test a range of collision energies (e.g., 10-50 eV) in increments of 2-5 eV to determine the energy that yields the highest intensity for the desired product ions.[8]
-
-
Possible Cause 2: Position of this compound in the Peptide Sequence.
-
Solution: The fragmentation efficiency of this compound is influenced by its position within the peptide. The effect of this compound on fragmentation appears to be stronger when it is located further from the C-terminus.[1][4] If possible, consider this during experimental design, for example, by choosing a different protease that may generate a peptide with this compound in a more favorable position.
-
-
Possible Cause 3: In-source Fragmentation.
-
Solution: If significant neutral loss of isocyanic acid is observed in the MS1 spectrum, it may indicate that fragmentation is occurring in the ion source before MS/MS analysis. To mitigate this, consider using a softer ionization technique if available or reducing the cone voltage.
-
Issue 2: Difficulty in Confirming the Site of Homocitrullination.
-
Possible Cause 1: Ambiguous MS/MS Spectrum.
-
Solution: At lower collision energies, the neutral loss of isocyanic acid may dominate the spectrum, with insufficient backbone fragmentation to pinpoint the modification site. Conversely, at very high energies, over-fragmentation can occur.[9] Consider using a stepped normalized collision energy (SNCE) approach, where the precursor ion is fragmented at multiple energy levels, and the resulting fragment ions are combined into a single spectrum. This can provide a balance of both neutral loss and backbone fragmentation information.[9]
-
-
Possible Cause 2: Co-elution with Isobaric Species.
-
Solution: Ensure sufficient chromatographic separation to distinguish the this compound-containing peptide from other isobaric compounds. Optimization of the liquid chromatography (LC) method, including the gradient and column chemistry, is crucial.
-
Experimental Protocols
Collision Energy Optimization for a this compound-Containing Peptide
-
Sample Preparation: Prepare a solution of the purified synthetic this compound-containing peptide at a suitable concentration (e.g., 1 pmol/µL) in a solvent compatible with your LC-MS system (e.g., 3% acetonitrile, 0.1% formic acid in water).
-
MS/MS Method Creation: In your mass spectrometer's control software, create a product ion scan method. Select the precursor ion (the m/z of your this compound-containing peptide) for fragmentation.
-
Collision Energy Range: Define a range of collision energies to be tested. A recommended starting range is 10 to 50 eV, with step sizes of 2-5 eV.
-
Data Acquisition: Infuse the peptide solution directly into the mass spectrometer or perform multiple injections of the sample using your LC method, acquiring an MS/MS spectrum at each collision energy step.
-
Data Analysis:
-
Extract the ion chromatograms (XICs) or view the spectra for your expected product ions (e.g., specific b- and y-ions, and the ion resulting from the neutral loss of isocyanic acid) at each collision energy.
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that produces the highest intensity for the desired product ion is the optimal collision energy for that specific transition.
-
Quantitative Data
Table 1: Effect of Collision Energy on the Amide Bond Cleavage Ratio C-terminal to Lysine (the product of this compound after neutral loss) at Different Positions in a Model Peptide.
| Position of Lysine | Collision Energy (eV) | Change in Cleavage Ratio | Statistical Significance |
| 3rd | 15 | 58% increase | Statistically significant |
| 4th | 15 | 71% increase | Statistically significant |
Data adapted from a study on the fragmentation of related modified peptides, suggesting that higher collision energy favors cleavage C-terminal to the lysine residue formed from this compound.[6]
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: this compound Fragmentation Pathway in CID.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Effect of Citrulline and this compound Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Quantification of the Effect of Citrulline and this compound Residues on the Collision-Induced Fragmentation of Peptides - Journal of the American Society for Mass Spectrometry - Figshare [figshare.com]
- 6. pak.elte.hu [pak.elte.hu]
- 7. Quantification of the Effect of Citrulline and this compound Residues on the Collision-Induced Fragmentation of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Homocitrulline vs. Citrulline in Rheumatoid Arthritis Diagnosis: A Comparative Guide
A detailed examination of the diagnostic utility of anti-carbamylated protein (anti-CarP) and anti-citrullinated protein antibodies (ACPA) in rheumatoid arthritis (RA).
For researchers, scientists, and drug development professionals, the quest for precise and early diagnostic markers for rheumatoid arthritis (RA) is paramount. Among the leading candidates are autoantibodies targeting post-translationally modified proteins, specifically those containing homocitrulline and citrulline. This guide provides a comprehensive comparison of the diagnostic performance of antibodies against carbamylated proteins (anti-CarP), which recognize this compound, and the well-established anti-citrullinated protein antibodies (ACPA), which target citrulline.
At a Glance: Diagnostic Performance
The diagnostic landscape of RA has been significantly shaped by the discovery of autoantibodies against citrullinated proteins, most commonly detected as anti-cyclic citrullinated peptide (anti-CCP) antibodies. More recently, antibodies targeting carbamylated proteins, containing this compound, have emerged as another potential biomarker. The following table summarizes the diagnostic performance of anti-CarP and anti-CCP antibodies based on published literature.
| Diagnostic Marker | Target Antigen | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Anti-Carbamylated Protein (anti-CarP) Antibodies | This compound-containing proteins | 27% - 43.1%[1][2] | 93% - 96%[2][3] | 0.55 - 0.84[1][4] |
| Anti-Citrullinated Protein Antibodies (ACPA/anti-CCP) | Citrulline-containing proteins | 55% - 80%[5] | 90% - 98%[5] | Not consistently reported in comparative studies |
Delving into the Biochemical Pathways
The generation of this compound and citrulline residues in proteins is a result of distinct post-translational modification processes, both of which are implicated in the inflammatory environment of the rheumatoid joint.
Citrullination is an enzymatic process where peptidylarginine deiminase (PAD) enzymes convert arginine residues to citrulline.[4] This process is believed to be activated by inflammatory stimuli within the joint.[4]
Carbamylation, on the other hand, is a non-enzymatic chemical reaction where isocyanic acid reacts with the primary amine groups of lysine residues to form this compound.[6] Isocyanic acid can be generated from the breakdown of urea or through the action of the enzyme myeloperoxidase (MPO) on thiocyanate, a process linked to inflammation and oxidative stress.[7]
Experimental Protocols: A Closer Look
The detection of anti-CarP and anti-CCP antibodies is predominantly performed using enzyme-linked immunosorbent assays (ELISA). While the specific details can vary between commercial kits and research laboratories, the fundamental principles are similar.
General ELISA Protocol for Anti-CarP and Anti-CCP Antibody Detection:
-
Coating: Microtiter plates are coated with either carbamylated proteins (e.g., carbamylated fetal calf serum) for anti-CarP detection or synthetic cyclic citrullinated peptides for anti-CCP detection.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum or plasma, diluted in a sample buffer, is added to the wells. If present, specific autoantibodies will bind to the coated antigens.
-
Washing: The plates are washed to remove unbound antibodies and other serum components.
-
Detection: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) that recognizes human antibodies is added. This secondary antibody binds to the patient's autoantibodies that are attached to the plate.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of specific autoantibodies in the sample.
References
- 1. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grupomexlab.com [grupomexlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Role of Citrullination in Rheumatoid Arthritis - The Rheumatologist [the-rheumatologist.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Proteomic analysis of infiltrating neutrophils from rheumatoid arthritis synovial fluid and their contribution to protein carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Homocitrulline Quantification
For Researchers, Scientists, and Drug Development Professionals
Homocitrulline, a carbamylation product of lysine, is an increasingly important biomarker in various pathological conditions, including chronic kidney disease and atherosclerosis. Accurate and reliable quantification of this compound in biological matrices is crucial for both basic research and clinical applications. This guide provides a comparative analysis of different analytical methods for this compound determination, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
The quantification of this compound can be achieved through several analytical techniques, each with its own set of advantages and limitations. The primary methods discussed in this guide are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for its high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A robust and sensitive method that requires derivatization of the analyte.
-
Amino Acid Analyzer: A traditional and reliable method based on ion-exchange chromatography and post-column derivatization.
-
Colorimetric Assays: A high-throughput method suitable for screening, though often lacking specificity.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the different analytical methods for this compound.
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection | Amino Acid Analyzer | Colorimetric Assay Kit |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Chromatographic separation of derivatized amino acids with fluorescence detection. | Ion-exchange chromatographic separation followed by post-column ninhydrin derivatization and photometric detection. | Chemical reaction leading to a colored product measured by absorbance. |
| Specificity | Very High | High (dependent on chromatographic resolution) | Moderate to High (potential for co-elution)[1] | Low (detects total this compound and citrulline)[2][3][4] |
| Sensitivity | Very High | High | Moderate | Low to Moderate |
| Linearity Range | 10 nmol/L to 1.6 µmol/L[5] | Analyte dependent, typically in the low µmol/L range. | Method dependent, typically in the µmol/L range. | Detection sensitivity limit of 37.5 µM for this compound or citrulline.[4] |
| Precision (CV%) | Inter-assay CV < 5.85%[5] | Typically < 10% | Typically < 15% | Not specified |
| Accuracy (Recovery %) | 97% to 106%[5] | Typically 90-110% | Typically 85-115% | Not specified |
| Sample Throughput | High | Moderate | Low to Moderate | Very High |
| Instrumentation Cost | High | Moderate | High | Low |
| Primary Application | Targeted quantification, research, clinical diagnostics. | Routine analysis, research. | Amino acid profiling. | High-throughput screening. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Analysis
The general workflow for analyzing this compound in biological samples involves sample preparation, analytical separation, and detection. The specific steps can vary depending on the chosen method.
Caption: General experimental workflow for this compound analysis.
Carbamylation Pathway Leading to this compound Formation
This compound is formed via a non-enzymatic post-translational modification called carbamylation. This process is particularly relevant in conditions with elevated urea levels, such as chronic kidney disease.
Caption: Formation of this compound via protein carbamylation.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in Plasma
This method is highly sensitive and specific for the quantification of total, protein-bound, and free this compound.[5]
a. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., d7-citrulline).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant for analysis of free this compound.
-
Acid Hydrolysis (for total this compound): The protein pellet from the previous step is subjected to acid hydrolysis with 6N HCl at 110°C for 18 hours. The hydrolysate is then dried and reconstituted for analysis.
b. Liquid Chromatography:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient is used to separate this compound from other plasma components.
-
Flow Rate: 0.3 mL/min.
c. Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
HPLC with Fluorescence Detection (via OPA Derivatization)
This method requires pre-column derivatization to make the amino acids fluorescent.
a. Sample Preparation and Derivatization:
-
Deproteinize the sample as described for the LC-MS/MS method.
-
To a specific volume of the supernatant, add a borate buffer (pH ~9.5).
-
Add the o-phthalaldehyde (OPA) reagent containing a thiol (e.g., 2-mercaptoethanol).
-
The reaction proceeds for a few minutes at room temperature before injection.[6]
b. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Phosphate or acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution is typically used to separate the derivatized amino acids.
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.[6]
Note: This method may suffer from co-elution of this compound with other amino acids like taurine, requiring careful optimization of the chromatographic conditions.[1]
Amino Acid Analyzer Method
This is a classic, automated method for amino acid analysis.
a. Sample Preparation:
-
Deproteinize the sample using sulfosalicylic acid or a similar precipitating agent.
-
Centrifuge and filter the supernatant before injection.
b. Ion-Exchange Chromatography and Post-Column Derivatization:
-
The sample is injected onto a cation-exchange column.
-
Amino acids are separated using a series of buffers with increasing pH and/or ionic strength.
-
After separation, the eluent is mixed with a ninhydrin solution at a high temperature.
-
The resulting colored complex is detected by a photometer at 570 nm (and 440 nm for proline and hydroxyproline).[7][8]
Note: Co-elution of this compound with methionine can be an issue in some ninhydrin-based systems.[1]
Colorimetric Assay Kit
This method is based on a chemical reaction that produces a colored product.
a. Assay Procedure (based on a commercial kit): [4]
-
Sample Treatment: Samples are treated with sodium dodecyl sulfate (SDS) and Proteinase K to release free this compound/citrulline residues.[2][4]
-
Color Reaction: Assay reagents are added, which react with both this compound and citrulline to produce a chromophore.[2][4]
-
Absorbance Measurement: The absorbance is read at 540-560 nm.[4]
-
Quantification: The concentration is determined by comparison with a standard curve.
Note: The major limitation of this method is its inability to distinguish between this compound and citrulline.[2][3][4]
Conclusion
The choice of an analytical method for this compound quantification depends on the specific research question, required sensitivity and specificity, sample throughput needs, and available instrumentation. For highly accurate and sensitive quantification, LC-MS/MS is the method of choice. HPLC with fluorescence detection offers a good balance of sensitivity and cost, making it suitable for many research applications. The Amino Acid Analyzer provides a reliable, albeit slower, method for comprehensive amino acid profiling that includes this compound. Finally, colorimetric assays are useful for high-throughput screening but lack the specificity required for precise quantification of this compound in the presence of citrulline. Researchers should carefully consider these factors to select the most appropriate method for their studies.
References
- 1. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/Citrulline Assay Kit [cellbiolabs.com]
- 3. This compound/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. harvardbioscience.com [harvardbioscience.com]
- 8. microbenotes.com [microbenotes.com]
The Cross-Reactivity Conundrum: Anti-Citrullinated Protein Antibodies and Homocitrulline
A Comparative Guide for Researchers and Drug Development Professionals
The specificity of anti-citrullinated protein antibodies (ACPAs) is a cornerstone of rheumatoid arthritis (RA) diagnostics and pathogenesis research. However, emerging evidence reveals a complex landscape of cross-reactivity, particularly with homocitrulline, a structurally similar post-translational modification. This guide provides an objective comparison of ACPA reactivity towards citrullinated versus homocitrullinated antigens, supported by experimental data, detailed protocols, and visual workflows to aid researchers in navigating this nuanced interaction.
Quantitative Analysis of Cross-Reactivity
The extent to which ACPAs cross-react with homocitrullinated proteins is a subject of ongoing investigation, with studies presenting varied findings. While some research indicates a high degree of cross-reactivity, others suggest the existence of distinct antibody populations with limited overlap. The following tables summarize key quantitative data from comparative studies.
| Study Focus | Patient Cohort | Key Finding | Reported Percentage | Reference |
| Overlapping Specificities | 72 RA Patients | Sera binding to citrullinated peptides inhibited by homocitrullinated peptides | 22% | [1] |
| Overlapping Specificities | 72 RA Patients | Sera binding to homocitrullinated peptides inhibited by citrullinated peptides | 22% | [1] |
| Overlapping Specificities | 72 RA Patients | Patients with antibodies showing any overlapping specificity | 39% | [1] |
| Anti-Carbamylated Protein (Anti-CarP) Antibodies | ACPA-negative RA patients | Presence of IgG antibodies recognizing homocitrullinated fibrinogen | 16% | [2] |
| IgM Isotype Cross-Reactivity | 5 ACPA+ RA Patients | ACPA-IgM showed cross-reactivity towards this compound | 100% (of the patients tested) | [3] |
| Monoclonal Antibody Analysis | Antibody Source | Number of Clones | Key Finding on Cross-Reactivity | Reference |
| Peptide Array Binding | 12 human monoclonal ACPA clones | 12 | Monoclonal ACPAs demonstrated binding to both citrullinated and carbamylated (homocitrullinated) peptides, though with different intensity profiles. | [4] |
| ELISA on Modified Proteins | Monoclonal ACPA-IgM | 3 | One monoclonal IgM (2D5) recognized citrullinated and carbamylated proteins, while another (1G8) was specific for citrullinated proteins. | [3][5] |
These data highlight that while cross-reactivity is a documented phenomenon, its prevalence and nature can vary depending on the patient, the specific antibody isotype (IgG vs. IgM), and the antigen context (peptide vs. whole protein). Some studies suggest that antibodies against carbamylated proteins (anti-CarP) may represent a distinct, though sometimes overlapping, population from ACPAs.[6]
Experimental Protocols
The primary methodology for assessing ACPA cross-reactivity is the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol synthesized from common practices in the cited literature.
Cross-Reactivity Assessment via Inhibition ELISA
This protocol aims to determine if the binding of antibodies to a citrullinated antigen can be blocked by a homocitrullinated antigen, and vice-versa.
Materials:
-
Nunc MaxiSorp 96-well plates
-
Antigens: Citrullinated Fetal Calf Serum (Cit-FCS), Carbamylated (homocitrullinated) FCS (Ca-FCS), and unmodified FCS.
-
Patient serum or purified antibodies (e.g., IgG isotype)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Inhibitors: Soluble Cit-FCS, Ca-FCS, unmodified FCS, and citrullinated peptides (e.g., CCP1) at various concentrations.
-
Secondary antibody: HRP-conjugated anti-human IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of either Cit-FCS or Ca-FCS at a concentration of 10 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Pre-incubation (Inhibition Step): In a separate plate, pre-incubate the patient serum/antibody samples (at a predetermined dilution) with increasing concentrations of the inhibitors (unmodified FCS, Ca-FCS, Cit-FCS, or citrullinated peptides) for 1 hour at room temperature.[6]
-
Incubation: Transfer the pre-incubated antibody-inhibitor mixtures to the antigen-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL of TMB substrate to each well. Allow the color to develop in the dark (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 100 µL of stop solution.
-
Reading: Read the optical density (OD) at 450 nm using a plate reader.
-
Analysis: Compare the OD values of wells incubated with inhibitors to the control (no inhibitor). A significant reduction in OD indicates that the inhibitor successfully competed for antibody binding, demonstrating cross-reactivity.
Visualizing the Molecular Landscape and Experimental Workflow
To clarify the underlying mechanisms and experimental logic, the following diagrams have been generated using Graphviz.
Caption: Formation of citrulline and this compound and their recognition by ACPA.
Caption: Workflow for an ELISA-based inhibition assay to test cross-reactivity.
Conclusion
The interaction between anti-citrullinated protein antibodies and homocitrullinated antigens is a critical area of research with implications for understanding RA pathogenesis, improving diagnostic specificity, and developing novel therapeutics. Evidence confirms that a subset of ACPAs can cross-react with this compound, a phenomenon likely driven by the structural similarity of the two amino acid residues.[6] However, the response is heterogeneous, and highly specific antibody populations for each modification also exist.[6] Researchers and drug developers must consider this cross-reactivity, employing rigorous methods like inhibition ELISAs to dissect the true specificity of antibody responses in their studies. Future investigations using monoclonal antibodies derived from RA patients will be essential to fully delineate the spectrum of ACPA polyreactivity.[7]
References
- 1. Separate and overlapping specificities in rheumatoid arthritis antibodies binding to citrulline- and this compound-containing peptides related to type I and II collagen telopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Cross-reactivity of IgM anti-modified protein antibodies in rheumatoid arthritis despite limited mutational load - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
Homocitrulline: A Promising Biomarker for Chronic Kidney Disease on the Horizon
A detailed comparison of homocitrulline against established and emerging biomarkers for chronic kidney disease (CKD) reveals its potential as a valuable tool for risk stratification and prognosis. This guide provides an objective analysis of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a product of protein carbamylation, is gaining traction as a significant biomarker in the landscape of chronic kidney disease. Carbamylation is a non-enzymatic post-translational modification of proteins that is primarily driven by urea, a substance that accumulates in individuals with CKD.[1][2] This process is implicated in the pathogenesis of CKD and is associated with adverse clinical outcomes.[1][2][3] As a direct measure of carbamylated lysine, this compound offers a window into the extent of this damaging process.[2][3]
Comparative Performance of this compound
Recent studies have rigorously evaluated this compound's performance against other biomarkers. A notable comparison is with carbamylated albumin (C-Alb), another marker of carbamylation. Research indicates that this compound and C-Alb exhibit similar performance in predicting critical clinical endpoints in large CKD cohorts.[3][4] Both markers show comparable reclassification and risk discrimination measures for outcomes such as mortality and end-stage kidney disease (ESKD).[3]
Below is a summary of the comparative performance of this compound against other key CKD biomarkers.
| Biomarker Category | Biomarker | Key Performance Metrics | Reference |
| Carbamylation Markers | This compound (HCit) | - Adjusted Hazard Ratio (HR) for death per 1-SD increase: 1.27[1][4]- Positively correlated with C-Alb (Pearson correlation coefficient: 0.64)[1][4]- C-statistic for mortality models (with base model): 0.725[1][3][4] | [1][3][4] |
| Carbamylated Albumin (C-Alb) | - Adjusted HR for death per 1-SD increase: 1.24[1][4]- C-statistic for mortality models (with base model): 0.725[1][3][4] | [1][3][4] | |
| Traditional Markers | Serum Creatinine | - Levels increase only after significant kidney damage (approx. 40-50% loss of parenchyma)[5] | [5][6] |
| Albuminuria | - May be absent in certain types of kidney disease, such as tubulointerstitial or hypertensive kidney diseases.[5] | [5] | |
| Alternative Renal Function Markers | Beta-2-Microglobulin (B2M) | - Independent predictor of ESKD and all-cause mortality.[7] | [7][8] |
| Beta Trace Protein (BTP) | - Independent predictor of ESKD and all-cause mortality.[7] | [7][8] | |
| Tubular Injury Markers | Kidney Injury Molecule-1 (KIM-1) | - Considered a biomarker of proximal tubule injury.[5][6] | [5][6] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | - Levels correlate with the degree of kidney injury and can predict a faster decline in kidney function.[5] | [5][6] |
Signaling and Pathophysiological Pathways
The role of this compound as a biomarker is rooted in the pathophysiology of CKD. The following diagram illustrates the carbamylation pathway and its link to adverse outcomes.
Experimental Protocols
Accurate and reproducible measurement of this compound is crucial for its validation and clinical implementation. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for this compound Quantification
Detailed Methodologies
1. Sample Preparation (Serum/Plasma)
-
To measure total this compound, samples are typically treated to release this compound from proteins.[9]
-
This often involves incubation with reagents like sodium dodecyl sulfate (SDS) and Proteinase K.[9][10][11]
-
For the analysis of free this compound, a deproteinization step, such as centrifugation to remove insoluble particles, is performed.[9][10][11]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of this compound from other components in the sample.[12]
-
Detection and quantification are achieved using tandem mass spectrometry, which offers high sensitivity and specificity.[12][13]
3. Colorimetric Assay
-
Commercially available assay kits provide a colorimetric method for the detection of total this compound/citrulline.[10][11]
-
In this method, assay reagents react with this compound and citrulline to produce a chromophore, and the absorbance is measured.[9][10] The concentration is then determined by comparison with a standard curve.[9][10][11]
Logical Relationship in Biomarker Validation
The validation of a biomarker like this compound involves a structured process to establish its clinical utility.
References
- 1. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 2. Comparative CKD risk prediction using this compound and carbamylated albumin: two circulating markers of protein carbamylation | springermedizin.de [springermedizin.de]
- 3. Novel biomarkers, this compound and carbamylated albumin, promising in predicting chronic kidney disease risk: Study [medicaldialogues.in]
- 4. Comparative CKD risk prediction using this compound and carbamylated albumin: two circulating markers of protein carbamylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bepls.com [bepls.com]
- 7. New Potential Biomarkers for Chronic Kidney Disease Management—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Biomarkers and Advanced Diagnostics in Chronic Kidney Disease: Early Detection Through Multi-Omics and AI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. This compound/Citrulline Assay Kit | ABIN5067570 [anticorps-enligne.fr]
- 11. content.abcam.com [content.abcam.com]
- 12. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prudent Control: A Comparative Guide to Using Homocitrulline in Citrullination Experiments
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of arginine to citrulline, known as citrullination, is a critical process implicated in a range of physiological and pathological events, from gene regulation to the pathogenesis of autoimmune diseases like rheumatoid arthritis. The study of citrullination, catalyzed by Peptidylarginine Deiminases (PADs), necessitates precise experimental controls to ensure the observed effects are specifically due to this modification. Homocitrulline, a structural analog of citrulline, has emerged as a valuable negative control in such experiments. This guide provides an objective comparison of this compound and citrulline, supported by experimental data and detailed protocols, to aid researchers in the robust design and interpretation of their citrullination studies.
Distinguishing Citrulline and this compound: A Tale of Two Modifications
Citrulline and this compound, while structurally similar, arise from distinct biochemical pathways and have different implications for protein function.
-
Citrullination: An enzymatic, post-translational modification where the positively charged guanidinium group of an arginine residue is converted to a neutral ureido group by PAD enzymes.[1][2] This change in charge can significantly alter protein structure and function.
-
Homocitrullination: A non-enzymatic chemical modification, also known as carbamylation, where a lysine residue reacts with isocyanic acid to form this compound.[3][4][5][6] This process can be accelerated in inflammatory conditions where myeloperoxidase is active.[4][6]
The key difference lies in their precursors: arginine for citrulline and lysine for this compound. This distinction is fundamental to the use of this compound as a negative control, as PAD enzymes are highly specific for arginine and do not catalyze the conversion of lysine to this compound.[7][8][9][10][11]
This compound as a Negative Control: Rationale and Caveats
The rationale for using this compound as a negative control is rooted in the substrate specificity of PAD enzymes. Since PADs do not act on lysine, any observed effects in a system treated with a this compound-containing protein (generated from a lysine-containing precursor) can be attributed to factors other than PAD-mediated citrullination.
However, a significant caveat exists, particularly in immunological studies. Anti-citrullinated protein antibodies (ACPAs), a hallmark of rheumatoid arthritis, have been shown to cross-react with this compound-containing epitopes.[12] This cross-reactivity can lead to false-positive results in immunoassays if this compound is used as a negative control without careful consideration.[12]
Comparative Data: PAD Enzyme Specificity
The specificity of PAD enzymes for arginine over other amino acids is well-documented. Kinetic studies have consistently shown that PADs have a strong preference for arginine-containing substrates, while their activity on lysine is negligible.
| Substrate | PAD Isozyme | Kinetic Parameter (kcat/Km, M⁻¹s⁻¹) | Reference |
| Benzoyl-L-arginine amide (BAA) | PAD1 | 22,000 | [7] |
| Benzoyl-L-arginine amide (BAA) | PAD4 | Similar to PAD1 | [7] |
| Benzoyl-L-arginine methyl ester (BAME) | PAD1 | Comparable to PAD4 | [7] |
| Benzoyl-L-arginine ethyl ester (BAEE) | PAD3 | 26 | [7] |
| Histone H4 | PAD1 | ~5-fold lower than BAA | [9] |
| Histone H3 | PAD2 | 1200 | [9] |
| Lysine-containing peptides | PAD1, 3, 4 | No detectable activity | [7][8][11] |
Table 1: Substrate Specificity of PAD Enzymes. This table summarizes the kinetic parameters of various PAD isozymes with different substrates, highlighting their strong preference for arginine-containing molecules.
Experimental Protocols
Protocol 1: In Vitro Carbamylation for the Preparation of Homocitrullinated Proteins
This protocol describes the chemical modification of lysine residues to this compound.
Materials:
-
Protein of interest (with accessible lysine residues)
-
Potassium cyanate (KOCN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or desalting columns
Procedure:
-
Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 1 M potassium cyanate in PBS.
-
Add the potassium cyanate solution to the protein solution to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation. The incubation time can be varied to control the extent of carbamylation.
-
To stop the reaction and remove excess potassium cyanate, dialyze the reaction mixture extensively against PBS at 4°C or use a desalting column according to the manufacturer's instructions.
-
Verify the incorporation of this compound using mass spectrometry or a this compound-specific ELISA.
Protocol 2: In Vitro Citrullination Assay
This protocol is for the enzymatic conversion of arginine to citrulline using recombinant PAD enzymes.
Materials:
-
Protein or peptide substrate containing arginine
-
Recombinant PAD enzyme (e.g., PAD2 or PAD4)
-
Citrullination buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT
-
Reaction termination buffer: 50 mM EDTA
Procedure:
-
Dissolve the substrate in citrullination buffer to the desired concentration.
-
Add the recombinant PAD enzyme to the substrate solution. The enzyme-to-substrate ratio should be optimized for each substrate.
-
Incubate the reaction at 37°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of reaction termination buffer.
-
Analyze the extent of citrullination using methods such as colorimetric assays, western blotting with anti-citrulline antibodies, or mass spectrometry.
Protocol 3: Quantification of NETosis
This protocol outlines a method to quantify Neutrophil Extracellular Trap (NET) formation, a process dependent on histone citrullination.[13][14][15]
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing agent
-
SYTOX Green nucleic acid stain
-
Microplate reader with fluorescence detection
Procedure:
-
Isolate human neutrophils from peripheral blood using standard methods.
-
Seed the neutrophils in a 96-well black plate at a density of 2 x 10⁵ cells/well.
-
Add SYTOX Green to each well at a final concentration of 100 nM.
-
To induce NETosis, add PMA to the wells at a final concentration of 100 nM. For a negative control, use vehicle (e.g., DMSO). To test the specificity of citrullination, a PAD inhibitor can be used as a pre-treatment.
-
Immediately begin monitoring the fluorescence intensity (excitation/emission ~485/520 nm) every 15 minutes for 4 hours at 37°C in a microplate reader.
-
The increase in fluorescence corresponds to the release of DNA during NETosis.
Signaling Pathways and Experimental Workflows
Citrullination in Gene Regulation
Citrullination of histones by PAD enzymes, particularly PAD4, plays a crucial role in regulating gene expression.[1][16][17][18] By neutralizing the positive charge of arginine residues in histone tails, citrullination can weaken the interaction between histones and DNA, leading to chromatin decondensation and transcriptional activation.
Caption: Citrullination of histones by PAD4 leads to chromatin decondensation and gene transcription.
Experimental Workflow for Investigating the Role of Citrullination in Gene Regulation
Caption: Workflow to test the effect of protein citrullination on gene expression.
The Role of Citrullination in NETosis
Neutrophil Extracellular Traps (NETs) are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. The decondensation of chromatin required for NET formation is critically dependent on the citrullination of histones by PAD4.[2][15][19][20]
Caption: Simplified signaling pathway of citrullination-dependent NETosis.
Conclusion and Future Directions
This compound serves as an indispensable negative control in many citrullination experiments due to the strict substrate specificity of PAD enzymes. Its use is crucial for delineating the specific effects of enzymatic citrullination from other cellular processes. However, researchers must be cautious of the significant cross-reactivity of anti-citrulline antibodies with this compound, especially in immunological contexts.
A notable gap in the current literature is the lack of direct, quantitative comparisons of the functional consequences of citrullination versus homocitrullination in non-immunological assays. Future studies should focus on elucidating how these two modifications differentially impact protein function, such as enzymatic activity, protein-protein interactions, and cellular signaling. Such research will further solidify the role of this compound as a robust negative control and provide a deeper understanding of the specific consequences of citrullination in health and disease.
References
- 1. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrullination and PAD Enzyme Biology in Type 1 Diabetes – Regulators of Inflammation, Autoimmunity, and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of protein arginine deiminase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epicypher.com [epicypher.com]
- 16. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Citrullination in Gene Transcription Regulation and Physiological Implications | CoLab [colab.ws]
- 18. Citrullination regulates pluripotency and histone H1 binding to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-citrullinated histone monoclonal antibody CIT-013, a dual action therapeutic for neutrophil extracellular trap-associated autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NETosis as Source of Autoantigens in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Homocitrulline in Rheumatoid Arthritis: A Comparative Analysis of Synovial and Systemic Levels
Data Presentation: Homocitrulline Levels in RA
The following table summarizes the available quantitative data for this compound in the synovial tissue of RA patients, which reflects the local joint environment. Data for a direct comparison with serum and synovial fluid from the same patient cohort is not currently available in the reviewed scientific literature.
| Patient Group | Sample Type | Mean this compound Level (μg/mg wet weight tissue) | Data Source |
| Seropositive RA | Metatarsal Synovial Tissue/Rheumatoid Nodules | 0.013 | [1] |
| Seropositive RA | Knee Synovial Tissue | 0.004 | [1] |
| Seronegative RA | Knee Synovial Tissue | 0.003 | [1] |
| Osteoarthritis (OA) | Knee Synovial Tissue | 0.002 | [1] |
It is important to note that while carbamylated proteins, which contain this compound, have been identified in the synovial fluid of RA patients through mass spectrometry, their precise concentrations have not been reported. Similarly, while antibodies against carbamylated proteins (anti-CarP antibodies) are a known feature in the serum of RA patients, specific mean concentrations of this compound in the serum of this patient population are not yet established in the literature.
Experimental Protocols
The quantification of this compound in biological samples is a complex process that requires sensitive and specific analytical techniques. The following are detailed methodologies for the key experiments cited in the literature.
Quantification of this compound in Synovial Tissue by High-Performance Liquid Chromatography (HPLC)
This method was utilized to determine the levels of protein-bound this compound in synovial tissue samples.[1]
1. Sample Preparation and Hydrolysis:
-
Approximately 10 mg (wet weight) of synovial tissue is collected.
-
The tissue is hydrolyzed in 6 M hydrochloric acid (HCl) at 110°C for 24 hours to break down proteins into their constituent amino acids.
-
The hydrolysate is then dried to remove the acid.
2. Derivatization:
-
The dried amino acid residue is redissolved in a coupling buffer.
-
The amino acids are derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA), to enable detection by the HPLC system.
3. HPLC Analysis:
-
The derivatized sample is injected into a reverse-phase HPLC system.
-
Separation of the amino acids is achieved on a C18 column using a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
The fluorescently labeled amino acids, including this compound, are detected by a fluorescence detector.
4. Quantification:
-
The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
Results are typically expressed as micrograms of this compound per milligram of wet weight tissue.
Quantification of Total this compound in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and specific method for measuring total (free and protein-bound) this compound in serum.[2][3]
1. Sample Pretreatment and Hydrolysis:
-
A small volume of serum (e.g., 50 µL) is subjected to acid hydrolysis with 6 M HCl at 110°C for 24 hours to release this compound from proteins.
-
An internal standard (e.g., a stable isotope-labeled this compound) is added before hydrolysis to correct for analytical variability.
2. Sample Clean-up:
-
After hydrolysis, the sample is neutralized and subjected to a solid-phase extraction (SPE) or a protein precipitation step to remove interfering substances.
3. LC-MS/MS Analysis:
-
The cleaned-up sample is injected into an LC-MS/MS system.
-
Chromatographic separation is performed on a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion (this compound) to a specific product ion.
4. Data Analysis and Quantification:
-
The peak area ratio of the analyte to the internal standard is used for quantification.
-
A calibration curve is constructed using known concentrations of this compound standards to determine the concentration in the unknown samples.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Signaling Pathway
Caption: Protein carbamylation pathway in RA.
References
- 1. Rheumatoid arthritis antigens this compound and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of High-Throughput and LC-MS/MS-Based Assays for Homocitrulline Quantification
For researchers, scientists, and drug development professionals, the accurate measurement of homocitrulline, a key biomarker in various physiological and pathological processes, is paramount. This guide provides a comprehensive comparison of two prominent methodologies: a high-throughput colorimetric assay and the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound, an amino acid isomer of citrulline, is formed through the carbamylation of lysine residues.[1] This post-translational modification is implicated in conditions such as renal disease and rheumatoid arthritis.[1][2] The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This guide aims to facilitate this decision-making process by presenting a detailed comparison of a commercially available high-throughput colorimetric assay and a validated LC-MS/MS method.
Performance Characteristics: A Comparative Analysis
The selection of an appropriate assay is often dictated by its performance metrics. The following table summarizes the key quantitative data for both the high-throughput colorimetric assay and the LC-MS/MS method for this compound measurement.
| Performance Metric | High-Throughput Colorimetric Assay | LC-MS/MS Method |
| Principle | Colorimetric detection of a chromophore produced from the reaction of assay reagents with this compound and citrulline.[3][4][5] | Separation by hydrophilic interaction liquid chromatography followed by detection and quantification using tandem mass spectrometry.[6] |
| Detection Sensitivity | 37.5 µM[3][7] | 10 nmol/L[6] |
| Linearity | Information not readily available in public sources. | 10 nmol/L to 1.6 μmol/L[6] |
| Precision (Inter-assay CV) | Information not readily available in public sources. | < 5.85%[6] |
| Accuracy (Mean Recovery) | Information not readily available in public sources. | 97% to 106%[6] |
| Specificity | Measures total this compound and citrulline.[3][4][5] | Highly specific for this compound, with the ability to distinguish from citrulline based on mass-to-charge ratio.[6][8] |
| Sample Throughput | High (96-well plate format)[3] | Lower, dependent on chromatographic run time.[6] |
| Instrumentation | Microplate reader[3][5] | Liquid chromatography system coupled to a tandem mass spectrometer.[6][9] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are essential for obtaining reliable experimental data. The following sections outline the methodologies for both the high-throughput colorimetric assay and the LC-MS/MS method.
High-Throughput Colorimetric Assay Protocol
This protocol is based on the commercially available this compound/Citrulline Assay Kit from Cell Biolabs.[3][5]
1. Sample Preparation:
-
For plasma, serum, or urine samples, centrifuge at 10,000 x g for 5 minutes to remove any insoluble particles.
-
For cell or tissue lysates, homogenize or sonicate the sample in PBS and centrifuge at 10,000 x g for 10 minutes at 4°C to collect the supernatant.
2. Assay Procedure:
-
Add 50 µL of the prepared sample or this compound standards to a 2 mL screwcap tube.[3][5]
-
Add 5 µL of SDS solution and 5 µL of Proteinase K solution to each tube, mix thoroughly, and incubate for 2 hours at 37°C.[3][5]
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube.[3][5]
-
Tightly cap the tubes, mix well, and incubate for 30 minutes at 95°C.[3][5]
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[3][5]
-
Transfer 200 µL of the supernatant from each tube to a 96-well microplate.[3][5]
-
Read the absorbance at 540-560 nm using a microplate reader.[3][5]
-
Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.[3]
LC-MS/MS Method Protocol
This protocol is based on the validated method described by Jaisson et al.[6]
1. Sample Preparation (for total this compound):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform acid hydrolysis of the proteins by adding 6M HCl and incubating at 110°C for 24 hours.
-
Evaporate the acid under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound, this could be m/z 190.1 → 127.1 and 190.1 → 173.1.[6]
-
Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Methodologies and Biological Context
To further clarify the experimental processes and the biological relevance of this compound, the following diagrams are provided.
Figure 1. A comparative workflow diagram of the high-throughput colorimetric assay and the LC-MS/MS method for this compound measurement.
Figure 2. A simplified diagram illustrating the formation of this compound from protein-bound lysine through the process of carbamylation.
References
- 1. This compound/Citrulline Assay Kit - Cell Biolabs [bioscience.co.uk]
- 2. This compound/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. This compound/Citrulline Assay Kit [cellbiolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Determination of this compound in urine of patients with HHH syndrome by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Homocitrulline as a Biomarker: A Comparative Analysis of its Correlation with Disease Activity Scores
The post-translational modification of proteins through carbamylation, leading to the formation of homocitrulline from lysine residues, is increasingly recognized as a significant factor in the pathophysiology of various inflammatory and autoimmune diseases. This guide provides a comparative analysis of the correlation between this compound levels and established disease activity scores, offering researchers and drug development professionals a comprehensive overview of the current landscape. The data presented herein is collated from multiple studies, providing a basis for evaluating this compound as a potential biomarker for disease monitoring and therapeutic response.
Quantitative Data Summary
The following table summarizes the key findings from studies investigating the correlation between this compound levels and disease activity scores across different diseases.
| Disease | Patient Cohort | This compound Measurement | Disease Activity Score | Correlation Findings | Reference |
| Multiple Sclerosis (MS) | 80 patients (44 RRMS, 36 SPMS) and 60 healthy controls | Serum this compound (Hcit) measured by tandem mass spectrometry | Expanded Disability Status Scale (EDSS) | Positive correlation between serum Hcit and EDSS (r=0.294, p=0.008). Serum Hcit levels were significantly higher in MS patients than in controls. | [1] |
| Behçet's Disease (BD) | 60 patients (26 active, 34 inactive) and 30 healthy controls | Serum Hcit/lysine ratio measured by tandem mass spectrometry (LC-MS/MS) | Clinical assessment of disease activity (active vs. inactive) | Hcit/lysine ratio was significantly higher in active BD patients compared to inactive patients (p=0.005) and healthy controls (p<0.002). Positive correlation with hs-CRP (r=0.353, p<0.001). | [2] |
| Coronary Artery Disease (CAD) | 109 patients (76 CAD, 33 non-CAD) and 45 healthy controls | Serum total Hcit measured by LC-MS/MS | Gensini score | Positive correlation between serum Hcit and Gensini score (r=0.725, p<0.001). Hcit levels increased with the severity of CAD. | [3][4] |
| Rheumatoid Arthritis (RA) | Not specified in correlation studies, but implicated in pathogenesis | Tissue this compound measured | Not directly correlated with a specific score in the provided abstracts, but anti-carbamylated protein (anti-CarP) antibodies, which recognize this compound, are associated with higher disease activity. | This compound-containing proteins are present in RA joints. T-cell responses to homocitrullinated peptides are observed in RA patients. | [5][6][7] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
Measurement of this compound
The quantification of this compound in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[8][9][10]
Sample Preparation (Serum/Plasma):
-
Protein Precipitation: To 50 µl of serum or plasma, 50 µl of an internal standard (e.g., d4-L-citrulline) and 850 µl of methanol are added.[1]
-
Vortexing and Incubation: The mixture is vortexed for 30 seconds and incubated at room temperature for 10 minutes to allow for complete protein precipitation.[1]
-
Centrifugation: The samples are then centrifuged at 2000 g for 15 minutes.[1]
-
Supernatant Collection: The resulting supernatant is carefully transferred to a new tube for analysis.[1]
LC-MS/MS Analysis:
-
The prepared samples are injected into the LC-MS/MS system.
-
This compound is separated from other analytes using a suitable chromatography column (e.g., hydrophilic interaction liquid chromatography).[8]
-
Detection and quantification are performed using tandem mass spectrometry by monitoring specific precursor and product ion transitions for this compound and the internal standard.[8]
-
Results are often expressed as a ratio to lysine concentration (µmol Hcit/mol lysine) to account for variations in protein content.[2]
Disease Activity Scores
The assessment of disease activity is standardized using validated scoring systems, which vary depending on the specific disease.
-
Expanded Disability Status Scale (EDSS) for Multiple Sclerosis: The EDSS is a method of quantifying disability in multiple sclerosis and monitoring changes over time. It is based on a neurological examination that assesses function in eight functional systems. Scores range from 0 (normal neurological exam) to 10 (death due to MS).[1]
-
Gensini Score for Coronary Artery Disease: The Gensini score is an angiographic scoring system that quantifies the severity of coronary artery disease. It assigns a severity score based on the degree of luminal stenosis and the location of the coronary artery lesion.[3]
-
Disease Activity Score 28 (DAS28) for Rheumatoid Arthritis: The DAS28 is a composite score that measures disease activity in RA. It includes a 28-joint count for tenderness and swelling, the erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) level, and a patient's global assessment of health.[11][12][13]
Visualizations: Pathways and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological processes and the relationships between study findings.
References
- 1. annalsmedres.org [annalsmedres.org]
- 2. tkb.dergisi.org [tkb.dergisi.org]
- 3. Increased serum this compound concentrations are associated with the severity of coronary artery disease [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Investigating this compound-Specific T-Cell Responses in Rheumatoid Arthritis | The Journal of Rheumatology [jrheum.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Rheumatoid arthritis antigens this compound and citrulline are generated by local myeloperoxidase and peptidyl arginine deiminases 2, 3 and 4 in rheumatoid nodule and synovial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arthritis.org [arthritis.org]
- 12. Common Evaluations of Disease Activity in Rheumatoid Arthritis Reach Discordant Classifications across Different Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation of serum citrullinated histone H3 levels with disease activity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Comparison of Homocitrulline Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction to Homocitrulline and its Clinical Significance
This compound is an amino acid formed through a non-enzymatic post-translational modification process called carbamylation, where isocyanic acid reacts with the ε-amino group of lysine residues in proteins.[1][2][3][4][5] This modification can alter the structure and function of proteins and is increasingly recognized as a significant biomarker in various pathological conditions. Elevated levels of this compound are particularly associated with chronic kidney disease and atherosclerosis, making its accurate measurement crucial for disease monitoring and in the development of novel therapeutic agents.[1][2][3][4] Given the growing interest in this compound as a biomarker, it is imperative for laboratories to employ reliable and standardized measurement techniques to ensure the comparability and validity of research and clinical data.
This guide provides a comparative overview of the current methodologies for this compound quantification, with a focus on providing the necessary experimental details to support the establishment of robust analytical practices and to highlight the need for formal inter-laboratory comparison studies.
Comparison of Analytical Methods for this compound Measurement
The sensitive and specific quantification of this compound is predominantly achieved through mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4][6] While other methods such as colorimetric assays exist, LC-MS/MS is generally considered the gold standard due to its high sensitivity, specificity, and ability to distinguish this compound from structurally similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer excellent analytical performance for the quantification of this compound in various biological matrices, including plasma, serum, and tissue samples.[1][2][6] These methods typically involve a sample preparation step to extract and concentrate the analyte, followed by chromatographic separation and detection by mass spectrometry.
Performance Characteristics:
Published data on a specific hydrophilic interaction liquid chromatography (HILIC)-based LC-MS/MS method demonstrates its high precision, accuracy, and linearity.[1]
| Performance Metric | Result | Citation |
| Inter-assay Coefficient of Variation (CV) | < 5.85% | [1] |
| Mean Recoveries | 97% to 106% | [1] |
| Linearity Range | 10 nmol/L to 1.6 μmol/L | [1] |
| Analysis Time | 5.2 minutes | [1] |
This level of performance underscores the suitability of LC-MS/MS for reliable this compound quantification in research and clinical settings.
Colorimetric Assays
Commercially available colorimetric assay kits provide a simpler and higher-throughput alternative for the measurement of total this compound and citrulline.[7][8] These assays are based on a chemical reaction that produces a chromophore, which can be measured using a standard plate reader.
Performance Characteristics:
| Performance Metric | Result | Citation |
| Detection Sensitivity Limit | 37.5 µM | [7] |
While convenient, colorimetric assays may have limitations in terms of specificity and sensitivity compared to LC-MS/MS. The detection limit is significantly higher than that achievable with mass spectrometry, which may not be suitable for all research applications. Furthermore, these kits often measure total this compound and citrulline, which may not be ideal when specific quantification of this compound is required.
The Need for Inter-Laboratory Comparison and Proficiency Testing
While individual laboratories may validate their own methods, formal inter-laboratory comparison studies and proficiency testing schemes are crucial for establishing the broader reproducibility and accuracy of this compound measurements.[9][10] Such programs, like those organized by ERNDIM for other analytes, help to identify and mitigate systematic biases between different laboratories and methods, ultimately leading to improved data quality and comparability across studies.[11][12] The lack of a specific, published inter-laboratory comparison for this compound highlights a current gap in the standardization of this important biomarker measurement.
Experimental Protocols
LC-MS/MS Quantification of this compound in Plasma
This protocol is based on a published hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry method.[1]
1. Sample Preparation (Acid Hydrolysis for Total this compound):
-
To 50 µL of plasma, add an internal standard (e.g., d7-citrulline).
-
Add 1 mL of 6 M HCl.
-
Incubate at 110°C for 18 hours to hydrolyze proteins and release protein-bound this compound.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried sample in the initial mobile phase.
2. Liquid Chromatography (HILIC):
-
Column: A suitable HILIC column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer.
-
Gradient: A gradient elution program to separate this compound from other plasma components.
-
Flow Rate: A typical flow rate for analytical HILIC columns.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Formation of this compound via protein carbamylation.
References
- 1. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [biosyn.com]
- 6. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. This compound/Citrulline Assay Kit [cellbiolabs.com]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. extranet.bipea.org [extranet.bipea.org]
- 11. erndimqa.nl [erndimqa.nl]
- 12. erndimqa.nl [erndimqa.nl]
Homocitrulline's Prognostic Potential in Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Homocitrulline, a carbamylation-derived modification of lysine, is emerging as a significant prognostic biomarker in cardiovascular disease (CVD). This guide provides a comprehensive comparison of this compound with established biomarkers, high-sensitivity C-reactive protein (hs-CRP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP), supported by experimental data and detailed methodologies.
Comparative Prognostic Performance
Elevated levels of this compound have been independently associated with an increased risk of major adverse cardiovascular events (MACE), all-cause mortality, coronary artery disease, myocardial infarction, and stroke.[1] The following tables summarize the prognostic value of this compound in comparison to hs-CRP and NT-proBNP based on available clinical data.
| Biomarker | Patient Cohort | Endpoint | Hazard Ratio (HR) per SD increase | 95% Confidence Interval (CI) | p-value |
| This compound (HCit) | 2195 non-dialysis CKD patients | MACE | 1.63 (for highest vs. lowest tertile) | 1.16 - 2.30 | <0.001 |
| All-cause mortality | 2.09 (for highest vs. lowest tertile) | 1.45 - 3.03 | <0.001 | ||
| hs-Troponin I (hsTnI) | 2193 CAD patients | CV death or nonfatal MI | 1.39 | 1.24 - 1.57 | <0.001 |
| hs-C-Reactive Protein (hsCRP) | 2193 CAD patients | CV death or nonfatal MI | 1.41 | 1.24 - 1.60 | <0.001 |
| NT-proBNP | 2193 CAD patients | CV death or nonfatal MI | 1.64 | 1.39 - 1.92 | <0.001 |
Table 1: Comparison of Hazard Ratios for Cardiovascular Events. Data for hsTnI, hsCRP, and NT-proBNP are from a head-to-head comparison study in patients with coronary artery disease (CAD)[2]. This compound data is from a large cohort of patients with chronic kidney disease (CKD), a population at high risk for CVD.[1]
| Biomarker | Patient Cohort | Endpoint | Area Under the Curve (AUC) | 95% Confidence Interval (CI) | p-value |
| NT-proBNP | 2193 CAD patients | CV death or nonfatal MI | C-index difference of 0.053 when added to a model with hsTnI and hsCRP | 0.017 - 0.089 | 0.0038 |
| hs-CRP | Patients with non-valvular atrial fibrillation | Cardiovascular events | 0.681 | 0.575 - 0.787 | 0.003 |
| NT-proBNP | Patients with non-valvular atrial fibrillation | Cardiovascular events | 0.767 | 0.669 - 0.865 | <0.001 |
Table 2: Comparison of aROC (AUC) for Predicting Cardiovascular Events. Data for NT-proBNP in CAD patients highlights its incremental prognostic value over hsTnI and hsCRP.[2] Data for hs-CRP and NT-proBNP in atrial fibrillation patients provides another point of comparison.[3] Direct comparative AUC data for this compound against these markers in the same cohort is a current research gap.
Signaling Pathways and Pathophysiological Mechanisms
This compound is a product of protein carbamylation, a non-enzymatic post-translational modification that can alter protein structure and function. One of the key mechanisms by which carbamylation contributes to CVD is through the modification of low-density lipoprotein (LDL). Carbamylated LDL (cLDL) is no longer recognized by the native LDL receptor, leading to its uptake by scavenger receptors on macrophages and endothelial cells, a critical step in foam cell formation and atherosclerotic plaque development.[4][5]
Furthermore, cLDL induces endothelial dysfunction by binding to the Lectin-like oxidized LDL receptor-1 (LOX-1).[6][7] This interaction triggers a signaling cascade that results in the activation of NADPH oxidase, leading to increased production of reactive oxygen species (ROS) and subsequent uncoupling of endothelial nitric oxide synthase (eNOS).[6][7] This reduces the bioavailability of nitric oxide (NO), a key molecule in vasodilation and endothelial health, thus promoting a pro-inflammatory and pro-thrombotic state.
Experimental Protocols
Measurement of Protein-Bound this compound in Human Plasma by LC-MS/MS
This protocol outlines the key steps for the quantification of protein-bound this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
2. Protein Precipitation and Hydrolysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with a TCA solution to remove free amino acids.
-
Perform acid hydrolysis of the protein pellet using 6 M HCl at 110°C for 18-24 hours to release amino acids, including this compound.
3. Sample Derivatization and LC-MS/MS Analysis:
-
Neutralize the hydrolyzed samples.
-
Use a stable isotope-labeled internal standard (e.g., d7-citrulline) for accurate quantification.[8]
-
Separate the amino acids using a hydrophilic interaction liquid chromatography (HILIC) column.[8]
-
Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Conclusion
This compound demonstrates significant promise as a prognostic biomarker for cardiovascular disease, providing complementary information to established markers like hs-CRP and NT-proBNP. Its direct involvement in the pathophysiological processes of atherosclerosis, particularly through the carbamylation of LDL and subsequent endothelial dysfunction, strengthens its clinical relevance. While further head-to-head comparative studies are warranted to fully establish its superiority or additive value in diverse patient populations, the existing evidence strongly supports its continued investigation and potential integration into future cardiovascular risk assessment strategies. The standardized and robust LC-MS/MS methodology allows for its reliable measurement, paving the way for its broader application in research and clinical settings.
References
- 1. This compound Is Associated with Cardiovascular Outcomes in Nondialysis Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of the Incremental Predictive Value of The Three Established Risk Markers, Hs-troponin I, C-Reactive Protein, and NT-proBNP, in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umbalk.org [umbalk.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Carbamylated-Oxidized LDL: Proatherosclerotic Effects on Endothelial Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamylated low-density lipoprotein induces endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Quantification of plasma this compound using hydrophilic interaction liquid chromatography (HILIC) coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of this compound, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Homocitrulline: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling homocitrulline must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or fumes.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.[2][3]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., weighing boats, pipette tips, gloves).
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[4][5] While specific chemical incompatibilities for this compound are not detailed in the provided search results, it is a best practice to store all chemical waste separately unless they are known to be compatible.[6]
2. Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[3][5][6] The container must have a secure, tight-fitting lid.[3][5]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6] The label should also indicate the hazards associated with the chemical. While specific GHS hazard classifications for disposal were not found, the precautionary statements suggest it should be handled with care.[1]
3. Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of laboratory personnel and away from general traffic.[3]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Keep the waste container closed except when adding waste.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Follow your institution's specific procedures for hazardous waste pickup requests.
Quantitative Data Summary
No quantitative data regarding specific disposal parameters for this compound was identified in the search results. The primary directive is to dispose of the material through an approved waste disposal plant.[1] General laboratory waste guidelines apply.
| Parameter | Guideline |
| pH for Drain Disposal | Not Applicable. Do not dispose of down the drain.[2][3] |
| Quantity Limit for Drain Disposal | Not Applicable.[2] |
| Storage Time in SAA (Partially Filled) | Up to one year.[4] |
| Storage Time in SAA (Full) | Must be removed within three days.[4] |
Experimental Protocols
The standard and required disposal method for this compound does not involve an in-lab experimental protocol for treatment or neutralization. The procedure is to collect, store, and transfer the waste to a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. acs.org [acs.org]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Homocitrulline
Essential Safety and Handling Guide for Homocitrulline
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or protective suit. Closed-toe shoes. | Prevents skin contact, which can cause irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient. | Avoids inhalation of the powdered chemical, which can lead to respiratory tract irritation.[1][4] |
Procedural Guidelines for Handling this compound
Following a systematic procedure for handling this compound will significantly reduce the risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: Conduct all work with this compound powder in a designated area, such as a chemical fume hood or a vented balance enclosure, to control dust.[4][5]
-
Surface Protection: Before starting, cover the work surface with absorbent bench paper to easily clean up any potential spills.
-
Pre-dissolving: Whenever possible, pre-dissolve the chemical in an appropriate solvent to minimize the risk of airborne dust.[4]
-
Weighing: Use weigh boats to prevent spills and keep the container closed as much as possible during transfer.[5]
Handling and Use
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of dust or vapors.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][3] Do not eat, drink, or smoke in the laboratory.
Clean-up and Decontamination
-
Immediate Clean-up: Clean any spills promptly. For powdered spills, use a HEPA vacuum or wet cleaning methods.
-
Surface Decontamination: After use, decontaminate all work surfaces and equipment.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled waste container.
-
Container Management: Keep the waste container tightly closed when not in use.
Disposal Procedure
-
Approved Facility: Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Local Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Spills
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the powdered material, avoiding dust generation, and place it in a suitable container for disposal.
Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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